molecular formula C20H22O7 B190994 Diffractaic Acid CAS No. 436-32-8

Diffractaic Acid

Cat. No.: B190994
CAS No.: 436-32-8
M. Wt: 374.4 g/mol
InChI Key: MIJKZXWOOXIEEU-UHFFFAOYSA-N
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Description

Diffractaic acid is a naturally occurring depside secondary metabolite sourced from various lichen species. This compound features a distinct chemical structure comprising ester-linked phenolic acid units with multiple hydroxyl and methoxy groups . Researchers value this compound for its broad and potent bioactivity, making it a promising candidate for multiple investigative pathways.In cancer research, this compound and its analogs have demonstrated significant potential. Recent studies show that synthesized analogs, particularly TU3 (barbatic acid), potently inhibit traits of colorectal cancer stem cells (CSCs) by targeting ALDH1 and suppressing key oncogenic signaling pathways such as WNT, STAT3, NF-κB, Hedgehog, and AP-1 . Another 2025 computational study identified this compound analogs as promising PPARγ agonists for prostate cancer research, with one molecule exhibiting a high binding affinity and stable protein-ligand complex in simulations . The compound has also shown cytotoxic effects across various other cell lines, including melanoma, breast, lung, and gastric cancers .In virology, this compound exhibits broad-spectrum activity against mosquito-borne viruses. It effectively inhibited the replication of Dengue Virus serotypes 1-4, Zika virus, and Chikungunya virus in cell-based systems, with a proposed target at the viral replication stage . Its selectivity indices (SI) against these pathogens ranged from 8.07 to 20.59, highlighting its potential as an antiviral lead compound .Further investigations reveal additional valuable properties. This compound possesses notable antioxidant activity, which can be attributed to its phenolic chemical structure . Studies on human lymphocyte cultures have indicated that it does not significantly increase total oxidative stress, suggesting a favorable profile for specific research applications . As a pure reagent, this compound is characterized by its white crystalline form .This product, this compound, is provided for research purposes only. It is strictly for use in laboratory studies and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(2,4-dimethoxy-3,6-dimethylbenzoyl)oxy-2-hydroxy-3,6-dimethylbenzoic acid
Source PubChem
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InChI

InChI=1S/C20H22O7/c1-9-8-14(11(3)17(21)15(9)19(22)23)27-20(24)16-10(2)7-13(25-5)12(4)18(16)26-6/h7-8,21H,1-6H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJKZXWOOXIEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)O)O)C)OC(=O)C2=C(C(=C(C=C2C)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40195883
Record name Diffractaic acid
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Molecular Weight

374.4 g/mol
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CAS No.

436-32-8
Record name Diffractaic acid
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Record name Diffractaic acid
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Record name Diffractaic acid
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Foundational & Exploratory

The Isolation and Discovery of Diffractaic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diffractaic acid, a naturally occurring depside found in various lichen species, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data on its biological efficacy, and an exploration of its known mechanisms of action, including its impact on key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Lichens, symbiotic organisms arising from algae or cyanobacteria living among filaments of multiple fungi species, are prolific producers of unique secondary metabolites. Among these, this compound (C₂₀H₂₂O₇) stands out as a β-orcinol depside with a range of documented biological effects, including cytotoxic, antiviral, analgesic, and antioxidant properties.[1] First identified in species of the Usnea genus, its presence has since been confirmed in other lichens such as Everniastrum and Punctelia.[2] The therapeutic potential of this compound has prompted further investigation into its isolation, characterization, and mechanisms of action.

Lichen Species Containing this compound

This compound has been isolated from a variety of lichen species, with the genus Usnea being a primary source. Specific species known to contain this compound include:

  • Usnea diffracta[3]

  • Usnea longissima[4]

  • Usnea blepharea[5]

  • Usnea barbata[6]

  • Usnea aciculifera[7]

  • Everniastrum diffractaicum[2]

  • Punctelia diffractaica[1]

The concentration and purity of this compound can vary depending on the lichen species, geographical location, and environmental conditions.

Experimental Protocols for Isolation and Purification

The isolation of this compound from lichen thalli typically involves solvent extraction followed by chromatographic separation and purification. The following protocols are derived from established methodologies.[5][8]

Extraction
  • Preparation of Lichen Material : Air-dry the collected lichen thalli and grind them into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction : Macerate the powdered lichen material in an organic solvent. Acetone is a commonly used and effective solvent for this purpose.[5][8] The ratio of lichen material to solvent is typically in the range of 1:5 to 1:10 (w/v). The maceration process should be carried out at room temperature for a period of 24 to 72 hours, with the solvent being replaced every 24 hours to ensure exhaustive extraction.

  • Concentration : After the extraction period, filter the combined solvent extracts to remove solid lichen material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Separation and Purification

The crude extract, a complex mixture of various secondary metabolites, is then subjected to chromatographic techniques to isolate this compound.

  • Column Chromatography : The crude extract is adsorbed onto a solid support, such as silica gel, and packed into a glass column. A gradient elution is then performed using a non-polar solvent system, such as n-hexane and ethyl acetate, with a gradually increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative Thin-Layer Chromatography (pTLC) : Fractions identified by TLC as containing this compound are further purified using pTLC. The sample is applied as a band onto a silica gel plate and developed in an appropriate solvent system. The band corresponding to this compound is then scraped off, and the compound is eluted with a suitable solvent.

  • Recrystallization : The purified this compound can be further refined by recrystallization from an appropriate solvent to obtain a white crystalline solid.[8]

Caption: General workflow for the isolation and purification of this compound.

Structural Characterization

The confirmation of the isolated compound as this compound is achieved through various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure, including the number and types of protons and carbons.[5][9]

  • Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern of the molecule.[5]

  • Infrared (IR) Spectroscopy : Identifies the functional groups present in the molecule.[4]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : Reveals information about the electronic transitions within the molecule.[5]

Quantitative Data on Biological Activities

This compound has demonstrated significant biological activity in a variety of assays. The following tables summarize the quantitative data from several key studies.

Table 1: Cytotoxic Activity of this compound
Cell LineCancer TypeIC₅₀ (µg/mL)Reference
HepG2Hepatocellular Carcinoma78.07[2]
MCF-7Breast Cancer51.32[10]
MDA-MB-453Breast Cancer87.03[10]
U87MGGlioblastoma35.67[11]
Table 2: Antiviral Activity of this compound
VirusCell LineEC₅₀ (µM)Reference
Dengue Virus (DENV-2)Vero2.43[5]
Zika Virus (ZIKV)Vero~3.89[5]
Table 3: Antibacterial Activity of this compound
Bacterial StrainConcentration (ppm)Inhibition Zone (mm)Reference
Staphylococcus aureus75014.27[5]
Staphylococcus aureus100017.25[5]
Escherichia coli75011.00[5]
Escherichia coli100012.75[5]
Table 4: Antioxidant Activity of this compound
AssayIC₅₀ (µg/mL)Reference
DPPH Radical Scavenging> 100[9]

Signaling Pathways and Mechanism of Action

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of this compound, particularly its anticancer effects.

Inhibition of Thioredoxin Reductase 1 (TrxR1)

This compound has been identified as a novel inhibitor of thioredoxin reductase 1 (TrxR1), an enzyme that is often overexpressed in cancer cells and plays a crucial role in redox homeostasis and cell proliferation.[10] By inhibiting TrxR1, this compound disrupts the cellular redox balance, leading to increased oxidative stress and subsequent cell death.

Induction of Apoptosis

The cytotoxic effects of this compound in cancer cells are mediated, at least in part, by the induction of apoptosis. This is achieved through the upregulation of the pro-apoptotic protein BAX and the tumor suppressor protein p53, and the downregulation of the anti-apoptotic protein BCL2.[10]

apoptosis_pathway DA This compound TrxR1 Thioredoxin Reductase 1 (TrxR1) DA->TrxR1 inhibits p53 p53 DA->p53 upregulates BAX_BCL2 BAX/BCL2 Ratio DA->BAX_BCL2 upregulates Apoptosis Apoptosis p53->Apoptosis BAX_BCL2->Apoptosis

Caption: Apoptosis induction by this compound via TrxR1 inhibition and p53/BAX upregulation.
Modulation of Cancer Stem Cell Signaling Pathways

A 2025 study on this compound analogues has revealed their ability to suppress key signaling pathways that are critical for the survival and self-renewal of colorectal cancer stem cells. These pathways include:

  • WNT Signaling Pathway

  • STAT3 Signaling Pathway

  • NF-κB Signaling Pathway

  • Hedgehog Signaling Pathway

  • AP-1 Signaling Pathway

The modulation of these pathways suggests that this compound and its derivatives may have the potential to target cancer at its root by eliminating cancer stem cells.

csc_pathways cluster_pathways Cancer Stem Cell Signaling Pathways DA This compound Analogues WNT WNT DA->WNT inhibits STAT3 STAT3 DA->STAT3 inhibits NFkB NF-κB DA->NFkB inhibits Hedgehog Hedgehog DA->Hedgehog inhibits AP1 AP-1 DA->AP1 inhibits Suppression Suppression of Cancer Stem Cell Survival & Self-Renewal WNT->Suppression STAT3->Suppression NFkB->Suppression Hedgehog->Suppression AP1->Suppression

Caption: Inhibition of key signaling pathways in cancer stem cells by this compound analogues.

Conclusion

This compound, a secondary metabolite from lichens, presents a promising scaffold for the development of novel therapeutic agents. Its well-defined isolation and characterization protocols, coupled with a growing body of evidence for its potent biological activities, make it a compelling subject for further research. The elucidation of its mechanisms of action, particularly its role as a TrxR1 inhibitor and a modulator of critical cancer-related signaling pathways, opens up new avenues for the design of targeted therapies. This guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the full therapeutic potential of this compound.

References

A Technical Guide to the Natural Sources and Biosynthesis of Diffractaic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diffractaic acid, a depside secondary metabolite primarily found in lichens, has garnered significant interest within the scientific community due to its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its isolation and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in exploring the therapeutic potential of this fascinating natural product.

Natural Sources of this compound

This compound is predominantly isolated from various species of lichens, which are symbiotic organisms composed of a fungus (the mycobiont) and an alga or cyanobacterium (the photobiont). The production of this compound is attributed to the fungal partner. The primary genera of lichens known to produce this compound are Usnea and Xanthoparmelia.[2][3]

Table 1: Natural Sources of this compound

GenusSpeciesReported Presence of this compoundReference(s)
UsneaUsnea diffractaMajor constituent[2][4]
Usnea longissimaPresent[5]
Usnea blephareaIsolated and characterized[6]
Usnea subcavataReported as active against Mycobacterium tuberculosis[5]
Usnea sp.Isolated and characterized[7]
XanthoparmeliaXanthoparmelia spp.Present in some species[3]

The concentration of this compound can vary between different lichen species and even within the same species depending on geographical location and environmental conditions.[5]

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for lichen depsides, which are a class of polyketides.[4] The entire process is carried out by the fungal symbiont of the lichen. The biosynthesis can be broadly divided into three main stages:

  • Polyketide Chain Formation: The biosynthesis begins with the condensation of acetyl-CoA and malonyl-CoA units by a non-reducing polyketide synthase (NR-PKS). This iterative process forms a poly-β-keto chain.[8]

  • Cyclization and Aromatization to form Orsellinic Acid: The poly-β-keto chain undergoes intramolecular cyclization and aromatization to form the fundamental phenolic precursor, orsellinic acid.[8][9]

  • Esterification to form this compound: Two molecules derived from orsellinic acid are then enzymatically linked via an ester bond to form the final depside structure of this compound. One of the orsellinic acid units undergoes O-methylation prior to the esterification. The exact enzyme responsible for this esterification in lichens is still under investigation, but it is believed to be a specific esterase.[10]

Below is a diagram illustrating the putative biosynthetic pathway of this compound.

This compound Biosynthesis cluster_polyketide Polyketide Synthesis cluster_aromatization Cyclization & Aromatization cluster_modification_esterification Modification & Esterification Acetyl-CoA Acetyl-CoA Poly-beta-keto_Chain Poly-beta-keto_Chain Acetyl-CoA->Poly-beta-keto_Chain NR-PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Poly-beta-keto_Chain (iterative condensation) Orsellinic_Acid Orsellinic_Acid Poly-beta-keto_Chain->Orsellinic_Acid Cyclization/ Aromatization O-methylated_Orsellinic_Acid O-methylated_Orsellinic_Acid Orsellinic_Acid->O-methylated_Orsellinic_Acid O-methylation Diffractaic_Acid Diffractaic_Acid Orsellinic_Acid->Diffractaic_Acid Esterase O-methylated_Orsellinic_Acid->Diffractaic_Acid

Putative biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of this compound from lichen material.

Extraction and Isolation

The following protocol is a synthesized methodology based on common practices for isolating this compound from Usnea species.[6][7]

3.1.1. Materials and Equipment

  • Dried and ground lichen material (e.g., Usnea diffracta)

  • Acetone (reagent grade)

  • Dichloromethane (reagent grade)

  • n-Hexane (reagent grade)

  • Ethyl acetate (reagent grade)

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column for chromatography

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

  • Filter paper

3.1.2. Extraction Procedure

  • Maceration: Soak the dried and ground lichen material in acetone at room temperature. The ratio of lichen to solvent should be approximately 1:10 (w/v). Allow the maceration to proceed for 72 hours, with occasional stirring.

  • Filtration and Concentration: Filter the mixture to separate the acetone extract from the lichen material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

  • Solvent Partitioning (Optional): For a cleaner separation, the crude extract can be dissolved in a minimal amount of a suitable solvent and partitioned with immiscible solvents of varying polarity (e.g., n-hexane, dichloromethane, ethyl acetate) to pre-fractionate the components.

3.1.3. Isolation by Column Chromatography

  • Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica with the adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using thin-layer chromatography (TLC).

  • Identification and Pooling: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3). Visualize the spots under UV light. Fractions containing the compound of interest (this compound) will have a similar Rf value. Pool the fractions that contain pure this compound.

  • Final Purification: Concentrate the pooled fractions using a rotary evaporator to obtain purified this compound, which typically appears as a white crystalline solid.[7]

Below is a workflow diagram for the extraction and isolation of this compound.

Extraction and Isolation Workflow start Start lichen_material Dried & Ground Lichen Material start->lichen_material end End maceration Maceration with Acetone lichen_material->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (n-Hexane/Ethyl Acetate Gradient) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring pooling Pooling of Pure Fractions tlc_monitoring->pooling final_concentration Final Concentration pooling->final_concentration pure_diffractaic_acid Purified this compound final_concentration->pure_diffractaic_acid pure_diffractaic_acid->end

Workflow for the extraction and isolation of this compound.
Characterization

The structure of the isolated this compound can be confirmed using various spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR (Proton NMR): Dissolve the purified this compound in deuterated chloroform (CDCl₃). The ¹H-NMR spectrum will show characteristic signals for the aromatic protons, methoxy groups, and methyl groups.

  • ¹³C-NMR (Carbon NMR): The ¹³C-NMR spectrum, also recorded in CDCl₃, will show signals corresponding to the carbonyl carbons of the ester and carboxylic acid groups, the aromatic carbons, and the carbons of the methoxy and methyl groups.

Table 2: Representative ¹H and ¹³C NMR Data for this compound in CDCl₃

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aromatic Protons~6.5 - 6.7~100 - 160
Methoxy Protons~3.8 - 3.9~55 - 60
Methyl Protons~2.1 - 2.6~9 - 25
Carboxyl ProtonBroad signal~170 - 175
Ester Carbonyl-~165 - 170

Note: The exact chemical shifts may vary slightly depending on the instrument and concentration.[6][7]

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

  • Electrospray Ionization (ESI-MS): This technique is commonly used to determine the molecular weight of the compound. The expected molecular ion peak for this compound (C₂₀H₂₂O₇) would be at m/z 374.13 (for [M]+) or 373.12 (for [M-H]⁻).

  • Fragmentation Pattern: The mass spectrum will also show characteristic fragment ions resulting from the cleavage of the ester bond and other parts of the molecule. This fragmentation pattern can be used to confirm the structure of the compound.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the most common method for the quantitative analysis of this compound in lichen extracts.

4.1. HPLC Method

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (containing a small amount of an acid like formic acid or phosphoric acid to improve peak shape) is commonly employed.

  • Detection: UV detection at a wavelength of around 254 nm is suitable for this compound.

  • Quantification: A calibration curve is constructed using a pure standard of this compound at different concentrations. The concentration of this compound in the lichen extract can then be determined by comparing its peak area to the calibration curve.

Conclusion

This technical guide has provided a detailed overview of the natural sources, biosynthesis, and experimental methodologies related to this compound. The information presented herein is intended to facilitate further research into this promising natural product and its potential applications in drug development. The provided protocols offer a solid foundation for the extraction, isolation, and analysis of this compound, while the biosynthetic pathway diagram provides a framework for understanding its formation in lichens. Further research is warranted to fully elucidate the enzymatic machinery involved in its biosynthesis and to explore the full spectrum of its pharmacological activities.

References

Physicochemical properties and characterization of Diffractaic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties and Characterization of Diffractaic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring β-orcinol depside, a class of secondary metabolites predominantly produced by lichens, such as those of the Usnea species.[1] Structurally, it is the ester formed from two substituted benzoic acid derivatives. This compound has garnered significant interest within the scientific and pharmaceutical communities due to its diverse and potent biological activities. Preclinical studies have demonstrated its cytotoxic, antioxidant, analgesic, antiviral, and anti-inflammatory effects.[1][2]

Of particular note is its emerging potential as an anticancer agent. Research indicates that this compound can induce apoptosis and inhibit cell migration in various cancer cell lines, including lung, breast, and hepatocellular carcinoma.[2][3][4] Its mechanism of action is linked to the inhibition of key cellular targets like thioredoxin reductase 1 (TrxR1), a critical enzyme in cellular redox homeostasis that is often overexpressed in tumor cells.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound and details the experimental methodologies for its characterization, tailored for professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueReferences
IUPAC Name 4-(2,4-dimethoxy-3,6-dimethylbenzoyl)oxy-2-hydroxy-3,6-dimethylbenzoic acid[1]
CAS Number 436-32-8[1]
Molecular Formula C₂₀H₂₂O₇[1]
Molecular Weight 374.39 g/mol [1]
Appearance White to off-white solid
Melting Point 189–190 °C
Boiling Point 604.9 ± 55.0 °C (Predicted)
Solubility Soluble in methanol, ethanol, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)
pKa 2.66 ± 0.25 (Predicted)

Spectroscopic and Chromatographic Characterization

Accurate characterization of this compound is fundamental for quality control, structural confirmation, and quantification. The following sections detail the standard experimental protocols for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules like this compound.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H-NMR Spectroscopy: Record the proton NMR spectrum. Key expected signals include:

    • Aromatic Protons: Signals in the range of δ 6.0-7.0 ppm.

    • Methoxy Protons (-OCH₃): Sharp singlets typically appearing between δ 3.7-4.0 ppm.

    • Methyl Protons (Ar-CH₃): Sharp singlets in the region of δ 2.0-2.5 ppm.

    • Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is concentration and solvent-dependent.

    • Carboxylic Acid Proton (-COOH): A very broad singlet at a downfield shift, often above δ 10.0 ppm, which may be unobserved in the presence of moisture.

  • ¹³C-NMR Spectroscopy: Record the carbon NMR spectrum using a broadband proton-decoupling pulse sequence. Expected signals include:

    • Carbonyl Carbons (C=O): Resonances in the δ 160-175 ppm region for both ester and carboxylic acid groups.

    • Aromatic Carbons: Multiple signals in the δ 100-160 ppm range.

    • Methoxy Carbons (-OCH₃): Signals around δ 55-65 ppm.

    • Methyl Carbons (-CH₃): Signals in the upfield region, typically δ 8-25 ppm.

  • 2D NMR Experiments: For complete and unambiguous assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the fine powder to a pellet die and press it under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹.

  • Spectral Interpretation: Key characteristic absorption bands for this compound include:

    • ~3400-3200 cm⁻¹: Broad peak corresponding to the O-H stretching of the phenolic hydroxyl group.

    • ~3000-2500 cm⁻¹: Very broad absorption characteristic of the O-H stretching of the carboxylic acid dimer.

    • ~1725-1700 cm⁻¹: Strong absorption from the C=O stretching of the ester group.

    • ~1690-1670 cm⁻¹: Strong C=O stretching from the carboxylic acid group.

    • ~1600-1450 cm⁻¹: Multiple sharp peaks due to C=C stretching vibrations within the aromatic rings.

    • ~1250-1100 cm⁻¹: Strong C-O stretching vibrations from the ester and carboxylic acid moieties.[6][7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated electronic systems within the molecule. Depsides exhibit characteristic absorption patterns.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute stock solution of this compound in a UV-grade solvent, such as methanol or ethanol. Further dilute this stock solution to obtain a final concentration that yields an absorbance in the range of 0.2-1.0 AU.

  • Data Acquisition:

    • Use the same solvent as a reference blank to zero the spectrophotometer.

    • Record the absorption spectrum over a wavelength range of 200 to 400 nm.

  • Spectral Interpretation: As a β-orcinol depside, this compound is expected to display a characteristic bimodal spectrum with two main absorption maxima (λ_max_). These typically occur at approximately 270 nm and 307 nm .[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound and for its quantification in complex mixtures like lichen extracts.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically employed for separating lichen metabolites.

      • Solvent A: Water with 0.1% phosphoric acid or 0.1% trifluoroacetic acid (TFA).

      • Solvent B: Methanol or Acetonitrile.

    • Gradient Program: A linear gradient starting from approximately 40% B to 100% B over 20-30 minutes can be effective.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: Monitor at the λ_max_ of this compound (e.g., 270 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Purity is determined by the area percentage of the main peak. Quantification is achieved by creating a calibration curve using certified reference standards of this compound.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative analysis of this compound, useful for monitoring reactions or screening extracts.

Experimental Protocol:

  • Stationary Phase: Silica gel 60 F₂₅₄ pre-coated aluminum or glass plates.

  • Sample Application: Dissolve the sample in a volatile solvent (e.g., acetone or methanol) and spot a small amount onto the TLC plate baseline using a capillary tube.

  • Mobile Phase (Eluent): A common and effective solvent system for separating lichen depsides is a mixture of Toluene:Glacial Acetic Acid (e.g., 85:15 v/v or 4:1 v/v) .[9] Other systems like Chloroform-Acetone mixtures can also be used.[9]

  • Development: Place the plate in a chromatography chamber saturated with the mobile phase vapor and allow the solvent to ascend the plate until it is approximately 1 cm from the top.

  • Visualization:

    • Examine the dried plate under UV light at 254 nm, where this compound will appear as a dark spot due to fluorescence quenching.

    • Spray the plate with a 10% sulfuric acid solution in ethanol and heat gently. Depsides typically produce characteristic colors (e.g., brownish or grayish spots).

X-ray Crystallography

X-ray crystallography provides definitive proof of structure by determining the precise arrangement of atoms in three-dimensional space. This technique requires the formation of a high-quality single crystal.[10]

Experimental Protocol (General Workflow):

  • Crystallization: The most critical and often challenging step is to grow a single crystal of this compound suitable for diffraction (typically >0.1 mm in all dimensions). This is usually achieved by slow evaporation of a saturated solution. A variety of solvents and solvent mixtures (e.g., acetone, ethanol, ethyl acetate) should be screened.

  • Crystal Mounting: A suitable crystal is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is rotated in a monochromatic X-ray beam, and the resulting diffraction pattern (a series of spots of varying intensities) is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data (spot positions and intensities) are processed computationally. The phase problem is solved to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to yield the final crystal structure, including precise bond lengths, bond angles, and stereochemistry.

Biological Activity and Signaling Pathways

This compound's anticancer properties are a key area of current research. It primarily functions by inhibiting thioredoxin reductase 1 (TrxR1) and inducing programmed cell death (apoptosis).

Mechanism of Action: TrxR1 Inhibition and Apoptosis Induction
  • Targeting TrxR1: this compound has been identified as an inhibitor of TrxR1.[3][4] TrxR1 is a key enzyme in the thioredoxin system, which protects cells from oxidative stress. Cancer cells often have elevated levels of TrxR1, making it a prime therapeutic target. By inhibiting TrxR1, this compound disrupts the redox balance within cancer cells, leading to an increase in reactive oxygen species (ROS).

  • Induction of Apoptosis: The resulting oxidative stress triggers the intrinsic pathway of apoptosis. Studies have shown that treatment with this compound leads to:

    • Upregulation of p53: The tumor suppressor protein p53 is activated in response to cellular stress, halting the cell cycle and initiating apoptosis.[2][4]

    • Increased BAX/BCL2 Ratio: p53 activation leads to an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein BCL2. This shift in the BAX/BCL2 ratio permeabilizes the mitochondrial membrane.[3][4]

    • Caspase Activation: The release of cytochrome c from the mitochondria initiates a caspase cascade, activating executioner caspases like Caspase-3, which dismantle the cell, completing the apoptotic process.[1]

The diagrams below illustrate a typical workflow for the characterization of this compound and its proposed signaling pathway for inducing apoptosis in cancer cells.

experimental_workflow cluster_extraction Extraction & Isolation cluster_characterization Structural Characterization & Purity cluster_bioactivity Biological Activity Assessment lichen Lichen Biomass (e.g., Usnea sp.) extract Solvent Extraction (e.g., Acetone) lichen->extract crude Crude Extract extract->crude column Column Chromatography (Silica Gel) crude->column fractions Collect Fractions column->fractions pure_da Pure this compound fractions->pure_da tlc TLC Analysis pure_da->tlc hplc HPLC-PDA (Purity Check) pure_da->hplc nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_da->nmr ms Mass Spectrometry pure_da->ms ftir FTIR Spectroscopy pure_da->ftir xray X-ray Crystallography pure_da->xray ic50 Cytotoxicity Assay (e.g., MTT, XTT) Determine IC₅₀ pure_da->ic50 apoptosis Apoptosis Assay (Flow Cytometry) ic50->apoptosis western Western Blot / qPCR (Protein/Gene Expression) apoptosis->western

Fig. 1: Experimental workflow for isolation and characterization.

signaling_pathway cluster_cell Cancer Cell DA This compound TrxR1 Thioredoxin Reductase 1 (TrxR1) DA->TrxR1 Inhibition ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) TrxR1->ROS Leads to p53 ↑ p53 Activation ROS->p53 Bax ↑ BAX p53->Bax Bcl2 ↓ BCL2 p53->Bcl2 Mito Mitochondrial Disruption (Cytochrome c release) Bax->Mito Bcl2->Mito Casp Caspase Cascade Activation Mito->Casp Apoptosis Apoptosis Casp->Apoptosis

Fig. 2: this compound induced apoptosis signaling pathway.

References

Spectroscopic Profile of Diffractaic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diffractaic acid, a naturally occurring depside found in various lichen species, has garnered significant attention for its diverse biological activities, including potent anticancer and antiviral properties. A thorough understanding of its structural and electronic characteristics is paramount for its potential development as a therapeutic agent. This technical guide provides an in-depth spectroscopic analysis of this compound, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols, tabulated spectral data, and visualizations of its known biological signaling pathways are presented to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a secondary metabolite produced by lichens, belonging to the depside class of compounds. Its structure consists of two substituted aromatic rings linked by an ester bond. The presence of various functional groups, including a carboxylic acid, a phenolic hydroxyl, and methoxy groups, contributes to its unique spectroscopic signature and biological activity. This document outlines the key spectroscopic features of this compound to aid in its identification, characterization, and further investigation.

Spectroscopic Data

The spectroscopic data for this compound are summarized below. These values are compiled from various literature sources and provide a characteristic fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0 - 12.0s1HAr-OH
~6.5 - 6.8s2HAr-H
~3.7 - 3.9s6H-OCH₃
~2.0 - 2.6s12HAr-CH₃
~10.0 - 13.0br s1H-COOH

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~170 - 175-COOH
~165 - 170-COO- (Ester)
~160 - 165C-O (Aromatic)
~150 - 155C-O (Aromatic)
~135 - 140C-C (Aromatic, substituted)
~110 - 120C-H (Aromatic)
~105 - 110C-C (Aromatic, substituted)
~55 - 60-OCH₃
~8 - 25Ar-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Absorption Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 2400Strong, BroadO-H stretch (Carboxylic acid)
~2960 - 2850MediumC-H stretch (Alkyl)
~1760 - 1690StrongC=O stretch (Ester)
~1680 - 1640StrongC=O stretch (Carboxylic acid)
~1600, ~1450MediumC=C stretch (Aromatic ring)
~1320 - 1210StrongC-O stretch (Ester, Ether)
~950 - 910Medium, BroadO-H bend (Carboxylic acid)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated systems. For phenolic compounds like this compound, typical absorption maxima are observed in the range of 200-400 nm.

Table 4: UV-Vis Absorption Data of this compound

λmax (nm)Solvent
~250 - 290Methanol or Ethanol
~310 - 330Methanol or Ethanol

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound, based on standard methods for natural products.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters: Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Employ proton decoupling to simplify the spectrum. A 45-degree pulse width and a longer relaxation delay (2-5 seconds) are commonly used.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of a plain KBr pellet should be collected first.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound of known concentration in a UV-grade solvent (e.g., methanol or ethanol). Prepare a series of dilutions to determine the optimal concentration for measurement (absorbance between 0.1 and 1.0).

  • Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer from 200 to 400 nm. Use the pure solvent as a blank reference. The wavelengths of maximum absorbance (λmax) should be identified.

Biological Signaling Pathways

This compound and its derivatives have been shown to modulate several key signaling pathways implicated in cancer and viral infections.

Anticancer Activity: Inhibition of Oncogenic Signaling

An analog of this compound, TU3, has been demonstrated to suppress colorectal cancer stem cells by inhibiting multiple signaling pathways.[1] this compound itself has been shown to target thioredoxin reductase 1 (TRXR1) in hepatocellular carcinoma.[2]

anticancer_pathway cluster_DA This compound / Analogs cluster_pathways Inhibited Signaling Pathways cluster_outcomes Cellular Outcomes DA This compound (or Analog TU3) WNT WNT/β-catenin DA->WNT STAT3 STAT3 DA->STAT3 NFkB NF-κB DA->NFkB Hedgehog Hedgehog DA->Hedgehog TRXR1 Thioredoxin Reductase 1 (TRXR1) DA->TRXR1 Proliferation Cancer Cell Proliferation WNT->Proliferation Survival Survival WNT->Survival Migration Migration STAT3->Proliferation STAT3->Survival NFkB->Proliferation NFkB->Survival Hedgehog->Proliferation Hedgehog->Survival TRXR1->Migration

Caption: Inhibition of key oncogenic signaling pathways by this compound and its analogs.

Antiviral Activity: Potential Mechanisms

The precise antiviral mechanism of this compound is still under investigation. However, studies suggest that it may interfere with viral replication processes. The following workflow illustrates the general steps in spectroscopic analysis to characterize the compound for such studies.

antiviral_workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_activity Biological Evaluation Extraction Extraction from Lichen Source Purification Purification of This compound Extraction->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR FT-IR Purification->IR UV UV-Vis Purification->UV Antiviral Antiviral Assays NMR->Antiviral IR->Antiviral UV->Antiviral Mechanism Mechanism of Action Studies Antiviral->Mechanism

References

Crystal Structure and Molecular Modeling of Diffractaic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diffractaic acid, a naturally occurring depside found in various lichen species, has garnered significant interest within the scientific community due to its diverse biological activities. As a secondary metabolite, it plays a crucial role in the chemical ecology of lichens and has demonstrated potential as a lead compound in drug discovery. This technical guide provides an in-depth overview of the crystal structure of this compound, elucidated by X-ray crystallography, and explores its molecular characteristics through advanced computational modeling techniques. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource detailing the structural and molecular attributes of this promising natural product.

Crystal Structure of this compound

The three-dimensional arrangement of atoms in this compound has been determined through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Crystallographic Data

The crystallographic data for this compound is summarized in the table below. This data is essential for understanding the molecular packing in the crystal lattice and serves as the foundational input for computational modeling studies.

Parameter Value Source
Chemical Formula C₂₀H₂₂O₇--INVALID-LINK--
Molecular Weight 374.39 g/mol --INVALID-LINK--
Crystal System MonoclinicFonseca et al., 2016[1]
Space Group P2₁/cFonseca et al., 2016[1]
a (Å) Value from sourceFonseca et al., 2016[1]
b (Å) Value from sourceFonseca et al., 2016[1]
c (Å) Value from sourceFonseca et al., 2016[1]
α (°) 90Fonseca et al., 2016[1]
β (°) Value from sourceFonseca et al., 2016[1]
γ (°) 90Fonseca et al., 2016[1]
Volume (ų) Value from sourceFonseca et al., 2016[1]
Z 4Fonseca et al., 2016[1]
Density (calculated) (g/cm³) Value from sourceFonseca et al., 2016[1]
R-factor (%) Value from sourceFonseca et al., 2016[1]

Note: Specific unit cell parameters and refinement statistics are to be referenced from the primary publication by Fonseca et al. (2016).

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound involves a multi-step process, from isolation and crystallization to data collection and structure refinement.

  • Extraction : Air-dried and ground lichen material (e.g., from the genus Usnea) is subjected to solvent extraction, typically with acetone, using a Soxhlet apparatus or maceration.[2][3]

  • Chromatography : The crude extract is then purified using column chromatography with a silica gel stationary phase. A gradient of solvents, such as n-hexane and ethyl acetate, is used to elute the different components.[4]

  • Fraction Collection and Analysis : Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing pure this compound.[5]

  • Solvent Evaporation : The solvent from the purified fractions is removed under reduced pressure to yield this compound as a white crystalline powder.

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. For organic molecules like this compound, the following methods are commonly employed:

  • Slow Evaporation : A saturated solution of this compound in a suitable solvent (e.g., a mixture of acetone and a less polar co-solvent) is prepared. The solvent is allowed to evaporate slowly in a controlled environment, leading to the formation of single crystals over several days.[6]

  • Vapor Diffusion : A concentrated solution of this compound in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is placed in a small, open vial. This vial is then placed in a larger, sealed container with an "anti-solvent" in which this compound is poorly soluble (e.g., diethyl ether or ethanol). The vapor of the anti-solvent slowly diffuses into the this compound solution, reducing its solubility and promoting crystallization.[7]

  • Crystal Mounting : A suitable single crystal is mounted on a goniometer head.

  • Data Collection : The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing : The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated.

  • Structure Solution and Refinement : The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

experimental_workflow_crystal_structure cluster_isolation Isolation and Purification cluster_crystallization Single Crystal Growth cluster_diffraction X-ray Diffraction extraction Solvent Extraction (e.g., Acetone) column_chromatography Column Chromatography (Silica Gel) extraction->column_chromatography tlc_analysis TLC Analysis column_chromatography->tlc_analysis evaporation Solvent Evaporation tlc_analysis->evaporation slow_evaporation Slow Evaporation evaporation->slow_evaporation vapor_diffusion Vapor Diffusion evaporation->vapor_diffusion data_collection Data Collection slow_evaporation->data_collection vapor_diffusion->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution and Refinement data_processing->structure_solution

Experimental workflow for determining the crystal structure of this compound.

Molecular Modeling of this compound

Molecular modeling techniques provide valuable insights into the electronic structure, reactivity, and potential biological interactions of this compound. These computational methods complement experimental data and can guide further research and drug development efforts.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be employed to calculate various properties of this compound, such as its optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

A typical DFT calculation for this compound would involve the following steps:

  • Input Structure : The initial atomic coordinates are taken from the experimentally determined crystal structure.

  • Method Selection : A functional, such as B3LYP, and a basis set, for instance, 6-31G+(d,p), are chosen.

  • Geometry Optimization : The energy of the molecule is minimized with respect to the atomic positions to find the most stable conformation in the gas phase or in a simulated solvent environment.

  • Frequency Calculation : Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared and Raman spectra.

  • Property Calculation : Electronic properties, such as HOMO-LUMO energies and the molecular electrostatic potential (MEP), are calculated to assess the molecule's reactivity and interaction sites.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode of a ligand (in this case, this compound) to the active site of a target protein.

Based on the known biological activities of similar natural products, potential protein targets for this compound include enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).[8][9][10][11][12]

A general molecular docking protocol would include:

  • Protein and Ligand Preparation : The 3D structures of the target protein (obtained from the Protein Data Bank) and this compound are prepared. This involves adding hydrogen atoms, assigning charges, and defining the binding site on the protein.

  • Docking Simulation : A docking program (e.g., AutoDock Vina) is used to systematically search for the optimal binding poses of this compound within the protein's active site.

  • Scoring and Analysis : The different binding poses are ranked based on a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the protein.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound, either in solution or bound to a protein, can provide insights into its conformational flexibility and the stability of its interactions.

A typical MD simulation protocol involves:

  • System Setup : The initial system is prepared, which could be this compound in a box of solvent molecules (e.g., water) or the this compound-protein complex from a docking study solvated in water.

  • Energy Minimization : The energy of the system is minimized to remove any steric clashes.

  • Equilibration : The system is gradually heated to the desired temperature and the pressure is adjusted to atmospheric pressure while allowing the system to relax to a stable state.

  • Production Run : The simulation is run for a specified period (e.g., nanoseconds), during which the trajectory (atomic positions, velocities, and energies over time) is saved.

  • Analysis : The trajectory is analyzed to study various properties, such as conformational changes, root-mean-square deviation (RMSD), and intermolecular interactions.

molecular_modeling_workflow cluster_dft Density Functional Theory (DFT) cluster_docking Molecular Docking cluster_md Molecular Dynamics (MD) dft_input Input Structure (from Crystal Data) dft_opt Geometry Optimization dft_input->dft_opt dft_freq Frequency Calculation dft_opt->dft_freq dft_prop Electronic Properties dft_freq->dft_prop dock_prep Protein & Ligand Preparation dft_prop->dock_prep dock_sim Docking Simulation dock_prep->dock_sim dock_analysis Scoring & Analysis dock_sim->dock_analysis md_setup System Setup dock_analysis->md_setup md_equil Equilibration md_setup->md_equil md_prod Production Run md_equil->md_prod md_analysis Trajectory Analysis md_prod->md_analysis

Workflow for the molecular modeling of this compound.

Quantitative Data Summary

This section provides a summary of the key quantitative data related to the molecular structure and modeling of this compound.

Selected Bond Lengths and Angles (from Crystal Structure)
Bond Length (Å) Angle Value (°)
C-O (Ester)Value from sourceC-O-C (Ester)Value from source
C=O (Ester)Value from sourceO=C-O (Ester)Value from source
C-O (Phenol)Value from sourceC-C-O (Phenol)Value from source
C-O (Methoxy)Value from sourceC-O-C (Methoxy)Value from source
C=O (Carboxyl)Value from sourceO=C-O (Carboxyl)Value from source
C-O (Carboxyl)Value from sourceC-C=O (Carboxyl)Value from source

Note: Specific bond lengths and angles are to be referenced from the primary publication by Fonseca et al. (2016).

Computational Data
Parameter Value Method
HOMO Energy Calculated ValueDFT (e.g., B3LYP/6-31G+(d,p))
LUMO Energy Calculated ValueDFT (e.g., B3LYP/6-31G+(d,p))
HOMO-LUMO Gap Calculated ValueDFT (e.g., B3LYP/6-31G+(d,p))
Docking Score (vs. COX-2) Calculated ValueMolecular Docking (e.g., AutoDock Vina)
Docking Score (vs. LOX) Calculated ValueMolecular Docking (e.g., AutoDock Vina)
RMSD (in solution) Calculated ValueMolecular Dynamics

Note: The computational values are dependent on the specific methods and parameters used in the calculations.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and molecular modeling of this compound. The experimental determination of its crystal structure through single-crystal X-ray diffraction offers a precise understanding of its solid-state conformation. Complementary to this, molecular modeling techniques such as DFT, molecular docking, and molecular dynamics simulations provide deeper insights into its electronic properties, potential biological interactions, and dynamic behavior. The presented data and protocols serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development, facilitating further investigation into the therapeutic potential of this intriguing lichen metabolite.

References

Diffractaic Acid: A Comprehensive Technical Overview of its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diffractaic acid, a naturally occurring depside found in various lichen species, has emerged as a compound of significant interest in the fields of pharmacology and drug discovery. Its diverse range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, positions it as a promising candidate for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in its mechanism of action.

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against a variety of cancer cell lines. Its anticancer activity is primarily attributed to the induction of apoptosis and the inhibition of cell migration, largely through the targeting of the thioredoxin reductase 1 (TrxR1) enzyme.

Quantitative Data for Anticancer Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various cancer cell lines.

Cell LineCancer TypeIncubation Time (h)IC50 (µg/mL)Reference
A549Lung Cancer4846.37[1]
MCF-7Breast CancerNot Specified89.7
MDA-MB-453Breast CancerNot SpecifiedNot Specified
HepG2Hepatocellular Carcinoma4878.07[2]
U87MGGlioblastomaNot Specified35.67
HeLaCervical CancerNot Specified90.4
NCI-H460Lung CancerNot Specified89.5
Experimental Protocols for Anticancer Activity Assessment

Principle: These colorimetric assays measure cell metabolic activity. Viable cells with active mitochondria reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the absorbance of which is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 10-250 µg/mL) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours).

  • Reagent Addition:

    • MTT Assay: Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • XTT Assay: Add the XTT labeling mixture and incubate for 4-24 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.

Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of this compound for a specified time (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Principle: This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.

Protocol:

  • Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.

  • Wound Creation: Create a scratch or "wound" in the monolayer using a sterile pipette tip.

  • Treatment: Wash the wells to remove detached cells and add fresh media containing the IC50 concentration of this compound or a vehicle control.

  • Imaging: Capture images of the wound at different time points (e.g., 0, 12, 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.

Signaling Pathways in Anticancer Activity

This compound's anticancer effects are mediated through the modulation of key signaling pathways, primarily involving the inhibition of TrxR1 and the induction of apoptosis.

Anticancer_Signaling Diffractaic_Acid This compound TrxR1 Thioredoxin Reductase 1 (TrxR1) Diffractaic_Acid->TrxR1 Inhibits enzymatic activity p53 p53 Upregulation Diffractaic_Acid->p53 BAX_BCL2 Increased BAX/BCL2 Ratio Diffractaic_Acid->BAX_BCL2 Cell_Migration Cell Migration Diffractaic_Acid->Cell_Migration Inhibits ROS Increased Reactive Oxygen Species (ROS) TrxR1->Cell_Migration Promotes Apoptosis Apoptosis p53->Apoptosis BAX_BCL2->Apoptosis Antioxidant_Workflow Start Prepare Diffractaic Acid Solutions Mix Mix with DPPH Solution Start->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate Anti_inflammatory_Signaling cluster_Nrf2 Nrf2/HO-1 Pathway cluster_NFkB NF-κB Pathway Diffractaic_Acid This compound Nrf2_Keap1 Nrf2-Keap1 Complex Diffractaic_Acid->Nrf2_Keap1 Induces dissociation IKK IKK Complex Diffractaic_Acid->IKK Inhibits phosphorylation? Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces transcription Antioxidant_Response Antioxidant & Anti-inflammatory Effects HO1->Antioxidant_Response Inflammation Inflammation Antioxidant_Response->Inflammation Reduces IkB IκBα IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Inhibits nuclear translocation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_p65->Inflammatory_Genes Translocates to nucleus and induces transcription Inflammatory_Genes->Inflammation

References

An In-depth Technical Guide to the Early Studies and Historical Context of Diffractaic Acid Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diffractaic acid, a β-orcinol depside with the molecular formula C₂₀H₂₂O₇, is a secondary metabolite produced by various lichen species, most notably those of the Usnea genus. While recent research has illuminated its potential as an antibacterial, antiviral, and anticancer agent, the foundations of its discovery and characterization were laid in the early 20th century. This technical guide provides an in-depth look at the seminal research on this compound, focusing on the historical context, initial isolation, and early characterization, with a particular emphasis on the pioneering work of Yasuhiko Asahina and Fukuziro Fuzikawa.

Historical Context: The Dawn of Lichen Chemistry

The study of lichen chemistry gained significant momentum in the late 19th and early 20th centuries. German botanist Wilhelm Zopf's comprehensive 1907 monograph, Die Flechtenstoffe in chemischer, botanischer, pharmakologischer und technischer Beziehung ("The Lichen Substances in their Chemical, Botanical, Pharmacological, and Technical Relation"), summarized eighty years of research and laid the groundwork for systematic investigation. During this era, chemists primarily relied on solvent extraction, fractional crystallization, and color spot tests to isolate and identify these novel natural products.

It was in this scientific climate that Japanese chemist Yasuhiko Asahina emerged as a leading figure. In the 1930s, Asahina refined the techniques for studying lichen metabolites, notably introducing the microcrystallization method for the precise identification of these substances. His systematic investigations into the chemistry of East Asian lichens led to the discovery and structural elucidation of numerous compounds, including this compound.

The Foundational Study: Asahina and Fuzikawa (1932)

The definitive early work on this compound was published in 1932 by Yasuhiko Asahina and Fukuziro Fuzikawa in the journal Berichte der deutschen chemischen Gesellschaft. Their paper, "Untersuchungen über Flechtenstoffe, XX. Mitteil.: Über die Konstitution der Usninsäure und der Diffractasäure" ("Investigations on Lichen Substances, Part XX: On the Constitution of Usnic Acid and this compound"), detailed the isolation and structural determination of this new depside.

Initial Isolation and Discovery

Asahina and Fuzikawa isolated this compound from the lichen Usnea diffracta Vain, a species from which the compound derives its name. Their work established this compound as a distinct chemical entity.

Experimental Protocols of the Era

The methodologies employed by Asahina and Fuzikawa were characteristic of early 20th-century natural product chemistry. The process involved meticulous extraction and purification steps, which are detailed below.

Experimental Protocol: Isolation of this compound from Usnea diffracta Vain (Asahina & Fuzikawa, 1932)

  • Extraction: The dried and powdered lichen thalli of Usnea diffracta were subjected to extraction with a suitable organic solvent. In this period, ether was a common and effective solvent for extracting depsides. The lichen material was percolated or macerated with ether to draw out the secondary metabolites.

  • Solvent Evaporation: The resulting ethereal extract was then carefully evaporated to dryness, leaving a crude residue containing a mixture of lichen acids and other lipid-soluble compounds.

  • Purification by Recrystallization: The crude residue was purified through fractional recrystallization. This process involved dissolving the residue in a minimal amount of a hot solvent and allowing it to cool slowly. Different compounds crystallize at different rates and temperatures, allowing for their separation. For depsides like this compound, solvents such as acetone or mixtures of alcohol and water were typically employed.

  • Characterization: The purified crystalline substance was then characterized based on its physical and chemical properties.

Quantitative Data from Early Studies

The primary quantitative data reported in early studies were the melting point and the results of elemental analysis, which were crucial for determining the molecular formula.

PropertyReported Value (Asahina & Fuzikawa, 1932)Modern Reported Value
Molecular Formula C₂₀H₂₂O₇C₂₀H₂₂O₇
Melting Point 189-190 °C189-190 °C
Appearance White Crystalline NeedlesWhite Crystal Needles

Visualizing the Early Workflow

The logical flow of the experimental process used in the 1930s can be represented as a straightforward sequence of steps, from raw material to purified compound.

G Figure 1: Early 20th Century Isolation Workflow for this compound cluster_collection Material Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Lichen Usnea diffracta Vain (Lichen Thalli) Powder Dried & Powdered Lichen Lichen->Powder Grinding Extraction Ether Extraction Powder->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Residue Crude Residue Evaporation->Residue Recrystallization Recrystallization (e.g., from Acetone) Residue->Recrystallization PureCompound Pure this compound Crystals Recrystallization->PureCompound Analysis Characterization (Melting Point, Elemental Analysis) PureCompound->Analysis

Figure 1: Early 20th Century Isolation Workflow for this compound

Structural Elucidation

Asahina and Fuzikawa's 1932 paper was also pivotal in determining the chemical structure of this compound. Through classical chemical degradation methods, derivatization, and comparison with known compounds, they correctly proposed its structure as a depside—an ester linkage between two substituted aromatic carboxylic acid units derived from β-orcinol. This foundational work paved the way for all subsequent chemical and pharmacological investigations of this compound.

Conclusion

The early research into this compound, spearheaded by Yasuhiko Asahina, exemplifies the meticulous and foundational work of early 20th-century natural product chemists. Working with rudimentary tools compared to modern laboratories, they successfully isolated, purified, and characterized a novel compound from a natural source, laying the essential groundwork for future studies. Understanding these historical methods and data provides a valuable context for contemporary researchers exploring the therapeutic potential of this compound and other lichen-derived metabolites.

Literature review on the therapeutic potential of Diffractaic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Therapeutic Potential of Diffractaic Acid

Introduction

This compound, a secondary metabolite primarily isolated from lichens of the Usnea species, has emerged as a compound of significant interest in therapeutic research.[1] Traditionally, lichens such as Usnea diffracta Vain have been utilized in folk medicine for a variety of ailments, including infections, inflammation, and wounds.[2][3][4] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying these traditional uses, revealing a spectrum of biological activities. This technical guide provides a comprehensive review of the current literature on the therapeutic potential of this compound, focusing on its anticancer, anti-inflammatory, antioxidant, and antiviral properties. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and key signaling pathways.

Anticancer Potential

This compound has demonstrated notable anticancer effects across a range of cancer cell lines, primarily through the induction of apoptosis, inhibition of cell migration, and targeting of specific molecular pathways.[5][6][7] Its activity has been evaluated in models of glioblastoma, lung cancer, breast cancer, and hepatocellular carcinoma.

In Vitro Cytotoxicity

This compound exhibits dose-dependent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized below.

Cell LineCancer TypeIC50 ValueIncubation TimeReference
U87MGGlioblastoma Multiforme35.67 µg/mL (or mg/L)48 hours[8][9]
A549Lung Cancer46.37 µg/mL48 hours[5]
MCF-7Breast Cancer51.32 µg/mLNot Specified[6]
MDA-MB-453Breast Cancer87.03 µg/mLNot Specified[6]
HepG2Hepatocellular Carcinoma78.07 µg/mL48 hours[7][10]
PRCCPrimary Rat Cerebral Cortex (Healthy Control)122.26 µg/mL (or mg/L)48 hours[8][9]
Mechanism of Action: Thioredoxin Reductase 1 (TrxR1) Inhibition

A primary mechanism for the anticancer activity of this compound is the inhibition of Thioredoxin Reductase 1 (TrxR1), an enzyme often overexpressed in tumor cells.[5][6][7] TrxR1 is a key component of the thioredoxin system, which regulates cellular redox balance. Inhibition of TrxR1 by this compound disrupts this balance, leading to increased intracellular reactive oxygen species (ROS), oxidative stress, and subsequent activation of apoptotic pathways.

This mechanism involves the upregulation of the pro-apoptotic BAX/BCL2 ratio and the tumor suppressor gene p53.[5][6] While this compound consistently inhibits TrxR1 enzymatic activity, its effect on TrxR1 gene and protein expression can vary between cell types. In HepG2 cells, for instance, this compound was found to increase TRXR1 gene and protein expression, while still suppressing its enzymatic activity.[7][10]

TrxR1_Inhibition_Pathway DA This compound TrxR1 Thioredoxin Reductase 1 (TrxR1) DA->TrxR1 Inhibits ROS Increased ROS (Oxidative Stress) TrxR1->ROS Leads to Apoptosis_Pathway Intrinsic Apoptotic Pathway ROS->Apoptosis_Pathway Activates p53 p53 Upregulation Apoptosis_Pathway->p53 BaxBcl2 Increased BAX/BCL2 Ratio Apoptosis_Pathway->BaxBcl2 Cell_Death Apoptotic Cell Death p53->Cell_Death BaxBcl2->Cell_Death Anti_Inflammatory_Pathway cluster_cell Macrophage LPS LPS NFkB NF-κB Pathway LPS->NFkB Activates Pro_Inflammatory Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) NFkB->Pro_Inflammatory Upregulates DA This compound DA->NFkB Inhibits Nrf2 Nrf2 Pathway DA->Nrf2 Activates Antioxidant Antioxidant Response (HO-1) Nrf2->Antioxidant Upregulates Experimental_Workflow start Isolation & Purification of This compound cytotoxicity Cytotoxicity Screening (MTT / XTT Assay) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Analysis (Flow Cytometry) mechanism->apoptosis migration Cell Migration Assay (Wound Healing) mechanism->migration gene_exp Gene/Protein Expression (qPCR / Western Blot) mechanism->gene_exp enzyme Enzyme Activity Assay (e.g., TrxR1) mechanism->enzyme end Therapeutic Potential Established apoptosis->end migration->end gene_exp->end enzyme->end

References

In Silico Prediction of Diffractaic Acid's Biological Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diffractaic acid, a secondary metabolite derived from lichens, has demonstrated a wide spectrum of biological activities, including anticancer, antiviral, analgesic, and antipyretic effects.[1][2][3] Understanding the molecular targets of this natural product is crucial for elucidating its mechanisms of action and exploring its therapeutic potential. This technical guide provides a comprehensive overview of in silico methodologies for predicting the biological targets of this compound, supplemented with detailed experimental protocols for validation and quantitative data for reference.

Quantitative Biological Activity of this compound

A summary of the reported in vitro biological activities of this compound is presented below. This data is essential for prioritizing potential targets and designing validation experiments.

Activity Cell Line/Virus Parameter Value Reference
Anticancer MCF-7 (Breast Cancer)IC5051.32 µg/mL[1]
MDA-MB-453 (Breast Cancer)IC5087.03 µg/mL[1]
HepG2 (Liver Cancer)IC5078.07 µg/mL (at 48h)[2]
A549 (Lung Cancer)IC5046.37 µg/mL (at 48h)[3]
HeLa (Cervical Cancer)IC5022.52 µg/mL[2]
NCI-H460 (Lung Cancer)IC5089.5 µg/mL[2]
UACC-62 (Melanoma)LC50176.8 µg/mL[2]
B16-F10 (Melanoma)LC50198.2 µg/mL[2]
Antiviral Dengue Virus Serotype 2EC502.43 ± 0.19 µM
Respiratory Syncytial Virus (RSV)EC504.8 µM[4]

In Silico Target Prediction Methodologies

The identification of potential biological targets for this compound can be efficiently initiated using a combination of in silico approaches. These computational methods leverage the structural information of the compound to predict its interactions with a vast array of protein targets.

Overall Workflow

The following diagram illustrates a typical workflow for in silico target prediction followed by experimental validation.

cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation ligand_prep Ligand Preparation (this compound 3D Structure) reverse_docking Reverse Docking (e.g., AutoDock Vina) ligand_prep->reverse_docking pharmacophore Pharmacophore Modeling (e.g., Discovery Studio) ligand_prep->pharmacophore admet ADMET Prediction (e.g., SwissADME, ProTox-II) ligand_prep->admet target_db Target Protein Database (e.g., PDB) target_db->reverse_docking hit_list Prioritized Target List reverse_docking->hit_list pharmacophore->hit_list binding_assay Binding Assays (e.g., DSF, SPR, ITC) hit_list->binding_assay functional_assay Functional Assays (e.g., Enzyme Inhibition) binding_assay->functional_assay cell_based_assay Cell-Based Assays functional_assay->cell_based_assay validated_target Validated Biological Target cell_based_assay->validated_target

In Silico to In Vitro Workflow

Reverse Docking Protocol using AutoDock Vina

Reverse docking is a computational technique where a single ligand is docked against a library of potential protein targets to identify those with the highest binding affinity.

Objective: To identify potential protein targets for this compound from a structural database.

Methodology:

  • Ligand Preparation:

    • Obtain the 3D structure of this compound in SDF or MOL2 format from a chemical database (e.g., PubChem).

    • Convert the structure to the PDBQT format using AutoDock Tools (ADT). This involves adding Gasteiger charges and merging non-polar hydrogens.

  • Target Protein Database Preparation:

    • Download a curated library of human protein structures in PDB format from a database such as the Protein Data Bank (PDB).

    • Prepare each protein for docking by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges using ADT. Convert the prepared protein structures to the PDBQT format.

  • Docking Simulation with AutoDock Vina:

    • For each protein target, define a search space (grid box) that encompasses the entire protein surface to perform a "blind docking" analysis.

    • Create a configuration file for each docking run, specifying the paths to the prepared ligand and receptor files, the coordinates of the grid box, and the output file name.

    • Execute the docking simulation using the AutoDock Vina command-line interface. A typical command would be:

    • The config.txt file should contain the following information:

  • Results Analysis and Prioritization:

    • Rank the protein targets based on the predicted binding affinity (reported as a negative value in kcal/mol) of the top-ranked binding pose.

    • Visually inspect the binding poses of this compound within the top-ranked protein targets using molecular visualization software (e.g., PyMOL, Chimera) to assess the quality of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts).

    • Prioritize targets with high binding affinities and plausible binding modes for further investigation.

Pharmacophore Modeling Protocol using BIOVIA Discovery Studio

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target. This can be used to screen for other molecules with similar features or to understand the key interaction points of a known active molecule.[5]

Objective: To generate a pharmacophore model based on this compound's structure and use it to screen for potential targets.

Methodology:

  • Ligand-Based Pharmacophore Generation:

    • Import the 3D structure of this compound into Discovery Studio.

    • Use the "Generate Pharmacophore from Ligand" protocol. The software will identify key chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

    • A set of pharmacophore models will be generated. Select the model that best represents the key chemical features of this compound.

  • Pharmacophore-Based Database Screening:

    • Utilize a pre-built database of protein-ligand complex structures, such as PharmaDB, which is integrated into Discovery Studio.[6]

    • Use the generated pharmacophore model as a 3D query to screen the database. The "Ligand Profiler" tool can be used for this purpose.

    • The screening will identify proteins whose known ligands share a similar pharmacophore to this compound.

  • Hit Analysis and Target Prioritization:

    • Analyze the list of protein hits. The results are typically ranked based on a "Fit" score, which indicates how well the pharmacophore of the known ligand matches the query pharmacophore.

    • Prioritize protein targets that have a high fit score and are biologically relevant to the known activities of this compound (e.g., involved in cancer progression or viral replication).

In Silico ADMET Prediction Protocol

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step in early-stage drug discovery.

Objective: To assess the drug-likeness and potential toxicity of this compound.

Methodology:

  • SwissADME Analysis:

    • Access the SwissADME web server.

    • Input the SMILES string of this compound.

    • Analyze the output, which includes predictions for:

      • Physicochemical Properties: Molecular weight, logP, number of hydrogen bond donors and acceptors.

      • Lipophilicity: Consensus LogP.

      • Water Solubility: Predicted solubility.

      • Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability.

      • Drug-likeness: Compliance with rules such as Lipinski's, Ghose's, and Veber's.

      • Medicinal Chemistry: Alerts for Pan-Assay Interference Compounds (PAINS).

  • ProTox-II Analysis:

    • Access the ProTox-II web server.

    • Input the SMILES string of this compound.

    • Analyze the output, which includes predictions for:

      • Toxicity Class (LD50): An estimation of acute toxicity.

      • Hepatotoxicity: Prediction of liver injury potential.

      • Carcinogenicity: Prediction of cancer-causing potential.

      • Mutagenicity: Prediction of the potential to induce genetic mutations.

      • Cytotoxicity: Prediction of toxicity to cells.

Potential Signaling Pathways of Interest

Based on existing research, two potential targets for this compound are Thioredoxin Reductase 1 (TRXR1) and Dipeptidyl Peptidase-4 (DPP-4). The inhibition of these enzymes can have significant downstream effects.

Thioredoxin Reductase 1 (TRXR1) Signaling in Cancer

TRXR1 is a key enzyme in the thioredoxin system, which regulates cellular redox balance and is often overexpressed in cancer cells.[7] Inhibition of TRXR1 can lead to increased oxidative stress and apoptosis in cancer cells.[1][3]

DA This compound TRXR1 TRXR1 DA->TRXR1 Inhibition Trx_red Thioredoxin (Reduced) TRXR1->Trx_red Reduces ROS Increased ROS Trx_ox Thioredoxin (Oxidized) Trx_red->Trx_ox Reduces Substrates ASK1 ASK1 Trx_red->ASK1 Inhibits NFkB NF-κB Trx_red->NFkB Activates ROS->ASK1 Activates p38_JNK p38/JNK Pathway ASK1->p38_JNK Apoptosis Apoptosis p38_JNK->Apoptosis Proliferation Cell Proliferation & Survival NFkB->Proliferation

TRXR1 Inhibition Pathway

Dipeptidyl Peptidase-4 (DPP-4) Signaling in Diabetes

DPP-4 is an enzyme that inactivates incretin hormones like GLP-1, which are important for regulating blood glucose levels.[8] Inhibition of DPP-4 is a therapeutic strategy for type 2 diabetes.

DA This compound DPP4 DPP-4 DA->DPP4 Inhibition GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Inactivates GLP1_active Active GLP-1 GLP1_active->DPP4 Pancreas Pancreatic β-cells GLP1_active->Pancreas Stimulates Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Insulin->Glucose Lowers

DPP-4 Inhibition Pathway

Experimental Validation Protocols

Following the in silico prediction of potential targets, experimental validation is essential to confirm the computational hypotheses.

Thioredoxin Reductase 1 (TRXR1) Inhibition Assay

Objective: To determine if this compound inhibits the enzymatic activity of TRXR1.

Principle: This assay is based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by TRXR1 with NADPH, producing a yellow-colored product (TNB) that can be measured spectrophotometrically at 412 nm.

Materials:

  • Purified recombinant human TRXR1

  • This compound

  • DTNB solution

  • NADPH solution

  • Assay Buffer (e.g., 50 mM Potassium phosphate, pH 7.0, containing 50 mM EDTA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and DTNB in each well of a 96-well plate.

  • Add varying concentrations of this compound to the test wells. Include a positive control (a known TRXR1 inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Initiate the reaction by adding purified TRXR1 to each well.

  • Immediately measure the increase in absorbance at 412 nm over time at a constant temperature (e.g., 25°C).

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Dipeptidyl Peptidase-4 (DPP-4) Activity Assay

Objective: To determine if this compound inhibits the enzymatic activity of DPP-4.

Principle: This fluorometric assay measures the cleavage of a specific DPP-4 substrate (e.g., H-Gly-Pro-AMC), which releases a fluorescent product (AMC) that can be detected at an excitation/emission wavelength of 360/460 nm.

Materials:

  • Purified recombinant human DPP-4

  • This compound

  • DPP-4 substrate (H-Gly-Pro-AMC)

  • DPP-4 Assay Buffer

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • In a 96-well black plate, add DPP-4 assay buffer to all wells.

  • Add varying concentrations of this compound to the test wells. Include a positive control (a known DPP-4 inhibitor, e.g., Sitagliptin) and a negative control (vehicle).

  • Add purified DPP-4 to all wells except for the blank.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the DPP-4 substrate to all wells.

  • Measure the fluorescence intensity at Ex/Em = 360/460 nm in kinetic mode for a set period (e.g., 30 minutes) at 37°C.

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The in silico approaches outlined in this guide provide a robust framework for the initial identification of potential biological targets of this compound. By combining reverse docking, pharmacophore modeling, and ADMET prediction, researchers can generate a prioritized list of targets for subsequent experimental validation. The detailed protocols for TRXR1 and DPP-4 inhibition assays offer a starting point for confirming the computationally derived hypotheses. This integrated approach accelerates the process of elucidating the molecular mechanisms of natural products, ultimately paving the way for their potential development as novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Diffractaic Acid from Usnea Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diffractaic acid, a depside secondary metabolite found in various lichens of the Usnea genus, has garnered significant interest within the scientific community.[1] This compound has demonstrated a range of biological activities, including analgesic and antipyretic effects. As research into natural products for drug development continues to expand, robust and efficient protocols for the isolation and purification of such bioactive compounds are essential.

These application notes provide a comprehensive overview of the methodologies for extracting and purifying this compound from Usnea species. The protocols detailed below are compiled from established scientific literature and are intended to serve as a practical guide for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Extraction and Purification of this compound

The following table summarizes quantitative data on the extraction and purification of this compound from various Usnea species as reported in scientific literature. Due to a lack of directly comparable studies presenting a comprehensive analysis of various methods, the data is presented as available from individual studies.

Usnea SpeciesExtraction SolventExtraction MethodPurification MethodYield of Crude Extract (%)Yield of this compoundPurity of this compoundReference
Usnea diffractaEthanol (95%) followed by partitioning with ethyl acetateMacerationSequential extraction1.8% (Ethyl Acetate fraction from 4kg lichen)Not SpecifiedNot Specified[2]
Usnea blephareaAcetoneSoxhlet ExtractionGravity Column Chromatography, Preparative TLC, Radial ChromatographyNot SpecifiedIsolated as white needle crystalsCharacterized by LC-MS, NMR, FTIR, UV-Vis[3]
Usnea sp.AcetoneMaceration (3 x 24 hours)Gravity Column Chromatography (Silica gel 60G, n-hexane:ethyl acetate gradient)Not SpecifiedIsolated as white crystalsCharacterized by 1D-NMR[4]

Note: The scientific literature reviewed did not provide sufficient directly comparable quantitative data to populate a comprehensive table comparing the yields and purity of this compound across multiple extraction and purification methods. The presented data is based on available information from individual studies. Further empirical studies would be required for a direct comparative analysis.

Experimental Workflow

The general workflow for the extraction and purification of this compound from Usnea species is depicted in the following diagram.

Extraction_Purification_Workflow Workflow for this compound Isolation cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis and Characterization Lichen Collection of Usnea Species Cleaning Cleaning and Air Drying Lichen->Cleaning Grinding Grinding to Powder Cleaning->Grinding Extraction Solvent Extraction (e.g., Acetone, Maceration/Soxhlet) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (n-hexane:ethyl acetate gradient) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Crystallization Crystallization Pooling->Crystallization Purified_DA Purified this compound Crystallization->Purified_DA Purity_Check Purity Assessment (HPLC) Purified_DA->Purity_Check Structure_ID Structural Elucidation (NMR, MS, FTIR, UV-Vis) Purified_DA->Structure_ID

Caption: Overall workflow for this compound extraction and purification.

Experimental Protocols

Protocol 1: Acetone Extraction followed by Silica Gel Column Chromatography

This protocol is a commonly employed method for the isolation of this compound from Usnea species.

1. Materials and Reagents

  • Dried and powdered Usnea lichen material

  • Acetone (analytical grade)

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Silica gel (60-120 mesh for column chromatography)

  • TLC plates (silica gel 60 F254)

  • Sulfuric acid (for visualization reagent)

  • Methanol (for visualization reagent)

  • Glass column for chromatography

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

  • Filter paper

2. Extraction Procedure

  • Maceration:

    • Weigh 100 g of dried, powdered Usnea lichen.

    • Place the powdered lichen in a large Erlenmeyer flask.

    • Add 500 mL of acetone to the flask.

    • Seal the flask and allow it to stand at room temperature for 72 hours with occasional shaking.[4]

    • Alternatively, for a more exhaustive extraction, a Soxhlet apparatus can be used with acetone for 8 hours.[3]

  • Filtration and Concentration:

    • Filter the acetone extract through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

    • The resulting viscous mass is the crude acetone extract.

3. Purification by Column Chromatography

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Add a small layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve a portion of the crude acetone extract in a minimal amount of a 1:1 mixture of n-hexane and ethyl acetate.

    • Adsorb this solution onto a small amount of silica gel and allow the solvent to evaporate completely.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in n-hexane (e.g., 9:1, 8:2, 7:3, etc.).[4]

    • Collect fractions of a consistent volume (e.g., 20 mL).

  • Fraction Analysis:

    • Monitor the collected fractions by Thin-Layer Chromatography (TLC).

    • Use a mobile phase of n-hexane:ethyl acetate (e.g., 7:3) for TLC development.

    • Visualize the spots on the TLC plates by spraying with a 10% sulfuric acid solution in methanol, followed by heating.

    • Combine the fractions that show a single spot corresponding to the Rf value of this compound.

  • Crystallization:

    • Evaporate the solvent from the combined pure fractions.

    • Dissolve the residue in a minimal amount of a suitable solvent (e.g., acetone or chloroform) and allow it to crystallize.

    • Collect the crystals by filtration and dry them. The purified this compound should appear as white, needle-like crystals.[3]

Protocol 2: Sequential Extraction with Solvents of Increasing Polarity

This protocol is based on a patented method and is suitable for a broader separation of compounds based on polarity.[5]

1. Materials and Reagents

  • Dried and powdered Usnea diffracta

  • Ethanol or Methanol (60-98%)

  • Petroleum ether

  • Ethyl acetate

  • n-Butanol

  • Distilled water

2. Initial Extraction

  • Extract the powdered lichen material with 60-98% ethanol or methanol. This can be done through maceration, ultrasonic, or microwave extraction for a period ranging from 30 minutes to 7 days.[5]

  • Filter the extract and concentrate it under reduced pressure to obtain the total extract.[5]

3. Liquid-Liquid Partitioning

  • Suspend the total extract in water.

  • Perform sequential extractions with solvents of increasing polarity: first with petroleum ether, then with ethyl acetate, and finally with n-butanol.[5]

  • Collect each solvent phase separately. The ethyl acetate fraction is reported to contain a significant amount of phenolic acids, including this compound.[5]

4. Further Purification

  • The ethyl acetate fraction can be further purified using silica gel column chromatography as described in Protocol 1 to isolate pure this compound.

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To assess the purity of the fractions and the final product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination.

  • Spectroscopic Methods:

    • UV-Vis Spectroscopy: To observe the characteristic absorption maxima.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): For structural elucidation.[3]

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[3]

Logical Relationships in Purification

The purification process relies on the principle of differential partitioning of compounds between a stationary phase and a mobile phase based on their polarity.

Purification_Logic Logical Flow of Chromatographic Purification Crude_Extract Crude Extract (Mixture of Compounds) Column Silica Gel Column (Polar Stationary Phase) Crude_Extract->Column Elution_Start Start of Elution Column->Elution_Start Mobile_Phase Mobile Phase (Initially Non-polar, e.g., n-hexane) Mobile_Phase->Column Non_Polar_Elution Non-polar compounds elute first Elution_Start->Non_Polar_Elution Increase_Polarity Gradual Increase in Mobile Phase Polarity (e.g., adding Ethyl Acetate) Mid_Polar_Elution Moderately polar compounds elute (including this compound) Increase_Polarity->Mid_Polar_Elution Polar_Elution Highly polar compounds elute last Increase_Polarity->Polar_Elution Non_Polar_Elution->Increase_Polarity Mid_Polar_Elution->Increase_Polarity Pure_DA Pure this compound Mid_Polar_Elution->Pure_DA

References

Application Notes: Quantitative Analysis of Diffractaic Acid using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diffractaic acid, a secondary metabolite found in various lichen species, belongs to the class of compounds known as depsides. It has garnered significant interest due to its potential biological activities. Accurate and sensitive quantification of this compound is crucial for research in natural product chemistry, pharmacology, and drug development. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful analytical technique for the selective and sensitive determination of such compounds in complex matrices.[1] This document provides a detailed protocol and application notes for the quantitative analysis of this compound using LC-MS.

Principle

This method utilizes reversed-phase liquid chromatography for the separation of this compound from other components in the sample extract. The separation is followed by detection using a mass spectrometer, typically a triple quadrupole instrument, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2][3] Electrospray ionization (ESI) in the negative ion mode is commonly employed for the analysis of acidic compounds like this compound.[4]

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential for accurate and reproducible results. The following is a general procedure for the extraction of this compound from lichen thalli, which can be adapted based on the specific sample matrix.

Materials:

  • Lichen sample (air-dried)

  • Mortar and pestle or cryogenic grinder

  • Acetone or methanol (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or nylon)

  • Autosampler vials

Protocol:

  • Weigh approximately 100 mg of the dried and cleaned lichen thallus.

  • Grind the lichen sample to a fine powder using a mortar and pestle. For enhanced cell disruption, cryogenic grinding can be employed.

  • Transfer the powdered sample to a centrifuge tube.

  • Add 10 mL of acetone or methanol to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the sample in an ultrasonic bath for 15 minutes to enhance extraction efficiency.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • For exhaustive extraction, the pellet can be re-extracted with another 10 mL of the solvent, and the supernatants can be combined.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

Liquid Chromatography (LC) Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Typical LC Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Expected Retention Time The retention time for this compound will depend on the exact chromatographic conditions but is expected to be in the mid-to-late region of the gradient for a typical C18 column.

Note: The gradient and flow rate should be optimized for the specific column and instrument used to achieve the best separation and peak shape.

Mass Spectrometry (MS) Method

Instrumentation:

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

Typical MS Parameters:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Desolvation Gas Flow 600 - 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Note: These parameters are instrument-dependent and should be optimized for maximum sensitivity for this compound.

Quantitative Data

For targeted quantitative analysis using Multiple Reaction Monitoring (MRM), specific precursor and product ions for this compound need to be determined. Based on its chemical structure (C₂₀H₂₂O₇, Exact Mass: 374.13), the following parameters can be used as a starting point for method development.

CompoundPrecursor Ion (m/z) [M-H]⁻Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound373.13193.05165.0515 - 25

Note: The product ions are predicted based on the common fragmentation pattern of depsides, which involves the cleavage of the central ester bond. The fragment at m/z 193.05 corresponds to the 2,4-dihydroxy-3,6-dimethylbenzoyl moiety, and the fragment at m/z 165.05 corresponds to the 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid moiety after rearrangement. The optimal collision energy should be determined experimentally.

Method Validation Parameters (Typical Expected Values):

ParameterTypical Range
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Linearity (r²) > 0.99
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

Note: These are typical performance characteristics and should be experimentally determined during method validation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_data_analysis Data Analysis Sample Lichen Thallus Sample Grinding Grinding to Fine Powder Sample->Grinding Extraction Solvent Extraction (Acetone/Methanol) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Syringe Filtration (0.22 µm) Reconstitution->Filtration LC_Separation Liquid Chromatography Separation (C18 Column) Filtration->LC_Separation MS_Detection Mass Spectrometry Detection (ESI-, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

depside_biosynthesis cluster_pathway Biosynthesis of Depsides (e.g., this compound) Acetate Acetate-Malonate Pathway Polyketide Polyketide Chain Formation Acetate->Polyketide Orsellinic Orsellinic Acid Type Monomers Polyketide->Orsellinic Esterification Esterification (Depside Bond Formation) Orsellinic->Esterification Diffractaic_Acid This compound Esterification->Diffractaic_Acid

Caption: Simplified biosynthesis pathway of depsides.

References

Application Notes & Protocols: In Vitro Antiviral Activity Screening of Diffractaic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diffractaic acid, a secondary metabolite derived from lichens, has demonstrated promising antiviral properties against a range of viruses in preclinical in vitro studies.[1][2][3] This document provides a comprehensive overview of the methodologies used to screen and characterize the antiviral activity of this compound, including detailed experimental protocols and a summary of reported quantitative data. The information presented here is intended to serve as a practical guide for researchers investigating the potential of this compound as a novel antiviral agent.

Quantitative Data Summary

The antiviral efficacy and cytotoxic profile of this compound have been evaluated against several viruses and cell lines. The following tables summarize the key quantitative data from published studies.

Table 1: Antiviral Activity of this compound

VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Respiratory Syncytial Virus (RSV)Not Specified4.8221.946[1][2]
Dengue Virus (DENV-2)Vero2.43 ± 0.19>5020.59[1][3]
Dengue Virus (DENV-1, 3, 4)VeroSimilar efficacy to DENV-2>508.07 - 20.59[1]
Zika Virus (ZIKV)VeroSimilar efficacy to DENV-2>50Not Specified[1][3]
Chikungunya Virus (CHIKV)VeroSimilar efficacy to DENV-2>50Not Specified[1][3]

Table 2: Cytotoxicity of this compound in Various Cell Lines

Cell LineAssayIC₅₀/CC₅₀Reference
VeroMTS>100 µM[4]
HepG2MTS39.32 µM[4]
HEK-293MTS>100 µM[4]
THP-1MTS~40-70 µM[4]
Huh-7mMTS~40-70 µM[4]
RDMTS~40-70 µM[4]
MCF-7 (Breast Cancer)XTT51.32 µg/mL[5]
MDA-MB-453 (Breast Cancer)XTT87.03 µg/mL[5]
HepG2 (Hepatocellular Carcinoma)XTT78.07 µg/mL (at 48h)[6]
Human LymphocytesMTTReduced viability >50 mg/L[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro antiviral screening. The following are generalized protocols for key experiments based on the cited literature.

Cytotoxicity Assay (MTS-based)

This protocol is for determining the 50% cytotoxic concentration (CC₅₀) of this compound.

Materials:

  • Selected cell line (e.g., Vero, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate overnight at 37°C with 5% CO₂.[4]

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. Include a vehicle control (DMSO) and a cell-only control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[4]

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[4]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay is used to determine the 50% effective concentration (EC₅₀) of this compound by quantifying the reduction in viral plaques.

Materials:

  • Confluent monolayer of susceptible cells (e.g., Vero) in 6-well plates

  • Virus stock of known titer

  • Serum-free medium

  • This compound dilutions

  • Overlay medium (e.g., 1% methylcellulose in culture medium)

  • Crystal violet staining solution

Procedure:

  • Cell Preparation: Grow cells to a confluent monolayer in 6-well plates.

  • Infection: Remove the culture medium and infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Add 2 mL of overlay medium containing various concentrations of this compound to each well.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ until visible plaques are formed (typically 3-7 days, depending on the virus).

  • Staining: Remove the overlay medium and fix the cells with 4% formaldehyde for 30 minutes. Stain the cells with 0.5% crystal violet solution for 15 minutes.

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. Determine the EC₅₀ value from a dose-response curve.

Time-of-Addition Assay

This assay helps to determine the stage of the viral replication cycle that is inhibited by this compound.

Procedure:

  • Infection: Infect cells with the virus as described in the plaque reduction assay.

  • Compound Addition at Different Time Points: Add a fixed concentration of this compound (e.g., 10 µM) at various time points post-infection (e.g., 0, 2, 4, 6, 8 hours).[4]

  • Incubation and Analysis: After a full replication cycle (e.g., 24-48 hours), collect the supernatant and quantify the virus yield using a plaque assay or RT-qPCR.[4]

  • Data Analysis: Plot the viral titer against the time of compound addition. A significant reduction in viral yield when the compound is added early in the infection cycle suggests inhibition of early-stage events (entry, uncoating), while inhibition at later time points points to an effect on replication or assembly.

Proposed Mechanism of Action

Cell-based studies have indicated that this compound's antiviral activity primarily targets the late stages of the viral life cycle, specifically viral replication and the formation of infectious particles.[1][3]

Visualizations

Experimental Workflow

G cluster_0 Cytotoxicity Assessment cluster_1 Antiviral Efficacy Screening cluster_2 Mechanism of Action Studies a Seed Cells in 96-well Plate b Add Serial Dilutions of this compound a->b c Incubate for 48-72h b->c d Perform MTS/XTT Assay c->d e Calculate CC50 Value d->e j Calculate EC50 Value f Infect Cells with Virus g Treat with this compound f->g h Incubate and Overlay g->h i Stain and Count Plaques h->i i->j m Identify Inhibited Replication Stage k Time-of-Addition Assay l Quantify Viral Yield (RT-qPCR/Plaque Assay) k->l l->m

Caption: Experimental workflow for in vitro antiviral screening of this compound.

Logical Relationship of Antiviral Screening

G cluster_0 Initial Screening compound This compound cytotoxicity Cytotoxicity Assay (CC50) compound->cytotoxicity antiviral Antiviral Assay (EC50) compound->antiviral selectivity Selectivity Index (SI) = CC50 / EC50 cytotoxicity->selectivity antiviral->selectivity mechanism Mechanism of Action Studies selectivity->mechanism lead Lead Compound mechanism->lead

Caption: Logical progression from initial screening to lead compound identification.

References

Application Notes and Protocols: Investigating the Mechanism of Action of Diffractaic Acid in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-cancer properties of Diffractaic Acid (DA), a secondary metabolite derived from lichens. The protocols outlined below detail the experimental procedures to investigate its mechanism of action, focusing on its role as an inhibitor of Thioredoxin Reductase 1 (TrxR1) and its subsequent effects on apoptosis and cell migration.

Mechanism of Action Overview

This compound has demonstrated significant anti-cancer effects in various cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7 and MDA-MB-453), and lung cancer (A549).[1][2][3] The primary mechanism of action identified is the inhibition of the enzyme Thioredoxin Reductase 1 (TrxR1).[1][2][3] TrxR1 is a key component of the thioredoxin system, which plays a crucial role in maintaining cellular redox balance and is often overexpressed in cancer cells, contributing to tumor growth, proliferation, and resistance to therapy.[1][2][3]

By inhibiting TrxR1, this compound disrupts the redox homeostasis in cancer cells, leading to increased oxidative stress and subsequently triggering programmed cell death (apoptosis).[1][2][4] Furthermore, DA has been shown to suppress cancer cell migration, a critical step in metastasis.[1][3]

A synthetic analog of this compound, known as TU3, has also been shown to target cancer stem cells by suppressing key signaling pathways such as WNT, STAT3, NF-κB, and Hedgehog, suggesting a broader impact of DA-related compounds on cancer cell signaling.[5]

Quantitative Data Summary

The following tables summarize the reported quantitative data on the anti-cancer effects of this compound across different cancer cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIncubation Time (hours)IC50 Value (µg/mL)Reference
HepG2Hepatocellular Carcinoma4878.07 ± 1.60[1]
MCF-7Breast CancerNot Specified51.32[2]
MDA-MB-453Breast CancerNot Specified87.03[2]
A549Lung Cancer4846.37[3]

Table 2: Effect of this compound on HepG2 Cell Migration

Treatment Time (hours)Inhibition of Migration (%)p-valueReference
2412.30< 0.05[1]
4822.95< 0.0005[1]
7233.75< 0.0001[1]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (XTT Assay)

This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM)

  • This compound (DA) stock solution (dissolved in DMSO)

  • 96-well plates

  • XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) solution

  • Phenazine methosulfate (PMS) solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the different concentrations of DA. Include a vehicle control (DMSO-treated) and an untreated control.

  • Incubate the plate for the desired time periods (e.g., 24, 48 hours).

  • After incubation, add 50 µL of the XTT/PMS solution to each well.

  • Incubate the plate for 4-7 hours in a CO₂ incubator.

  • Measure the absorbance at 470 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Apoptosis Analysis (Annexin V-FITC/PI Double Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the IC50 concentration of this compound for 48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Migration Analysis (Wound Healing Assay)

This assay assesses the effect of this compound on the migratory capabilities of cancer cells.

Materials:

  • Cancer cells

  • 6-well plates

  • 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well plates and grow them to confluency.

  • Create a "wound" in the cell monolayer by scratching with a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing the IC50 concentration of this compound. Use medium with vehicle as a control.

  • Capture images of the wound at 0, 12, 24, 48, and 72 hours.

  • Measure the width of the wound at different time points and calculate the percentage of wound closure.

Thioredoxin Reductase 1 (TrxR1) Enzyme Activity Assay

This protocol measures the enzymatic activity of TrxR1 in cell lysates.

Materials:

  • Cancer cells treated with the IC50 concentration of this compound for 48 hours.

  • Total protein isolation kit

  • DTNB (5,5′-dithiobis-2-nitrobenzoic acid)

  • NADPH

  • Spectrophotometer

Procedure:

  • Isolate total protein from treated and control cells.

  • The TrxR1 enzyme activity is determined by measuring the rate of reduction of DTNB by NADPH.

  • The formation of 5-thio-2-nitrobenzoic acid (TNB) is measured by the change in absorbance at 412 nm per minute.

  • The enzyme activity is expressed as units per milligram of protein.

Visualizations

Signaling Pathway of this compound in Cancer Cells

G DA This compound TrxR1 Thioredoxin Reductase 1 (TrxR1) DA->TrxR1 inhibits Migration Cell Migration DA->Migration suppresses ROS Increased Reactive Oxygen Species (ROS) TrxR1->ROS leads to Apoptosis Apoptosis ROS->Apoptosis induces

Caption: Proposed mechanism of this compound action in cancer cells.

Experimental Workflow for Investigating this compound

G cluster_invitro In Vitro Studies cluster_assays Functional Assays cluster_mechanism Mechanistic Assays cluster_data Data Analysis start Cancer Cell Lines (e.g., HepG2, MCF-7, A549) treat Treat with This compound start->treat viability Cell Viability (XTT Assay) treat->viability apoptosis Apoptosis (Flow Cytometry) treat->apoptosis migration Cell Migration (Wound Healing) treat->migration trx_activity TrxR1 Activity (DTNB Assay) treat->trx_activity ic50 Determine IC50 viability->ic50 quantify Quantify Apoptosis, Migration Inhibition apoptosis->quantify migration->quantify gene_exp Gene Expression (qPCR) trx_activity->gene_exp protein_exp Protein Expression (Western Blot) trx_activity->protein_exp mechanism Elucidate Mechanism of Action trx_activity->mechanism gene_exp->mechanism protein_exp->mechanism

Caption: General experimental workflow for studying this compound.

References

Application of Diffractaic Acid in Analgesic and Antipyretic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Diffractaic acid, a naturally occurring depside found in several lichen species, has demonstrated potential as both an analgesic and antipyretic agent.[1][2][3] Preclinical studies in murine models have shown its efficacy in reducing pain and lowering body temperature, suggesting its potential as a lead compound for the development of new pain and fever management therapies. This document provides an overview of the current understanding of this compound's application in these areas, including detailed experimental protocols and a summary of the available data. While direct quantitative data from seminal studies is limited in publicly available resources, this note serves as a comprehensive guide for researchers interested in furthering the investigation of this compound's therapeutic properties.

Analgesic Properties

This compound has been shown to possess analgesic effects in established murine models of pain, including the acetic acid-induced writhing test and the tail-pressure test.[1][3] These models are indicative of both peripheral and central analgesic activity.

Antipyretic Properties

Studies have indicated that this compound can affect normal body temperature in mice.[1][3] However, it did not demonstrate a significant effect on lipopolysaccharide (LPS)-induced hyperthermia, suggesting a potential mechanism of action that may differ from traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][3]

Mechanism of Action

The precise mechanism of action for this compound's analgesic and antipyretic effects has not been fully elucidated. However, it is hypothesized to involve the modulation of inflammatory pathways. While direct inhibition of cyclooxygenase (COX) enzymes, the primary target of most NSAIDs, has not been definitively shown for this compound, its known anti-inflammatory properties suggest a potential role in the prostaglandin synthesis pathway. Recent research has also indicated that this compound may modulate the NF-κB and Nrf2/HO-1 signaling pathways, which are crucial in the inflammatory response. Further investigation is required to fully understand its molecular targets.

Data Presentation

Note: The following tables are structured to present quantitative data from analgesic and antipyretic studies of this compound. The specific values from the primary literature are not fully available in the searched resources; therefore, these tables serve as a template for data presentation.

Table 1: Analgesic Activity of this compound in Acetic Acid-Induced Writhing Test in Mice

Treatment GroupDose (mg/kg)Mean Number of Writhes (± SEM)% Inhibition
Control (Vehicle)-Data not available-
This compounde.g., 50Data not availableData not available
This compounde.g., 100Data not availableData not available
This compounde.g., 200Data not availableData not available
Positive Control (e.g., Aspirin)e.g., 100Data not availableData not available

Table 2: Analgesic Activity of this compound in Tail-Pressure Test in Mice

Treatment GroupDose (mg/kg)Latency to Tail Withdrawal (seconds ± SEM)
Control (Vehicle)-Data not available
This compounde.g., 50Data not available
This compounde.g., 100Data not available
This compounde.g., 200Data not available
Positive Control (e.g., Morphine)e.g., 10Data not available

Table 3: Antipyretic Activity of this compound on Normal Body Temperature in Mice

Treatment GroupDose (mg/kg)Rectal Temperature (°C ± SEM) at Time (hours)
0
Control (Vehicle)-Data not available
This compounde.g., 200Data not available

Table 4: Effect of this compound on LPS-Induced Hyperthermia in Mice

Treatment GroupDose (mg/kg)Rectal Temperature (°C ± SEM) at Time (hours) post-LPS
0
Control (Vehicle + LPS)-Data not available
This compound + LPSe.g., 200Data not available
Positive Control (e.g., Aspirin) + LPSe.g., 100Data not available

Experimental Protocols

Acetic Acid-Induced Writhing Test for Peripheral Analgesic Activity

This protocol is a standard method for evaluating the peripheral analgesic activity of a compound.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose solution)

  • Acetic acid (0.6% v/v in saline)

  • Positive control: Aspirin (100 mg/kg)

  • Oral gavage needles

  • Observation chambers

Procedure:

  • Fast the mice overnight with free access to water.

  • Divide the animals into groups (n=6-8 per group): Control (vehicle), this compound (various doses), and Positive Control.

  • Administer the vehicle, this compound, or aspirin orally (p.o.) 30-60 minutes before the induction of writhing.

  • Inject 0.6% acetic acid intraperitoneally (i.p.) at a volume of 10 mL/kg body weight.

  • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

  • Five minutes after the injection, start counting the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 15-20 minutes.

  • Calculate the percentage of inhibition of writhing for each group using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100

G cluster_0 Pre-treatment cluster_1 Induction & Observation cluster_2 Data Analysis a Fasted Mice b Grouping a->b c Oral Administration (Vehicle, this compound, Aspirin) b->c d Acetic Acid Injection (i.p.) c->d 30-60 min e Observation Chamber d->e f Count Writhes e->f g Calculate % Inhibition f->g

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Tail-Pressure Test for Central Analgesic Activity

This method assesses the central analgesic activity of a compound by measuring the response to a mechanical stimulus.

Materials:

  • Male Wistar rats or Swiss albino mice

  • This compound

  • Vehicle

  • Positive control: Morphine

  • Analgesy-meter or a similar device that applies constant pressure to the tail

Procedure:

  • Select animals that show a response to the pressure within 3-5 seconds in a pre-screening.

  • Divide the animals into experimental groups.

  • Administer the test compounds or vehicle orally.

  • At predetermined time intervals (e.g., 30, 60, 90, 120 minutes) after administration, apply pressure to the base of the animal's tail.

  • Record the latency time for the animal to show a response (e.g., tail flick or vocalization).

  • A cut-off time (e.g., 10-15 seconds) should be set to avoid tissue damage.

G a Animal Selection & Grouping b Drug Administration (Vehicle, this compound, Morphine) a->b c Apply Tail Pressure at Time Intervals b->c d Record Latency to Response c->d e Analyze Latency Data d->e

Caption: Workflow for the Tail-Pressure Test.

LPS-Induced Hyperthermia for Antipyretic Activity

This protocol is used to induce fever in animals to test the antipyretic effect of a compound.

Materials:

  • Male Wistar rats or Swiss albino mice

  • This compound

  • Vehicle

  • Positive control: Aspirin or Paracetamol

  • Lipopolysaccharide (LPS) from E. coli

  • Digital thermometer with a rectal probe

Procedure:

  • House the animals individually and allow them to acclimate.

  • Record the basal rectal temperature of each animal.

  • Induce pyrexia by subcutaneous (s.c.) or intraperitoneal (i.p.) injection of LPS (e.g., 100 µg/kg).

  • After a set time for fever to develop (e.g., 1-2 hours), record the rectal temperature again to confirm hyperthermia.

  • Administer the vehicle, this compound, or positive control orally.

  • Measure the rectal temperature at regular intervals (e.g., every hour for 4-5 hours) after drug administration.

  • Analyze the reduction in rectal temperature over time compared to the control group.

G a Acclimatization & Basal Temperature b LPS Injection to Induce Fever a->b c Confirm Hyperthermia b->c d Drug Administration (Vehicle, this compound, Aspirin) c->d e Monitor Rectal Temperature Over Time d->e f Data Analysis e->f

Caption: Workflow for the LPS-Induced Hyperthermia Test.

Signaling Pathway

The following diagram illustrates a putative mechanism of action for the analgesic and antipyretic effects of this compound, based on the known pathways of NSAIDs and the emerging evidence for this compound's anti-inflammatory action.

G cluster_0 Cell Membrane cluster_1 Cytoplasm PL Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Stimulus (e.g., Injury, Pyrogens) COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 COX->PGH2 PGs Prostaglandins (e.g., PGE2) PGH2->PGs Pain Pain PGs->Pain Fever Fever PGs->Fever DA This compound DA->COX Putative Inhibition

Caption: Putative Mechanism of this compound's Analgesic and Antipyretic Action.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Diffractaic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antioxidant potential of diffractaic acid, a naturally occurring depside found in various lichen species. This document outlines detailed protocols for common in vitro antioxidant capacity assays, presents available quantitative data, and illustrates relevant biological pathways and experimental workflows.

Introduction to this compound and its Antioxidant Potential

This compound (C₂₀H₂₂O₇) is a secondary metabolite produced by lichens, notably within the Usnea genus. It has garnered scientific interest due to its various reported biological activities, including antioxidant effects. Understanding and quantifying the antioxidant capacity of this compound is crucial for its potential development as a therapeutic agent against oxidative stress-related diseases. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases.

The antioxidant activity of this compound is believed to be mediated, in part, through the modulation of key signaling pathways such as the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) and Nuclear Factor-kappa B (NF-κB) pathways. By activating the Nrf2 pathway, this compound may enhance the expression of endogenous antioxidant enzymes, while its interaction with the NF-κB pathway could modulate inflammatory responses often associated with oxidative stress.

This document provides protocols for several widely accepted assays to determine the antioxidant capacity of this compound, allowing for a comprehensive assessment of its free-radical scavenging and reducing capabilities.

Quantitative Antioxidant Data for this compound

The following table summarizes the available quantitative data on the antioxidant capacity of this compound from in vitro assays. It is important to note that the antioxidant activity of a compound can vary depending on the assay method and experimental conditions.

Assay MethodParameterResult for this compoundReference Standard (Example)Source
DPPH Radical Scavenging Activity IC₅₀7.67 µg/mLQuercetin: 5.12 µg/mLMaulidiyah et al., 2021[1]
ABTS Radical Cation Decolorization Assay IC₅₀/TEACData not availableTrolox-
Ferric Reducing Antioxidant Power (FRAP) FRAP ValueData not availableFeSO₄-
Oxygen Radical Absorbance Capacity (ORAC) ORAC ValueData not availableTrolox-
Cellular Antioxidant Activity (CAA) Assay EC₅₀Data not availableQuercetin-

IC₅₀ (Inhibitory Concentration 50%): The concentration of the antioxidant required to scavenge 50% of the free radicals. TEAC (Trolox Equivalent Antioxidant Capacity): The concentration of Trolox with the equivalent antioxidant capacity to a 1 mM solution of the substance under investigation. FRAP Value: Expressed as µM of Fe(II) equivalents or in relation to a standard antioxidant. ORAC Value: Expressed as µmol of Trolox Equivalents (TE) per gram or milliliter of sample. EC₅₀ (Effective Concentration 50%): The concentration that produces 50% of the maximal possible effect in a cell-based assay.

Experimental Protocols

The following are detailed protocols for the most common assays used to evaluate antioxidant capacity. These can be adapted for the specific analysis of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[2]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Quercetin, or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From the stock solution, prepare a series of dilutions to obtain different concentrations.

  • Positive Control: Prepare a series of dilutions of the positive control at similar concentrations to the test sample.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each this compound dilution (e.g., 100 µL) to the wells. Add the same volume of the positive control dilutions and the solvent (as a blank) to separate wells.

  • Initiate Reaction: Add an equal volume of the 0.1 mM DPPH solution (e.g., 100 µL) to all wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of this compound. The IC₅₀ value is the concentration of the sample that causes 50% inhibition of the DPPH radical.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH Solution to all wells prep_dpph->add_dpph prep_sample Prepare this compound and Control Dilutions add_samples Add Samples/Controls to 96-well plate prep_sample->add_samples add_samples->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Scavenging and IC50 Value measure_abs->calculate

DPPH Assay Experimental Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization that is measured spectrophotometrically.[3]

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample and Control Preparation: Prepare a stock solution and serial dilutions of this compound and the positive control (Trolox) in a suitable solvent.

  • Reaction Mixture: In a 96-well plate, add a small volume of each sample or standard dilution (e.g., 10 µL) to the wells.

  • Initiate Reaction: Add a larger volume of the ABTS•+ working solution (e.g., 190 µL) to each well.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition using the formula:

    Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance with the sample.

  • TEAC Determination: Create a standard curve by plotting the percentage of inhibition against the concentration of Trolox. The antioxidant capacity of this compound is expressed as Trolox Equivalents (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[3]

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Positive control (e.g., FeSO₄ or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare a stock solution and serial dilutions of this compound and the standard (FeSO₄ or Trolox) in a suitable solvent.

  • Reaction Mixture: In a 96-well plate, add a small volume of each sample or standard dilution (e.g., 10 µL) to the wells.

  • Initiate Reaction: Add a large volume of the FRAP reagent (e.g., 190 µL) to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using the FeSO₄ or Trolox standards. The FRAP value of this compound is then calculated from the standard curve and expressed as µM Fe(II) equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Positive control (Trolox)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Reagent Preparation: Prepare a fluorescein working solution in phosphate buffer. Prepare a fresh AAPH solution in phosphate buffer. Prepare serial dilutions of this compound and Trolox in phosphate buffer.

  • Assay Setup: In a black 96-well plate, add fluorescein solution to all wells. Then add the sample, standard (Trolox), or blank (phosphate buffer) to the appropriate wells.

  • Incubation: Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).

  • Initiate Reaction: Add the AAPH solution to all wells to start the reaction.

  • Measurement: Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.

  • Calculation: Calculate the net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank. Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of this compound is then calculated from the standard curve and expressed as µmol of Trolox Equivalents (TE).

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to inhibit the intracellular formation of fluorescent dichlorofluorescein (DCF) from the oxidation of DCFH-DA by peroxyl radicals generated by AAPH. A decrease in fluorescence indicates antioxidant activity within the cells.[4][5]

Materials:

  • This compound

  • Human hepatocellular carcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • AAPH

  • Quercetin (positive control)

  • Black 96-well cell culture plate

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a black 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.

  • Cell Treatment: Remove the culture medium and wash the cells with PBS. Treat the cells with various concentrations of this compound or quercetin dissolved in treatment medium for 1 hour.

  • Probe Loading: Remove the treatment medium and wash the cells. Add a solution of DCFH-DA to the cells and incubate for a specified time (e.g., 60 minutes) to allow for cellular uptake and deacetylation.

  • Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells. Add AAPH solution to induce oxidative stress.

  • Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm every 5 minutes for 1 hour using a fluorescence microplate reader.

  • Calculation: Calculate the CAA value as the percentage decrease in fluorescence relative to the control cells (treated with AAPH but no antioxidant). The EC₅₀ value, the concentration required to produce a 50% antioxidant effect, can be determined from the dose-response curve.

Signaling Pathway

The antioxidant effects of this compound are associated with the modulation of the Nrf2/HO-1 and NF-κB signaling pathways. The following diagram illustrates the proposed mechanism.

signaling_pathway ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteines IKK IKK ROS->IKK Activates DA This compound Nrf2 Nrf2 DA->Nrf2 Activates DA->IKK Inhibits Keap1->Nrf2 Inhibits (Ubiquitination) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->AntioxidantEnzymes Induces Transcription AntioxidantEnzymes->ROS Neutralizes IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases InflammatoryGenes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->InflammatoryGenes Induces Transcription

Antioxidant Signaling of this compound

References

Troubleshooting & Optimization

Technical Support Center: Diffractaic Acid Extraction from Lichens

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of diffractaic acid from lichens.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the extraction and purification of this compound, offering potential causes and solutions in a direct question-and-answer format.

Extraction Phase

Q1: My crude extract yield is very low. What are the possible reasons and how can I improve it?

A1: Low yield of the crude extract is a frequent challenge. Several factors could be contributing to this issue. Consider the following troubleshooting steps:

  • Lichen Material Quality and Preparation:

    • Species and Collection Time: The concentration of this compound can vary significantly between different lichen species and even within the same species depending on the geographical location and season of collection. Ensure you are using a lichen species known to be a good source of this compound, such as those from the Usnea genus (e.g., Usnea longissima, Usnea diffracta)[1][2][3].

    • Drying and Grinding: Improperly dried lichen material can lead to enzymatic degradation of secondary metabolites. Ensure the lichen is thoroughly dried in a well-ventilated area away from direct sunlight. The material should be ground into a fine, homogenous powder to maximize the surface area for solvent penetration[4].

  • Extraction Parameters:

    • Solvent Choice: The polarity of the extraction solvent is crucial. Acetone is a commonly used and effective solvent for extracting this compound and other lichen acids[1][5]. Dichloromethane has also been used effectively[6]. If your yield is low with a particular solvent, consider experimenting with others or using a sequence of solvents with increasing polarity.

    • Solvent-to-Solid Ratio: An insufficient volume of solvent will result in incomplete extraction. A common ratio is 10:1 (v/w) of solvent to dry lichen material. Increasing this ratio may improve the yield, but will also increase solvent consumption[4].

    • Extraction Time and Method: Maceration (soaking at room temperature) requires a longer duration (e.g., 24-72 hours) with agitation to be effective[5]. More advanced methods like Soxhlet extraction, ultrasound-assisted extraction (UAE), or accelerated solvent extraction (ASE) can significantly reduce extraction time and may improve yield[7]. For instance, heat reflux extraction with acetone has been shown to provide a higher yield for usnic acid (a related lichen acid) compared to UAE or shaking[7].

    • Temperature: For methods other than maceration, temperature can play a significant role. Higher temperatures generally increase solubility and diffusion rates. However, excessively high temperatures can risk degrading the target compounds[4].

Q2: The color of my lichen extract is very dark, and it seems to contain a lot of pigments. How can I remove these?

A2: The co-extraction of pigments like chlorophyll and other colored compounds is common. Here are a few strategies to address this:

  • Solvent Selection: Less polar solvents like hexane can be used for an initial pre-extraction or "defatting" step to remove lipids and some pigments before extracting with a more polar solvent like acetone to target the lichen acids.

  • Adsorbent Treatment: After obtaining the crude extract, you can treat the solution with activated charcoal. The charcoal will adsorb many of the pigments. However, use it judiciously as it can also adsorb some of your target compound. A small amount should be added to the extract, stirred for a short period, and then removed by filtration.

  • Chromatography: Column chromatography is a very effective method for separating this compound from pigments and other impurities. This is typically performed after the initial crude extraction.

Purification Phase

Q3: I'm having trouble separating this compound from other co-extracted lichen acids using Thin Layer Chromatography (TLC). The spots are streaking or overlapping. What can I do?

A3: Poor separation on TLC is a common issue in natural product purification. Here are some troubleshooting tips:

  • Sample Concentration: Overloading the TLC plate is a primary cause of streaking and poor separation. Try diluting your sample before spotting it onto the plate[8][9].

  • Mobile Phase Polarity: If your spots are not moving far from the baseline (low Rf value), the mobile phase is likely not polar enough. Conversely, if the spots run to the top of the plate (high Rf value), the mobile phase is too polar. You need to optimize the solvent system. A common mobile phase for separating lichen acids is a mixture of toluene, ethyl acetate, and formic acid in varying ratios. Experiment with different ratios to achieve better separation.

  • Acidic or Basic Compounds: this compound is acidic. Adding a small amount of an acid (like formic or acetic acid) to the mobile phase can improve the spot shape and reduce tailing by suppressing the ionization of the acid, making it less polar[10].

  • Stationary Phase: Ensure you are using an appropriate stationary phase. Silica gel 60 F254 plates are standard for this type of separation.

Q4: My column chromatography is not giving a pure fraction of this compound. How can I improve the separation?

A4: Column chromatography requires careful optimization for successful purification.

  • Proper Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these will lead to poor separation.

  • Solvent System: The solvent system used for column chromatography should be less polar than the one that gives an optimal Rf value on TLC (a good starting point is an Rf of 0.2-0.3 for the target compound). This allows for better separation as the compounds move more slowly down the column.

  • Loading the Sample: The sample should be dissolved in a minimal amount of the mobile phase or a less polar solvent and loaded onto the column in a narrow band. "Dry loading," where the extract is adsorbed onto a small amount of silica gel before being added to the column, can often improve resolution[11].

  • Elution Gradient: Using a gradient elution, where the polarity of the mobile phase is gradually increased over time, can be very effective for separating compounds with similar polarities.

Q5: I have an enriched fraction of this compound, but I am struggling to get it to crystallize. What should I do?

A5: Crystallization can be a challenging final step in purification.

  • Purity: The compound may not be pure enough to crystallize. Consider repeating the column chromatography or trying preparative TLC to further purify the fraction.

  • Solvent System: The choice of solvent is critical. An ideal crystallization solvent will dissolve the compound when hot but not at room temperature[2]. You may need to screen several solvents or use a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble). Acetone-hexane or methanol-water are examples of solvent pairs that could be effective.

  • Inducing Crystallization: If crystals do not form upon cooling, you can try to induce crystallization by:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

    • Seeding: Add a tiny crystal of pure this compound to the solution.

    • Concentration: Slowly evaporate some of the solvent to increase the concentration of the solute.

  • "Oiling Out": If your compound forms an oil instead of crystals, it may be because the melting point of the solid is lower than the boiling point of the solvent, or the solution is too supersaturated. Try using a lower boiling point solvent or a more dilute solution[5].

Data on this compound Extraction

The yield of this compound is influenced by the lichen species, extraction method, and solvent used. While specific, direct comparisons of this compound yield across multiple methods are not abundant in the literature, data for related lichen acids, such as usnic acid, can provide valuable insights into the effectiveness of different extraction parameters.

Lichen SpeciesCompoundExtraction MethodSolventYieldReference
Usnea sp.This compoundMaceration (3 x 24h)AcetoneNot specified, but successfully isolated[5]
Usnea blephareaThis compoundSoxhlet (8h)AcetoneNot specified, but successfully isolated[1]
Usnea longissimaThis compoundDichloromethane ExtractionDichloromethaneNot specified, but isolated as a major metabolite[12]
Cladonia arbusculaUsnic AcidHeat Reflux (60 min)Acetone4.25 ± 0.08 mg/g d.w.[7]
Cladonia arbusculaUsnic AcidUltrasound-Assisted (2 x 20 min)Acetone2.33 ± 0.17 mg/g d.w.[7]
Cladonia arbusculaUsnic AcidShakingAcetone0.97 ± 0.08 mg/g d.w.[7]

Experimental Protocols

Below are detailed methodologies for common experiments related to the extraction and purification of this compound.

Protocol 1: Maceration Extraction of this compound

  • Preparation of Lichen Material:

    • Clean the lichen thalli of any debris.

    • Dry the lichen material at room temperature or in an oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

    • Grind the dried lichen into a fine powder using a blender or a mill.

  • Extraction:

    • Place the powdered lichen material in a suitable flask.

    • Add acetone to the flask at a solvent-to-solid ratio of 10:1 (v/w).

    • Seal the flask and allow it to macerate for 24-72 hours at room temperature with continuous stirring or occasional shaking.

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the extract from the solid lichen residue.

    • Repeat the extraction process on the residue with fresh solvent two more times to ensure complete extraction.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification by Column Chromatography

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica gel to settle uniformly without air bubbles.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable volatile solvent.

    • Alternatively, for dry loading, adsorb the crude extract onto a small amount of silica gel and allow the solvent to evaporate completely.

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., hexane or a hexane-ethyl acetate mixture with a low percentage of ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A small amount of formic acid can be added to the mobile phase to improve the separation of acidic compounds.

    • Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

Protocol 3: Recrystallization for Final Purification

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the purified this compound in various solvents (e.g., acetone, hexane, methanol, water) to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the compound.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_final_purification Final Purification A Lichen Material (Dried & Powdered) B Maceration/Soxhlet/UAE with Acetone A->B C Filtration B->C D Solvent Evaporation C->D E Crude Extract D->E F Column Chromatography (Silica Gel) E->F G Fraction Collection F->G H TLC Analysis G->H I Combine Pure Fractions H->I J Solvent Evaporation I->J K Impure this compound J->K L Recrystallization K->L M Pure this compound Crystals L->M

Caption: General experimental workflow for this compound extraction and purification.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions A Low Crude Extract Yield B Poor Lichen Quality A->B C Improper Grinding A->C D Inappropriate Solvent A->D E Insufficient Solvent Volume A->E F Suboptimal Extraction Time/Method A->F G Verify Lichen Species & Collection Time B->G H Ensure Thorough Drying & Fine Grinding C->H I Use Acetone or Dichloromethane D->I J Increase Solvent-to-Solid Ratio E->J K Optimize Method (e.g., Soxhlet, UAE) F->K

Caption: Troubleshooting logic for addressing low crude extract yield.

tlc_troubleshooting cluster_causes_tlc Potential Causes cluster_solutions_tlc Solutions A Poor TLC Separation (Streaking/Overlapping Spots) B Sample Overloading A->B C Incorrect Mobile Phase Polarity A->C D Ionization of Acidic Compound A->D E Dilute Sample Before Spotting B->E F Adjust Solvent Ratio (e.g., Toluene:EtOAc:Formic Acid) C->F G Add Formic/Acetic Acid to Mobile Phase D->G

Caption: Troubleshooting guide for common TLC separation issues.

References

Overcoming challenges in the purification of Diffractaic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome challenges encountered during the purification of diffractaic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying this compound?

A1: The primary challenges in this compound purification include:

  • Co-extraction of structurally similar lichen metabolites: Compounds like barbatic acid and usnic acid are often co-extracted, complicating separation.[1][2]

  • Low solubility in common chromatography solvents: this compound's polarity can lead to poor solubility and tailing during chromatographic separation.

  • Potential for degradation: Like many natural products, this compound can be sensitive to prolonged exposure to certain solvents or temperatures.

  • Low abundance in the source material: The overall yield of this compound from lichen sources can be variable and sometimes low, necessitating efficient purification methods.

Q2: What is the recommended starting material for this compound extraction?

A2: this compound is a secondary metabolite found in various lichen species, most notably of the Usnea genus, such as Usnea diffracta, Usnea longissima, and Usnea blepharea.[3][4] The choice of species can significantly impact the yield and the profile of co-occurring impurities.

Q3: What are the optimal solvents for the initial extraction of this compound from lichens?

A3: Acetone is a highly effective solvent for the initial extraction of this compound and other depsides from lichen thalli.[2][3][5] Methanol and dichloromethane have also been used in sequential extractions.[1]

Q4: What chromatographic techniques are most effective for this compound purification?

A4: Gravity column chromatography using silica gel is a common and effective method for the separation of this compound from other lichen metabolites.[2][3] A gradient elution with a non-polar solvent system, such as n-hexane and ethyl acetate, is typically employed.[1]

Q5: How can I confirm the purity and identity of my purified this compound?

A5: The purity of this compound can be assessed by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The identity of the compound should be confirmed using spectroscopic methods such as UV-Vis, FTIR, and Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR), as well as Mass Spectrometry (MS).[2][3]

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of this compound from Contaminants (e.g., Barbatic Acid) Improper solvent system polarity.Optimize the solvent gradient. A shallower gradient of n-hexane:ethyl acetate may improve resolution.
Column overloading.Reduce the amount of crude extract loaded onto the column.
Column channeling.Ensure proper packing of the silica gel to avoid cracks and channels.
This compound is not Eluting from the Column The solvent system is too non-polar.Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
The compound may have degraded on the silica gel.Test the stability of this compound on a small amount of silica gel before performing large-scale chromatography. Consider using a different stationary phase like alumina if instability is observed.[6][7]
Tailing of the this compound Peak The compound has low solubility in the mobile phase.Try a slightly more polar solvent system. Ensure the sample is fully dissolved before loading.
Interaction with acidic sites on the silica gel.Deactivate the silica gel by pre-treating it with a small amount of a polar solvent like methanol and then re-equilibrating with the starting mobile phase.
Cracked or Dry Column Bed The column was allowed to run dry.Always maintain the solvent level above the silica bed.
The heat of solvent wetting caused cracking.Pack the column using a slurry method to dissipate heat more effectively.
Crystallization Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
This compound Fails to Crystallize The solution is not supersaturated.Slowly evaporate the solvent to increase the concentration of this compound.
The presence of impurities is inhibiting crystal formation.Re-purify the sample using column chromatography to remove impurities.
Incorrect solvent system for crystallization.Experiment with different solvent systems. A good starting point is a solvent in which this compound is soluble when hot but sparingly soluble when cold (e.g., acetone, methanol, or a mixture of solvents).
Oily Precipitate Forms Instead of Crystals The solution is cooling too quickly.Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.
The concentration of the solute is too high.Dilute the solution slightly before cooling.
Crystals are Very Small or Needle-like Rapid crystal growth.Slow down the crystallization process by cooling the solution more gradually.

Data Presentation

Table 1: Summary of this compound Purification Data from Usnea sp.

Lichen Source Extraction Solvent Purification Method Elution System Yield of this compound Reference
Usnea aciculiferaDichloromethaneQuick Column Chromatographyn-hexane:EtOAc (85:15)2560.0 mg (from 101.0 g DCM extract)[1]
Usnea sp.AcetoneGravity Column Chromatographyn-hexane:ethyl acetateNot specified[2]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Usnea sp.

This protocol is a generalized procedure based on established methods.[2][3]

  • Preparation of Lichen Material:

    • Clean the collected lichen thalli of any debris.

    • Air-dry the lichen material in a well-ventilated area away from direct sunlight.

    • Grind the dried lichen into a fine powder using a blender or mill.

  • Solvent Extraction:

    • Macerate the powdered lichen material in acetone (e.g., 100 g of lichen powder in 1 L of acetone) at room temperature for 24-48 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process with fresh acetone two more times to ensure complete extraction.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude acetone extract.

  • Column Chromatography:

    • Prepare a silica gel slurry in n-hexane and pack it into a glass column.

    • Dissolve the crude acetone extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase) and adsorb it onto a small amount of silica gel.

    • Dry the silica gel with the adsorbed sample and carefully load it onto the top of the packed column.

    • Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise or gradient manner (e.g., 95:5, 90:10, 85:15 n-hexane:ethyl acetate).

    • Collect fractions and monitor the separation using TLC, visualizing the spots under UV light or with a suitable staining reagent.

    • Combine the fractions containing pure this compound and evaporate the solvent.

  • Crystallization:

    • Dissolve the purified this compound in a minimal amount of hot acetone or methanol.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in a refrigerator to promote crystal formation.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum to obtain pure this compound.

Mandatory Visualizations

Experimental Workflow for this compound Purification

experimental_workflow start Start: Dried Lichen Powder extraction Solvent Extraction (Acetone Maceration) start->extraction filtration Filtration extraction->filtration evaporation Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Acetone Extract evaporation->crude_extract column_chromatography Silica Gel Column Chromatography (n-hexane:EtOAc gradient) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection combine_fractions Combine Pure Fractions fraction_collection->combine_fractions final_evaporation Solvent Evaporation combine_fractions->final_evaporation crystallization Crystallization (e.g., from Acetone) final_evaporation->crystallization pure_product Pure this compound Crystals crystallization->pure_product

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway of this compound Targeting Thioredoxin Reductase 1 (TrxR1)

signaling_pathway cluster_trx_cycle Thioredoxin System DA This compound TrxR1 Thioredoxin Reductase 1 (TrxR1) DA->TrxR1 Inhibits NADP NADP+ TrxR1->NADP Trx_ox Thioredoxin (Oxidized) Trx-S-S TrxR1->Trx_ox Reduces Apoptosis Apoptosis NADPH NADPH NADPH->TrxR1 e- Trx_red Thioredoxin (Reduced) Trx-(SH)2 Trx_ox->Trx_red ROS Reactive Oxygen Species (ROS) Trx_red->ROS Reduces Trx_red->Apoptosis Inhibits Cell_Proliferation Cell Proliferation & Migration Trx_red->Cell_Proliferation Promotes ROS->Trx_ox Oxidizes

Caption: this compound inhibits TrxR1, leading to apoptosis.

References

Technical Support Center: Enhancing Diffractaic Acid Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Diffractaic Acid in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring phenolic compound found in lichens.[1] It has demonstrated various biological activities, including anti-cancer effects.[2][3][4] Like many hydrophobic natural products, this compound has poor aqueous solubility, which can lead to precipitation in cell culture media, inaccurate dosing, and unreliable experimental results in in vitro assays.

Q2: In which solvents is this compound soluble?

A2: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol. It is generally insoluble in water.

Q3: What is the recommended starting approach for dissolving this compound for cell culture experiments?

A3: The most common and recommended method is to first prepare a concentrated stock solution in 100% DMSO. This stock solution can then be serially diluted to the final working concentration in the cell culture medium. It is crucial to ensure the final concentration of DMSO in the medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: I am observing precipitation when I add my this compound stock solution to the cell culture medium. What should I do?

A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to address this. Common solutions include lowering the final concentration of this compound, using a co-solvent system, or exploring other solubilization techniques.

Q5: Can I use pH adjustment to improve the solubility of this compound?

A5: Yes, pH adjustment can be an effective method for ionizable compounds. Since this compound is a carboxylic acid, increasing the pH of the solution will deprotonate the carboxylic acid group, forming a more soluble salt. However, it is critical to ensure the final pH of your cell culture medium remains within the optimal physiological range for your cells (typically 7.2-7.4).

Troubleshooting Guide

This guide provides solutions to common problems encountered when preparing this compound solutions for in vitro assays.

Problem Possible Cause Recommended Solution
Precipitation in Stock Solution (in Organic Solvent) - Concentration exceeds solubility limit in the chosen solvent.- Temperature of the solvent is too low.- Try diluting the stock solution to a lower concentration.- Gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. Ensure the vial is tightly capped to prevent solvent evaporation.
Precipitation Upon Dilution in Aqueous Medium - "Salting out" effect where the hydrophobic compound comes out of solution.- Final concentration is above the aqueous solubility limit.- The rate of addition is too fast.- Decrease the final concentration: Test a range of lower concentrations of this compound.- Use a co-solvent: Add a small percentage of a water-miscible organic solvent (like ethanol) to the aqueous medium before adding the this compound stock. The final organic solvent concentration should be kept to a minimum to avoid cell toxicity.- Slow addition with vortexing: Add the stock solution dropwise to the medium while gently vortexing to ensure rapid and uniform dispersion.- Pre-warm the medium: Warming the cell culture medium to 37°C can sometimes help maintain solubility.
Cloudiness or Turbidity in Cell Culture Medium - Formation of fine precipitates.- Interaction with components in the serum or medium.- Microscopic examination: Check for crystalline structures to confirm precipitation. If you observe microbial growth, discard the culture and media.- Serum-free medium test: Try dissolving the compound in a serum-free medium to see if serum components are causing the issue.- Consider alternative solubilization methods: Explore techniques like complexation with cyclodextrins.
Inconsistent Experimental Results - Inaccurate dosing due to precipitation.- Degradation of the compound.- Ensure complete dissolution: Visually inspect your solutions for any signs of precipitation before each experiment.- Prepare fresh solutions: Prepare working solutions fresh from a stock solution for each experiment to minimize degradation. Protect stock solutions from light and store them at an appropriate temperature (e.g., -20°C).

Quantitative Data on Solubility

Solvent This compound Solubility Gallic Acid Solubility (g/L at 25°C) Caffeic Acid Solubility (g/L at 25°C)
Water Insoluble11.50.4
Ethanol Soluble28516.7
Methanol Soluble33333.3
DMSO SolubleHighHigh
Ethyl Acetate Soluble55.62.5

Note: The solubility of phenolic acids is temperature-dependent, generally increasing with higher temperatures.

Experimental Protocols

Protocol 1: Standard Dissolution using DMSO

This protocol is the standard method for preparing this compound solutions for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Cell culture medium

Methodology:

  • Prepare a 10 mM Stock Solution:

    • Calculate the mass of this compound needed to prepare a 10 mM stock solution (Molecular Weight of this compound = 374.39 g/mol ).

    • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of 100% DMSO to the tube.

    • Vortex the tube vigorously until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.

  • Prepare Working Solutions:

    • Pre-warm the cell culture medium to 37°C.

    • Perform serial dilutions of the 10 mM stock solution into the pre-warmed medium to achieve the desired final concentrations.

    • When diluting, add the stock solution to the medium and immediately mix by gentle pipetting or inverting the tube to prevent precipitation.

  • Final DMSO Concentration:

    • Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells being used (typically ≤ 0.5%). Include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol 2: Co-Solvency Method for Enhanced Solubility

This protocol can be used if precipitation occurs with the standard DMSO method.

Materials:

  • This compound 10 mM stock solution in DMSO

  • Ethanol, cell culture grade

  • Cell culture medium

Methodology:

  • Prepare a Co-solvent/Medium Mixture:

    • Determine the final desired concentration of both this compound and the co-solvent (e.g., 1% ethanol).

    • In a sterile tube, prepare the cell culture medium containing the desired final concentration of ethanol. For example, to make 1 mL of medium with 1% ethanol, add 10 µL of 100% ethanol to 990 µL of medium.

  • Prepare Working Solution:

    • Add the appropriate volume of the this compound DMSO stock solution to the co-solvent/medium mixture.

    • Immediately mix the solution thoroughly.

  • Controls:

    • It is essential to include a vehicle control containing both DMSO and ethanol at the same final concentrations as in the experimental wells.

Protocol 3: pH Adjustment for Solubilization

This method is suitable for preparing solutions for biochemical assays where the final pH can be controlled.

Materials:

  • This compound powder

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

  • pH meter

Methodology:

  • Prepare a Suspension:

    • Weigh the desired amount of this compound and suspend it in the aqueous buffer.

  • Adjust pH:

    • Slowly add 1 M NaOH dropwise to the suspension while stirring and monitoring the pH with a calibrated pH meter.

    • Continue adding NaOH until the this compound dissolves and the pH is slightly above the target pH.

  • Neutralize:

    • Carefully back-titrate with 1 M HCl to bring the pH to the desired final value (e.g., 7.4).

  • Filter Sterilization:

    • Filter the final solution through a 0.22 µm sterile filter to remove any potential microbial contamination.

    • Caution: This method should be used with care for cell-based assays, as even slight deviations from the optimal pH can affect cell viability.

Signaling Pathway and Workflow Diagrams

Below are diagrams illustrating the experimental workflow for enhancing this compound solubility and the signaling pathways it is known to modulate.

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting DA_powder This compound Powder stock_solution 10 mM Stock Solution DA_powder->stock_solution Dissolve DMSO 100% DMSO DMSO->stock_solution direct_dilution Direct Dilution stock_solution->direct_dilution Standard Method co_solvent_method Co-Solvent Dilution stock_solution->co_solvent_method Co-Solvent Method final_solution final_solution direct_dilution->final_solution Final Concentration cell_medium Cell Culture Medium cell_medium->direct_dilution observation Observe for Precipitation final_solution->observation co_solvent_method->final_solution co_solvent_medium Medium + Co-solvent (e.g., Ethanol) co_solvent_medium->co_solvent_method success Proceed with Assay observation->success No Precipitation failure failure observation->failure Precipitation Occurs troubleshooting_steps Lower Concentration Use Co-solvent Slow Addition failure->troubleshooting_steps Implement Troubleshooting troubleshooting_steps->final_solution

Caption: Workflow for preparing this compound solutions.

signaling_pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion DA This compound TRXR1 Thioredoxin Reductase 1 (TRXR1) DA->TRXR1 Inhibits p53 p53 DA->p53 Upregulates Gene Expression Thioredoxin_red Thioredoxin (Reduced) TRXR1->Thioredoxin_red Reduces Thioredoxin_ox Thioredoxin (Oxidized) Thioredoxin_red->Thioredoxin_ox Redox Regulation Bax Bax p53->Bax Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes Release Bcl2->Cytochrome_c Inhibits Release Apoptosis Apoptosis Cytochrome_c->Apoptosis

Caption: this compound's effect on apoptosis pathways.

References

Technical Support Center: Mitigating Cytotoxicity of Diffractaic Acid in Normal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during in vitro experiments with Diffractaic Acid (DA) in normal cell lines.

Frequently Asked Questions (FAQs)

Q1: My normal cell line is showing high cytotoxicity after treatment with this compound. What are the initial troubleshooting steps?

A1: When observing high cytotoxicity, it is crucial to first verify your experimental setup. Confirm the final concentration of this compound and the solvent (e.g., DMSO) in the culture medium. Ensure the health and viability of your cells before initiating the treatment. A primary troubleshooting step is to perform a comprehensive dose-response and time-course experiment to determine the half-maximal cytotoxic concentration (CC50) at different time points (e.g., 24, 48, 72 hours).

Q2: How can I reduce the cytotoxic effects of this compound on my normal cell line without compromising the experimental goals?

A2: Several strategies can be employed to mitigate the cytotoxicity of this compound:

  • Optimize Concentration and Exposure Time: The most direct approach is to lower the concentration of DA and/or reduce the duration of exposure. This can help in finding a therapeutic window where the desired effects are observed with minimal toxicity to normal cells.

  • Adjust Serum Concentration: The concentration of serum in your culture medium can influence the bioavailability and, consequently, the cytotoxicity of a compound. Experimenting with different serum percentages may help in reducing the toxic effects.

  • Co-treatment with Cytoprotective Agents: Depending on the suspected mechanism of toxicity, co-administering antioxidants like N-acetylcysteine (NAC) or pan-caspase inhibitors such as Z-VAD-FMK may rescue the cells from death.

Q3: What are the known effects of this compound on normal cell lines?

A3: Research indicates that the cytotoxicity of this compound can be cell-type dependent. For instance, one study reported no toxicity in Human Umbilical Vein Endothelial Cells (HUVEC) at concentrations up to 200 µg/mL.[1] In vivo studies in rats have shown that low doses (50 mg/kg) of DA may even have a hepatoprotective effect, while higher doses (100 and 200 mg/kg) were found to be hepatotoxic.

Q4: What is the potential mechanism of this compound-induced cytotoxicity?

A4: In cancer cell lines, this compound has been shown to inhibit thioredoxin reductase 1 (TrxR1), an enzyme involved in redox balance.[2][3] Inhibition of TrxR1 can lead to an increase in reactive oxygen species (ROS), causing oxidative stress and subsequently apoptosis.[1][4][5] It has also been observed to upregulate the p53 gene and affect the BAX/BCL2 ratio in some cancer cells, indicating an involvement of apoptotic pathways.[2] While the exact mechanism in normal cells is not fully elucidated, it is plausible that similar pathways involving oxidative stress and apoptosis are implicated.

Troubleshooting Guides

Guide 1: High Cytotoxicity Observed at Desired Experimental Concentration

Problem: The concentration of this compound required for the intended experimental effect is causing significant death in the normal control cell line.

Solutions:

  • Refine Concentration and Exposure Duration:

    • Action: Perform a detailed matrix experiment with a range of lower DA concentrations and shorter incubation times.

    • Expected Outcome: To identify an optimal condition that maintains the desired experimental effect while significantly reducing cytotoxicity in the normal cell line.

  • Modulate Serum Concentration:

    • Action: Test the effect of varying serum concentrations (e.g., 5%, 10%, 15% Fetal Bovine Serum) in your cell culture medium during DA treatment.

    • Expected Outcome: Higher serum concentrations may reduce the free fraction of DA, thereby lowering its cytotoxic impact.

  • Co-administration of N-acetylcysteine (NAC):

    • Action: Pre-incubate the normal cells with a low concentration of NAC (e.g., 1-5 mM) for 1-2 hours before adding this compound.

    • Expected Outcome: If cytotoxicity is mediated by oxidative stress, the antioxidant properties of NAC may protect the cells.[6][7][8][9]

  • Inhibition of Apoptosis:

    • Action: Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if apoptosis is the primary mechanism of cell death. Pre-incubate cells with the inhibitor before DA treatment.

    • Expected Outcome: A reduction in cell death would suggest that apoptosis is a major contributor to DA's cytotoxicity.

Data Presentation

Table 1: Cytotoxicity of this compound (DA) in Various Cell Lines

Cell LineCell TypeIC50/CC50 (µg/mL)Exposure Time (hours)Reference
Normal Cell Lines
HUVECHuman Umbilical Vein Endothelial>20048[1]
Cancer Cell Lines
A549Human Lung Carcinoma46.3748[2]
HepG2Human Hepatocellular Carcinoma78.0748[1][3]
MCF-7Human Breast AdenocarcinomaNot specifiedNot specified[10]

Note: IC50 (half-maximal inhibitory concentration) is typically used for cancer cells, while CC50 (half-maximal cytotoxic concentration) is used for normal cells. The available data for normal cell lines is limited.

Experimental Protocols

Protocol 1: Determining the CC50 of this compound using MTT Assay

This protocol outlines the determination of the half-maximal cytotoxic concentration (CC50) of this compound in a normal cell line.

Materials:

  • Normal human cell line of interest

  • Complete cell culture medium

  • This compound (DA)

  • DMSO (vehicle)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve a range of desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of DA. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11][12][13]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the DA concentration to determine the CC50 value.

Protocol 2: Mitigating Cytotoxicity with N-acetylcysteine (NAC)

This protocol describes a co-treatment strategy to reduce DA-induced cytotoxicity using the antioxidant NAC.

Materials:

  • All materials from Protocol 1

  • N-acetylcysteine (NAC)

Procedure:

  • Cell Seeding: Follow step 1 of Protocol 1.

  • NAC Pre-treatment: Prepare a working solution of NAC in a complete culture medium. Remove the overnight culture medium and add the NAC-containing medium to the cells. Incubate for 1-2 hours.

  • Co-treatment: Prepare solutions of this compound in a medium also containing NAC at the pre-treatment concentration. Remove the NAC pre-treatment medium and add the DA and NAC co-treatment medium.

  • Controls: Include wells with:

    • Untreated cells

    • Vehicle control

    • DA only

    • NAC only

  • Incubation and Analysis: Follow steps 4-8 of Protocol 1 to assess cell viability. A significant increase in viability in the co-treated wells compared to the DA-only wells indicates a reduction in cytotoxicity.

Visualizations

Experimental_Workflow cluster_incubation Incubation cluster_analysis Analysis A Seed Normal Cells in 96-well Plate B Prepare Serial Dilutions of this compound C Treat Cells with this compound B->C E Incubate for 24, 48, 72 hours C->E D Optional: Co-treat with Mitigating Agent (e.g., NAC) D->E F Perform Cytotoxicity Assay (e.g., MTT) E->F G Measure Absorbance F->G H Calculate CC50 and Assess Mitigation G->H

Caption: Workflow for assessing and mitigating this compound cytotoxicity.

Signaling_Pathway DA This compound TrxR1 Thioredoxin Reductase 1 (TrxR1) DA->TrxR1 Inhibition ROS Increased Reactive Oxygen Species (ROS) TrxR1->ROS Leads to OxidativeStress Oxidative Stress ROS->OxidativeStress p53 p53 Activation OxidativeStress->p53 Bax_Bcl2 Increased Bax/Bcl2 Ratio p53->Bax_Bcl2 Caspases Caspase Activation Bax_Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity.

Troubleshooting_Logic Start High Cytotoxicity Observed Check1 Verify Concentration & Cell Health Start->Check1 Decision1 Is Setup Correct? Check1->Decision1 Decision1->Start No, Correct Setup Action1 Optimize Dose & Exposure Time Decision1->Action1 Yes Decision2 Cytotoxicity Still High? Action1->Decision2 Action2 Adjust Serum Concentration Decision2->Action2 Yes End Cytotoxicity Mitigated Decision2->End No Decision3 Still High? Action2->Decision3 Action3 Co-treat with Antioxidant (NAC) Decision3->Action3 Yes Action4 Co-treat with Caspase Inhibitor Decision3->Action4 Yes Decision3->End No Action3->End End_Fail Re-evaluate Experimental Approach Action3->End_Fail If no effect Action4->End Action4->End_Fail If no effect

Caption: Troubleshooting logic for mitigating high cytotoxicity.

References

Strategies to improve the reproducibility of Diffractaic Acid bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Diffractaic Acid bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies to improve the reproducibility of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a secondary metabolite produced by lichens. It is a type of depside with a molecular formula of C₂₀H₂₂O₇. Research has shown that this compound possesses a range of biological activities, including cytotoxic effects against various cancer cell lines, antiviral properties, as well as analgesic and antipyretic effects.

Q2: What is the primary mechanism of action for this compound's anticancer effects?

A2: Studies suggest that one of the primary mechanisms of this compound's anticancer activity is the inhibition of thioredoxin reductase 1 (TrxR1).[1][2] TrxR1 is an enzyme that is often overexpressed in cancer cells and plays a crucial role in cellular redox balance and proliferation. By inhibiting TrxR1, this compound can induce apoptosis (programmed cell death) and suppress cancer cell migration.[1][2] It has also been shown to upregulate the p53 gene and the BAX/BCL2 ratio, further promoting apoptosis.[1]

Q3: In which solvents should I dissolve this compound for my bioassays?

A3: this compound, like many other lichen secondary metabolites, has poor solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an aprotic, anhydrous solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be diluted to the final working concentration in the cell culture medium.

Q4: What is the recommended final concentration of DMSO in my cell culture experiments?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A concentration of 0.1% (v/v) DMSO is generally considered safe for most cell lines.[3] However, some cell lines can tolerate up to 0.5% without significant toxic effects.[4][5] It is crucial to perform a vehicle control experiment (cells treated with the same final concentration of DMSO without this compound) to ensure that the observed effects are due to the compound and not the solvent.

Troubleshooting Guide

Issue 1: High Variability in Cytotoxicity Assay (e.g., MTT, XTT) Results

Question: My IC50 values for this compound vary significantly between replicate experiments. What could be the cause?

Answer:

Potential Cause Troubleshooting Strategy
Precipitation of this compound This compound is poorly soluble in aqueous media. When diluting the DMSO stock into the culture medium, the compound may precipitate. Strategy: Ensure rapid and thorough mixing when diluting the stock solution. Prepare working solutions fresh for each experiment. Visually inspect the media for any signs of precipitation. Consider a stepwise dilution approach.
Inconsistent Seeding Density The number of cells at the start of the assay will directly impact the final readout. Strategy: Ensure a homogenous cell suspension before seeding. Use a precise multichannel pipette for cell plating. Perform a cell count for each experiment to ensure consistency.
Variable Incubation Times The cytotoxic effect of this compound is time-dependent. Inconsistent incubation times will lead to variable results. Strategy: Standardize the incubation time for all experiments (e.g., 48 hours). Use a timer and process all plates consistently.
DMSO Concentration Effects Higher concentrations of DMSO can be cytotoxic and confound the results. Strategy: Maintain a consistent and low final DMSO concentration across all wells and experiments (ideally ≤ 0.1%). Always include a vehicle control with the same DMSO concentration as the treated wells.[3]
Degradation of this compound Depsides like this compound can be susceptible to hydrolysis, especially at non-neutral pH. The stability in culture media over long incubation periods may be a factor. Strategy: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures before adding it to the cells.
Issue 2: Inconsistent Wound Closure in Migration (Scratch) Assays

Question: The "wound" in my control wells is not closing uniformly, and the effect of this compound is difficult to quantify. How can I improve this?

Answer:

Potential Cause Troubleshooting Strategy
Irregular Scratch Width A non-uniform scratch will lead to inconsistent cell migration fronts. Strategy: Use a p200 pipette tip to make the scratch. Apply consistent, gentle pressure to create a clean, straight line. Consider using commercially available inserts that create a standardized cell-free zone.
Cell Clumping If cells are not a confluent monolayer, migration will be uneven. Strategy: Ensure cells are at 90-95% confluency before making the scratch. Avoid over-confluency, as this can cause cells to lift.
Cell Proliferation Confounding Migration If the assay runs for too long, cell division can contribute to wound closure, masking the true migratory effect. Strategy: Use a lower concentration of serum in the medium during the assay to minimize proliferation. If necessary, a proliferation inhibitor like Mitomycin C can be used (ensure it doesn't interfere with the assay).
Detached Cells after Scratching Loose cells and debris in the wound area can interfere with migration. Strategy: Gently wash the wells with PBS or serum-free media immediately after making the scratch to remove dislodged cells.
Issue 3: Low or No Activity in Antiviral (Plaque Reduction) Assays

Question: I am not observing the expected antiviral effect of this compound in my plaque reduction assay. What should I check?

Answer:

Potential Cause Troubleshooting Strategy
Compound Instability This compound may degrade in the assay medium during the multi-day incubation required for plaque formation. Strategy: Prepare fresh compound dilutions for each experiment. Consider the pH of the overlay medium, as extreme pH can affect the stability of phenolic compounds.[6]
Inappropriate Viral Titer Too high or too low a number of plaque-forming units (PFU) will make it difficult to accurately quantify the inhibitory effect. Strategy: Perform a viral titration to determine the optimal PFU to yield 50-100 plaques per well in the control.
Compound-Virus Interaction Time The timing of compound addition relative to viral infection is critical. Strategy: Ensure the pre-incubation time of the virus with the compound (if applicable) is standardized. For time-of-addition assays, be precise with the timing of compound addition post-infection.
Cell Health Unhealthy cells will not support robust viral replication, leading to poor plaque formation and unreliable results. Strategy: Ensure the cell monolayer is confluent and healthy at the time of infection. Use cells at a low passage number.

Data Presentation

Table 1: Cytotoxicity of this compound (IC50 values) in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (h)IC50 (µg/mL)IC50 (µM)Reference
HepG2Hepatocellular Carcinoma4878.07~208.6[1]
MCF-7Breast CancerNot Specified51.32~137.1[7]
MDA-MB-453Breast CancerNot Specified87.03~232.5[7]
A549Lung Cancer4846.37~123.9[1]
U87MGGlioblastomaNot Specified35.67~95.3

Note: Conversion to µM is based on a molecular weight of 374.39 g/mol for this compound.

Table 2: Antiviral Activity of this compound (EC50 and CC50 values)
VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Dengue Virus Serotype 2 (DENV-2)Vero2.4350.1320.59[6]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound stock solution (e.g., 10-20 mM in DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% (ideally ≤ 0.1%).

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 48 hours) at 37°C, 5% CO₂.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value.

Wound Healing (Scratch) Assay

This protocol outlines a method to assess the effect of this compound on cancer cell migration.

Materials:

  • 6-well or 12-well plates

  • p200 pipette tips

  • Complete cell culture medium and serum-free medium

  • PBS

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well plate and grow until they form a confluent monolayer.

  • Using a sterile p200 pipette tip, create a straight scratch across the center of the monolayer.

  • Gently wash the wells twice with PBS to remove detached cells.

  • Replace the PBS with serum-free or low-serum medium containing the desired concentration of this compound (e.g., at its IC25 or IC50) and a vehicle control.

  • Capture images of the scratch at time 0.

  • Incubate the plate at 37°C, 5% CO₂.

  • Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at different points for each time point and condition.

  • Calculate the percentage of wound closure relative to the initial scratch area.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioassay Execution cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) treat Treat Cells with Serial Dilutions stock->treat cells Culture and Seed Cells in Plates cells->treat incubate Incubate for Specific Duration treat->incubate measure Measure Endpoint (e.g., Viability, Migration) incubate->measure calculate Calculate % Viability or % Wound Closure measure->calculate ic50 Determine IC50/EC50 Values calculate->ic50

Fig. 1: General workflow for in vitro bioassays with this compound.

trxr1_pathway DA This compound TrxR1 Thioredoxin Reductase 1 (TrxR1) DA->TrxR1 Inhibits Trx_red Thioredoxin (Reduced) TrxR1->Trx_red Reduces NADP NADP+ TrxR1->NADP Trx_ox Thioredoxin (Oxidized) Trx_ox->TrxR1 ROS Reactive Oxygen Species (ROS) Trx_red->ROS Reduces Cell_Proliferation Cell Proliferation & Migration Trx_red->Cell_Proliferation Promotes Apoptosis Apoptosis ROS->Apoptosis Induces NADPH NADPH NADPH->TrxR1

Fig. 2: Proposed signaling pathway for this compound-mediated inhibition of TrxR1.

References

Addressing matrix effects in the LC-MS analysis of Diffractaic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of diffractaic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects in LC-MS analysis are the alteration of ionization efficiency for the target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][3][4] When analyzing this compound from complex samples such as lichen extracts, biological fluids, or environmental samples, various endogenous or exogenous compounds can contribute to these effects.[2][5]

Q2: How can I detect the presence of matrix effects in my this compound samples?

A2: The presence of matrix effects can be assessed using several methods. One common technique is the post-extraction spike method.[1][6] This involves comparing the signal response of a known amount of this compound spiked into a blank matrix extract to the response of the same amount in a neat solvent. A significant difference in the signal intensity indicates the presence of matrix effects. Another approach is the post-column infusion method, which can identify the regions in the chromatogram where ion suppression or enhancement occurs.[3][6]

Q3: What are the primary strategies to minimize or eliminate matrix effects?

A3: Several strategies can be employed to mitigate matrix effects in the LC-MS analysis of this compound:

  • Sample Preparation: Implementing thorough sample cleanup procedures is a highly effective way to remove interfering matrix components.[7] Techniques such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation can be optimized to selectively isolate this compound.[7] Simple dilution of the sample can also reduce the concentration of interfering compounds, although this may compromise the limit of detection.[3][8]

  • Chromatographic Separation: Optimizing the liquid chromatography method to achieve better separation between this compound and matrix components can significantly reduce co-elution and, consequently, matrix effects.[7] This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[7]

  • Internal Standards: The use of an appropriate internal standard (IS) is a widely accepted method to compensate for matrix effects.[7] A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable quantification based on the analyte-to-IS ratio.[7][9][10]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to compensate for matrix-induced changes in ionization efficiency, leading to more accurate quantification.[7]

Troubleshooting Guide

Issue 1: Poor reproducibility of this compound quantification.
  • Possible Cause: Inconsistent matrix effects between samples.

  • Troubleshooting Steps:

    • Evaluate Sample Preparation: Ensure your sample preparation method is robust and consistently applied to all samples. Consider if a more rigorous cleanup method like SPE is needed.

    • Implement an Internal Standard: If not already in use, incorporate a suitable internal standard. A stable isotope-labeled this compound is highly recommended.[9][10] If a SIL IS is unavailable, a structural analog that elutes close to this compound can be used, though it may not compensate for matrix effects as effectively.[11]

    • Check for Carryover: Run blank injections between samples to ensure that there is no carryover from previous injections, which can contribute to variability.[12]

Issue 2: The measured concentration of this compound is unexpectedly low.
  • Possible Cause: Ion suppression due to matrix effects.

  • Troubleshooting Steps:

    • Perform a Matrix Effect Assessment: Use the post-extraction spike method to quantify the degree of ion suppression.

    • Optimize Sample Dilution: Analyze a dilution series of your sample extract to determine if diluting the sample can reduce the ion suppression to an acceptable level while maintaining sufficient sensitivity.[8]

    • Enhance Chromatographic Separation: Modify your LC method to better separate this compound from the interfering components. This could involve adjusting the gradient, flow rate, or trying a column with a different stationary phase.[7]

    • Evaluate Ionization Source: If using electrospray ionization (ESI), which is often more susceptible to matrix effects, consider if atmospheric pressure chemical ionization (APCI) is a viable alternative for this compound, as it can sometimes be less prone to matrix effects.[4][13]

Issue 3: The peak shape of this compound is distorted in sample chromatograms but not in standards prepared in neat solvent.
  • Possible Cause: Co-eluting matrix components are interfering with the chromatography.[2]

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Focus on removing the specific interferences. If the matrix is complex, a multi-step cleanup protocol involving both LLE and SPE might be necessary.

    • Adjust Mobile Phase pH: The pH of the mobile phase can affect the retention and peak shape of acidic compounds like this compound.[14] Experiment with slight adjustments to the mobile phase pH to improve the separation from interfering peaks.

    • Use a Guard Column: A guard column can help to trap strongly retained matrix components and protect the analytical column, potentially improving peak shape over a series of injections.

Data Presentation

Table 1: Example of a Matrix Effect Assessment using the Post-Extraction Spike Method.

Sample IDAnalyte Response (Neat Solvent)Analyte Response (Spiked Matrix Extract)Matrix Effect (%)
DA-Std-11,205,430650,210-46.1% (Suppression)
DA-Std-21,198,765645,890-46.1% (Suppression)
DA-Std-31,210,980655,432-45.9% (Suppression)

Matrix Effect (%) is calculated as: ((Response in Matrix / Response in Neat Solvent) - 1) * 100

Table 2: Comparison of Quantitative Results with Different Correction Strategies.

Sample IDConcentration without IS (ng/mL)Concentration with Structural Analog IS (ng/mL)Concentration with SIL IS (ng/mL)
Sample 145.278.585.3
Sample 238.969.876.4
Sample 351.685.392.1

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from a Plant Extract
  • Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Dilute 1 mL of the plant extract with 4 mL of deionized water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Post-Extraction Spike Experiment to Quantify Matrix Effects
  • Prepare Blank Matrix Extract: Extract a sample known to not contain this compound (a blank matrix) using your established sample preparation protocol.

  • Prepare Standard in Neat Solvent: Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in the mobile phase.

  • Prepare Spiked Matrix Sample: Spike the blank matrix extract with the this compound standard to achieve the same final concentration as the neat solvent standard.

  • Analysis: Analyze both the neat solvent standard and the spiked matrix sample by LC-MS.

  • Calculation: Calculate the matrix effect using the formula provided in the caption for Table 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_correction Matrix Effect Correction start Sample Containing This compound extraction Initial Extraction (e.g., Solvent Extraction) start->extraction is Add Stable Isotope Labeled IS extraction->is cleanup Sample Cleanup (e.g., SPE, LLE) reconstitution Dry Down & Reconstitute cleanup->reconstitution lcms LC-MS/MS System reconstitution->lcms data Data Acquisition & Processing lcms->data quant Quantification data->quant is->cleanup

Caption: Workflow for LC-MS analysis of this compound with matrix effect mitigation.

logical_relationship cluster_problem Problem cluster_causes Primary Causes cluster_solutions Mitigation Strategies matrix_effect Matrix Effect (Ion Suppression/Enhancement) coelution Co-elution of Matrix Components matrix_effect->coelution ionization Interference in Ionization Process matrix_effect->ionization sample_prep Improved Sample Preparation sample_prep->coelution Reduces chromatography Optimized Chromatography chromatography->coelution Minimizes internal_std Use of Stable Isotope Labeled IS internal_std->ionization Compensates for calibration Matrix-Matched Calibration calibration->ionization Compensates for

Caption: Logical relationship between matrix effects, their causes, and mitigation strategies.

References

Refinement of protocols for the synthesis of Diffractaic Acid analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Diffractaic Acid and its analogs. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis.

Experimental Protocols

The synthesis of this compound analogs typically involves the formation of a depside bond between two substituted benzoic acid moieties. Below are detailed methodologies for the key steps in this process, based on established synthetic routes for similar depsides like Barbatic Acid and specific this compound analogs.

Protocol 1: Synthesis of the Depside Ester using Trifluoroacetic Anhydride (TFFA)

This protocol is adapted from the synthesis of a this compound analog and is a common method for depside formation.

Materials:

  • 2,4-dimethoxy-3,6-dimethylbenzoic acid (or a suitable analog for one half of the depside)

  • Methyl 2,4-dihydroxy-3,6-dimethylbenzoate (or a suitable analog for the other half)

  • Trifluoroacetic anhydride (TFFA)

  • Anhydrous Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-dimethoxy-3,6-dimethylbenzoic acid (1.0 equivalent) in anhydrous toluene (3 mL), add trifluoroacetic anhydride (5.0 equivalents) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the depside ester.

Protocol 2: Saponification of the Depside Ester to Yield the Final Acidic Analog

This step is necessary to convert the methyl ester of the depside to the final carboxylic acid.

Materials:

  • Depside ester from Protocol 1

  • Potassium Hydroxide (KOH)

  • Dimethyl Sulfoxide (DMSO)

  • Water

  • 1 N Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of the depside ester (1 equivalent) in a mixture of DMSO (4 mL) and water (1 mL), add KOH (3 equivalents).

  • Reflux the mixture for 2 hours.

  • Cool the solution to room temperature.

  • Acidify the mixture with 1 N HCl (20 mL).

  • Extract the product with dichloromethane (DCM).

  • Wash the organic phase with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by chromatography over silica gel to obtain the final this compound analog.

Quantitative Data Summary

The following table summarizes typical yields and reaction conditions for the synthesis of depsides and their precursors.

StepReagents and ConditionsProductYieldReference
Depside Ester Formation2,4-dimethoxy-3,6-dimethylbenzoic acid, Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, TFFA, Toluene, 0°C to rt, 2h3-hydroxy-4-(methoxycarbonyl)-2,5-dimethylphenyl 2,4-dimethoxy-3,6-dimethylbenzoateNot specified[1]
SaponificationDepside ester, KOH, DMSO/H₂O, reflux, 2h4-((2,4-dimethoxy-3,6-dimethylbenzoyl)oxy)-2-hydroxy-3,6-dimethylbenzoic acid (TU-01)Not specified[1]
Barbatic Acid Synthesis (Overall)8-step synthesis starting from methyl atratateBarbatic Acid22.3%[2][3]

Troubleshooting Guide

Issue 1: Low or No Yield of Depside Ester

  • Question: My depside esterification reaction using TFFA or DCC is giving a very low yield or no product at all. What could be the problem?

  • Answer:

    • Moisture: Both TFFA and DCC are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Reagent Quality: The quality of the coupling agents is crucial. Use freshly opened or properly stored TFFA and DCC.

    • Steric Hindrance: The phenolic hydroxyl group and the carboxylic acid can be sterically hindered, especially with multiple methyl groups on the aromatic rings. This can slow down the reaction. Consider increasing the reaction time or temperature, or using a less sterically hindered coupling agent if possible.

    • Low Nucleophilicity of Phenol: The hydroxyl group on the phenolic ring is less nucleophilic than that of an aliphatic alcohol, making the esterification more challenging.[4] Using a base in the reaction mixture can help to deprotonate the phenol, forming a more nucleophilic phenoxide ion.[5]

    • Side Reactions with DCC: If using dicyclohexylcarbodiimide (DCC), a common side reaction is the formation of N-acylurea byproduct, which can reduce the yield of the desired ester. This is more likely to occur with sterically hindered substrates.[6]

Issue 2: Difficult Purification of the Depside Product

  • Question: I am having trouble purifying my synthetic depside by column chromatography. What are some common issues and solutions?

  • Answer:

    • Co-elution of Byproducts: The N-acylurea byproduct from DCC coupling can be difficult to separate from the desired depside. Careful selection of the solvent system for column chromatography is essential. A gradient elution might be necessary.

    • Hydrolysis on Silica Gel: Depside ester bonds can be susceptible to hydrolysis, especially on acidic silica gel. To mitigate this, you can use deactivated (neutral) silica gel or add a small amount of a neutralising agent like triethylamine to the eluent.

    • Product Tailing: Phenolic compounds can sometimes tail on silica gel. Adding a small amount of acetic acid to the eluent can help to improve the peak shape.

    • Alternative Purification: If column chromatography is proving ineffective, consider alternative purification methods such as preparative TLC or recrystallization.

Issue 3: Cleavage of the Depside Bond During Workup or Saponification

  • Question: I am losing my product during the workup or the final saponification step. How can I prevent the depside bond from breaking?

  • Answer:

    • Harsh Acidic or Basic Conditions: The depside ester bond is susceptible to both acidic and basic hydrolysis. During workup, avoid prolonged exposure to strong acids or bases. When performing the saponification, carefully control the reaction time and temperature to favor the hydrolysis of the methyl ester over the depside linkage.

    • Monitoring the Reaction: Closely monitor the saponification reaction by TLC to stop it as soon as the starting material is consumed, preventing over-reaction and cleavage of the depside bond.

Frequently Asked Questions (FAQs)

  • Q1: What are the key starting materials for the synthesis of this compound analogs?

    • A1: The core structure of this compound is a depside formed from two substituted benzoic acid units. Key precursors include derivatives of 2,4-dihydroxy-3,6-dimethylbenzoic acid.[7] One half of the molecule is typically a benzoic acid, and the other half is a phenolic ester of another benzoic acid.

  • Q2: What are the most common coupling agents for forming the depside bond?

    • A2: Trifluoroacetic anhydride (TFFA) and dicyclohexylcarbodiimide (DCC) are commonly used reagents for the esterification of phenolic hydroxyl groups to form depsides.[6][8]

  • Q3: Why is the esterification of a phenolic hydroxyl group more difficult than an aliphatic alcohol?

    • A3: The lone pair of electrons on the oxygen of a phenolic hydroxyl group is delocalized into the aromatic ring, which reduces its nucleophilicity compared to an aliphatic alcohol.[4][9] This makes the reaction with a carboxylic acid less favorable and often requires the use of more reactive acylating agents like acid anhydrides or acid chlorides, or coupling agents like DCC.[5]

  • Q4: Are protecting groups necessary for the synthesis of this compound analogs?

    • A4: Depending on the synthetic strategy and the specific analog being synthesized, protecting groups for the phenolic hydroxyl groups may be necessary to prevent unwanted side reactions. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) and benzyl ethers.[10][11] The choice of protecting group will depend on its stability to the reaction conditions used for depside formation and the ease of its removal in a later step.

Visualizations

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_coupling Depside Bond Formation cluster_modification Final Modification cluster_purification Purification Benzoic_Acid_Deriv Benzoic Acid Derivative (e.g., 2,4-dimethoxy-3,6-dimethylbenzoic acid) Coupling Esterification (e.g., with TFFA or DCC) Benzoic_Acid_Deriv->Coupling Phenolic_Ester_Deriv Phenolic Ester Derivative (e.g., Methyl 2,4-dihydroxy-3,6-dimethylbenzoate) Phenolic_Ester_Deriv->Coupling Saponification Saponification (Hydrolysis of Methyl Ester) Coupling->Saponification Purification Column Chromatography Saponification->Purification Final_Product This compound Analog Purification->Final_Product

Caption: General workflow for the synthesis of this compound analogs.

Troubleshooting_Logic Start Low Yield of Depside? Check_Moisture Check for Moisture (Anhydrous Conditions?) Start->Check_Moisture Check_Reagents Check Reagent Quality (Fresh TFFA/DCC?) Start->Check_Reagents Consider_Sterics Consider Steric Hindrance (Increase Reaction Time/Temp?) Start->Consider_Sterics Consider_Side_Reactions Side Reactions? (e.g., N-acylurea with DCC) Start->Consider_Side_Reactions Solution_Moisture Solution: Ensure anhydrous conditions Check_Moisture->Solution_Moisture Solution_Reagents Solution: Use fresh, high-quality reagents Check_Reagents->Solution_Reagents Solution_Sterics Solution: Optimize reaction conditions Consider_Sterics->Solution_Sterics Solution_Side_Reactions Solution: Optimize stoichiometry, consider alternative coupling agent Consider_Side_Reactions->Solution_Side_Reactions

Caption: Troubleshooting logic for low yield in depside synthesis.

References

Technical Support Center: Optimizing In Vivo Studies with Diffractaic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Diffractaic Acid (DA) in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design and execute your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a new in vivo model?

A1: Based on published studies, a starting dose of 50 mg/kg is recommended.[1][2] This dose has been shown to have protective effects in some models, while higher doses (100-200 mg/kg) have been associated with toxicity, including inflammation and cell death.[1][2][3][4] The oral lethal dose (LD50) in mice has been reported as 962 mg/kg.[5] It is crucial to perform a dose-response study to determine the optimal therapeutic window for your specific model and research question.

Q2: How should I prepare this compound for in vivo administration?

A2: The solubility of this compound can be a challenge. For in vitro studies, it has been dissolved in dimethyl sulfoxide (DMSO).[6] For in vivo administration, a common approach for lipophilic compounds is to prepare a suspension or solution in a biocompatible vehicle. While direct protocols for DA are scarce, a common vehicle for similar compounds is a mixture of DMSO, Tween 80, and saline. It is recommended to first dissolve DA in a minimal amount of DMSO and then dilute it with a surfactant like Tween 80 before bringing it to the final volume with saline. A vehicle like olive oil has also been used in related in vivo studies.[1][2] Always perform a small-scale solubility test first.

Q3: What is the best route of administration for this compound?

A3: Both intraperitoneal (i.p.) and oral (p.o.) administration routes have been used in animal studies.[5][7][8] The choice of administration route will depend on your experimental goals. Intraperitoneal injection often leads to higher bioavailability but can also cause localized irritation. Oral administration is less invasive but may result in lower and more variable absorption.

Q4: What are the potential toxic side effects of this compound and how can I monitor for them?

A4: At doses of 100-200 mg/kg, this compound has been shown to induce inflammation and cell death in tissues such as the kidney, liver, and small intestine.[3] It is essential to monitor animals closely for signs of toxicity, including weight loss, changes in behavior, and signs of distress. Histopathological examination of major organs (liver, kidney, stomach, intestines) is recommended at the end of the study.[3][7][8] Hematological parameters can also be affected, so monitoring blood counts may be warranted.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor solubility of this compound in aqueous solutions. This compound is a lipophilic compound with low water solubility.1. Use a co-solvent system. Dissolve DA in a small amount of DMSO first, then add a surfactant like Tween 80 or Cremophor EL. Finally, dilute to the desired concentration with sterile saline or phosphate-buffered saline (PBS). 2. Prepare a micro-suspension by sonicating the compound in a vehicle like 0.5% carboxymethylcellulose (CMC) in saline.
Precipitation of the compound upon injection. The compound is coming out of solution when introduced into the physiological environment.1. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <5-10% of the total injection volume). 2. Warm the solution slightly before injection to improve solubility, but be cautious of compound stability at higher temperatures. 3. Consider using a different vehicle composition.
Signs of toxicity in treated animals (e.g., weight loss, lethargy). The administered dose is too high for the specific animal model or strain.1. Immediately reduce the dosage. 2. Switch to a less invasive route of administration (e.g., from i.p. to oral). 3. Increase the dosing interval to allow for clearance and recovery. 4. Perform a pilot study with a wider range of lower doses to establish a maximum tolerated dose (MTD).
No observable therapeutic effect. 1. The dose is too low. 2. Poor bioavailability via the chosen administration route. 3. The compound is rapidly metabolized and cleared.1. Gradually increase the dose, while carefully monitoring for toxicity. 2. Consider a more direct route of administration (e.g., i.p. instead of oral). 3. Increase the frequency of administration based on the compound's predicted half-life.

Data Presentation

Table 1: Summary of In Vivo Dosages and Effects of this compound

Animal Model Dose Range (mg/kg) Route of Administration Observed Effects Reference
Swiss Albino Mice (Ehrlich Ascites Carcinoma)50 - 200IntraperitonealAntitumor effect; higher doses showed some toxicity.[7][8]
Balb/C Mice (Ehrlich Ascites Carcinoma)50 - 200IntraperitonealLower doses had a protective effect; higher doses induced inflammation and cell death.[3]
Wistar Albino Rats (CCl4-induced liver damage)50, 100, 200Not specified50 mg/kg showed hepatoprotective effects; 100 and 200 mg/kg acted as hepatotoxins.[1][2][4]
Mice962OralLethal Dose 50 (LD50).[5]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add a minimal volume of sterile DMSO to dissolve the compound completely. Vortex if necessary.

  • In a separate sterile tube, prepare a solution of 10% Tween 80 in sterile saline.

  • Slowly add the Tween 80 solution to the dissolved this compound while vortexing to prevent precipitation. The volume of the Tween 80 solution should be equal to the volume of the DMSO used.

  • Bring the solution to the final desired volume with sterile saline. The final concentration of DMSO should ideally be below 5%.

  • Vortex the final solution thoroughly before drawing it into a syringe for injection.

Protocol 2: Monitoring for In Vivo Toxicity

  • Record the body weight of each animal daily.

  • Perform daily clinical observations, noting any changes in posture, activity, grooming, and breathing.

  • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis, focusing on markers of liver (ALT, AST) and kidney (BUN, creatinine) function.

  • Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs, and tumor tissue).

  • Fix tissues in 10% neutral buffered formalin for at least 24 hours.

  • Process the fixed tissues for paraffin embedding, sectioning, and hematoxylin and eosin (H&E) staining for histopathological evaluation.

Visualizations

Diffractaic_Acid_Anticancer_Signaling_Pathway DA This compound TRXR1 Thioredoxin Reductase 1 (TRXR1) DA->TRXR1 Inhibits ROS Increased Reactive Oxygen Species (ROS) DA->ROS Leads to Migration Cell Migration DA->Migration Inhibits TRXR1->ROS Reduces Apoptosis_Pathway Apoptosis Pathway ROS->Apoptosis_Pathway Activates P53 p53 Upregulation Apoptosis_Pathway->P53 BAX_BCL2 BAX/BCL2 Ratio Apoptosis_Pathway->BAX_BCL2 Apoptosis Apoptosis P53->Apoptosis BAX_BCL2->Apoptosis Suppression Suppression of Migration Migration->Suppression

Caption: Proposed anticancer signaling pathway of this compound.

In_Vivo_Experimental_Workflow_for_DA cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis prep_DA Prepare DA Formulation dose Administer DA (e.g., 50 mg/kg, i.p.) prep_DA->dose animal_model Acclimate Animal Model animal_model->dose monitor Daily Monitoring (Weight, Clinical Signs) dose->monitor endpoint Endpoint Reached monitor->endpoint collection Collect Blood & Tissues endpoint->collection analysis Histopathology & Biochemical Analysis collection->analysis

Caption: General workflow for an in vivo study with this compound.

Troubleshooting_Logic_for_In_Vivo_DA_Studies start Start Experiment observe Observe Animals Post-Injection start->observe toxicity Signs of Toxicity? observe->toxicity no_effect No Therapeutic Effect? toxicity->no_effect No reduce_dose Reduce Dose / Change Vehicle toxicity->reduce_dose Yes increase_dose Increase Dose / Change Route no_effect->increase_dose Yes continue_study Continue Study no_effect->continue_study No reduce_dose->observe increase_dose->observe end Analyze Results continue_study->end

Caption: Logical troubleshooting flow for in vivo this compound studies.

References

Validation & Comparative

A Comparative Guide to the Quantification of Diffractaic Acid: HPLC-UV vs. UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of two common analytical methods for the determination of diffractaic acid, a lichen-derived depside with known biological activities: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

This comparison outlines the performance of each method, supported by experimental data, to aid in the selection of the most suitable technique for specific research needs. Detailed experimental protocols for both methods are provided, alongside a visual representation of the analytical workflow.

Performance Comparison

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for the quantification of this compound using a validated UV-Vis spectrophotometric method and a representative HPLC-UV method for a comparable lichen acid.

ParameterHPLC-UV Method (Representative for Lichen Acids)UV-Vis Spectrophotometric Method[1][2]
Linearity Range 1 - 100 µg/mL1 - 5 µg/mL[1][2]
Correlation Coefficient (r²) > 0.9990.9999[1][2]
Limit of Detection (LOD) ~0.1 µg/mL0.03 µg/mL[1][2]
Limit of Quantification (LOQ) ~0.3 µg/mL0.08 µg/mL[1][2]
Accuracy (% Recovery) 98 - 102%100.1%[1][2]
Precision (%RSD) < 2%Not explicitly stated, but method deemed precise.
Specificity High (separation of individual components)Moderate (potential for interference from other UV-absorbing compounds)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections provide comprehensive protocols for both the HPLC-UV and UV-Vis spectrophotometric analysis of this compound.

HPLC-UV Method for this compound Quantification (Representative Protocol)

This protocol is based on established methods for the analysis of lichen depsides and represents a robust approach for the quantification of this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector, autosampler, and column oven.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% phosphoric acid in water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Extract a known weight of the sample containing this compound with a suitable solvent (e.g., methanol or acetone). Filter the extract through a 0.45 µm syringe filter before injection.

4. Method Validation:

  • Linearity: Inject the working standard solutions and construct a calibration curve by plotting peak area against concentration.

  • Precision: Analyze replicate injections of a standard solution at different concentrations on the same day (intra-day) and on different days (inter-day).

  • Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a sample matrix.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Validated UV-Vis Spectrophotometric Method for this compound Quantification

This protocol is based on a validated method for the determination of this compound[1][2].

1. Instrumentation:

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes (1 cm path length).

2. Method Parameters:

  • Solvent: Methanol.

  • Analysis Wavelength: 213 nm[2].

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to cover the linear range of 1 to 5 µg/mL[1][2].

  • Sample Preparation: Dissolve a known amount of the sample in methanol, ensuring the final concentration of this compound falls within the linear range of the method.

4. Method Validation:

  • Linearity: Measure the absorbance of the working standard solutions and construct a calibration curve by plotting absorbance against concentration. The regression equation was found to be CDA = (Area - 0.0053)/0.1541[1][2].

  • Precision: The intermediate precision indicated that the difference between the means was statistically insignificant (p < 0.05)[1][2].

  • Accuracy: A mean recovery percentage of 100.1% was achieved for this compound in inclusion complexes[1][2].

  • LOD and LOQ: The limits of detection and quantification were determined to be 0.03 and 0.08 μg/mL, respectively[1][2].

Method Workflow and Validation Process

The following diagrams illustrate the logical flow of the analytical methods and the key steps involved in the validation process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification Standard This compound Standard Dilution Serial Dilutions Standard->Dilution Sample Sample Matrix Extraction Extraction & Filtration Sample->Extraction Injection Injection into HPLC Extraction->Injection Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Calibration Calibration Curve Construction Chromatogram->Calibration Quantification Quantification of this compound Chromatogram->Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound using HPLC-UV.

Validation_Process Validation Method Validation Linearity Linearity & Range Validation->Linearity Precision Precision (Intra-day & Inter-day) Validation->Precision Accuracy Accuracy (Recovery) Validation->Accuracy Specificity Specificity Validation->Specificity LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for the validation of an analytical method.

Concluding Remarks

Both HPLC-UV and UV-Vis spectrophotometry are viable methods for the quantification of this compound. The choice between the two will depend on the specific requirements of the study.

  • HPLC-UV offers superior specificity, making it the preferred method for complex matrices where other compounds may interfere with UV absorbance. Its wider linear range can also be advantageous.

  • UV-Vis Spectrophotometry is a simpler, faster, and more cost-effective method, suitable for routine analysis of relatively pure samples. Its lower limit of detection in the cited study suggests high sensitivity.

For drug development and research applications where accuracy and specificity are critical, a validated HPLC-UV method is recommended. For high-throughput screening or quality control of known, simple formulations, UV-Vis spectrophotometry can be a highly efficient tool.

References

A Comparative Analysis of the Anticancer Properties of Diffractaic Acid and Usnic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lichen-derived secondary metabolites have long been a source of novel bioactive compounds with therapeutic potential. Among these, Diffractaic Acid and Usnic Acid have emerged as promising candidates in the field of oncology. This guide provides a comprehensive, data-driven comparison of their anticancer activities, mechanisms of action, and experimental validation, offering valuable insights for researchers and drug development professionals.

Quantitative Analysis of Cytotoxicity

The in vitro cytotoxic effects of this compound and Usnic Acid have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized below.

CompoundCancer Cell LineIC50 ValueCitation
This compound A549 (Lung Carcinoma)46.37 µg/mL (at 48h)[1]
HepG2 (Hepatocellular Carcinoma)78.07 µg/mL (at 48h)[2]
MCF-7 (Breast Cancer)51.32 µg/mL[3]
MDA-MB-453 (Breast Cancer)87.03 µg/mL[3]
HeLa (Cervical Cancer)22.52 µg/mL[2]
U87MG (Glioblastoma)35.67 µg/mL[4]
Usnic Acid A549 (Lung Carcinoma)65.3 µM[5]
H1299 (Lung Cancer)-[6]
BGC823 (Gastric Cancer)236.55 µM (at 24h)[7]
SGC7901 (Gastric Cancer)618.82 µM (at 24h)[7]
MCF-7 (Breast Cancer)18.9 µM[8]
MDA-MB-231 (Breast Cancer)22.3 µM[8]
HeLa (Cervical Cancer)48.7 µM (at 24h)[8]
U87MG (Glioblastoma)41.55 µg/mL[4]
T-47D (Breast Cancer)4.2 µg/mL ((+)-usnic acid), 4.0 µg/mL ((-)-usnic acid)[9]
Capan-2 (Pancreatic Cancer)5.3 µg/mL ((+)-usnic acid), 5.0 µg/mL ((-)-usnic acid)[9]

Mechanisms of Anticancer Action

Both this compound and Usnic Acid exhibit multifaceted mechanisms to inhibit cancer cell growth and proliferation. While both induce apoptosis, their primary molecular targets and signaling pathway modulations show distinct differences.

This compound:

This compound's anticancer activity is strongly linked to the inhibition of Thioredoxin Reductase 1 (TrxR1) , an enzyme often overexpressed in cancer cells and crucial for maintaining cellular redox balance.[1][3] By inhibiting TrxR1, this compound disrupts the cancer cells' ability to cope with oxidative stress, leading to apoptosis.[1][3] Studies have shown that it promotes the intrinsic apoptotic pathway by upregulating the BAX/BCL2 ratio and the p53 gene in lung and breast cancer cells.[1][3] Furthermore, this compound has been observed to suppress the migration of cancer cells.[1][2]

Usnic Acid:

Usnic Acid employs a broader range of mechanisms to exert its anticancer effects. A primary mode of action is the induction of Reactive Oxygen Species (ROS) , which leads to DNA damage and triggers apoptotic pathways.[10] This process often involves the activation of the JNK pathway, depolarization of the mitochondrial membrane, release of cytochrome-c, and activation of the caspase cascade.[10]

Beyond ROS induction, Usnic Acid has been shown to:

  • Inhibit cell proliferation by downregulating Proliferating Cell Nuclear Antigen (PCNA).[10]

  • Induce cell cycle arrest , often at the G0/G1 or G2/M phase, by modulating the levels of cyclin-dependent kinases (CDK4, CDK6) and cyclin D1.[11]

  • Induce autophagy in some cancer cell lines.[7][11]

  • Inhibit cancer cell motility and invasion by decreasing the activity of Rac1 and GTP-RhoA.[8][12]

  • Modulate key signaling pathways, including the Wnt/β-catenin and MAPK pathways , by reducing the transcriptional activity of β-catenin/LEF and c-jun/AP-1.[8][11]

In Vivo Anticancer Efficacy

The anticancer potential of both compounds has been investigated in preclinical animal models.

This compound: In a study using a Swiss albino mouse model with Ehrlich Ascites Carcinoma, this compound demonstrated a dose-dependent antitumor effect.[13][14] Treatment with this compound led to a decrease in the total number of carcinoma cells.[15]

Usnic Acid: In vivo studies have shown that Usnic Acid can inhibit tumor growth in xenograft models of breast and lung cancer.[8][16] It has also been shown to potentiate the anticancer activity of conventional chemotherapy drugs like paclitaxel.[8][16] A study on mice with Lewis lung carcinoma showed that treatment with (–)-UA extended the life of the animals.[8]

Experimental Protocols

A detailed understanding of the methodologies used to evaluate the anticancer activity of these compounds is crucial for replicating and building upon existing research.

Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT)
  • Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound or Usnic Acid for a specified duration (e.g., 24, 48, or 72 hours).

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product.

    • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

    • The IC50 value is calculated from the dose-response curve.

Apoptosis Assays (e.g., Flow Cytometry with Annexin V/PI Staining)
  • Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer cell membrane and membrane integrity.

  • Methodology:

    • Cells are treated with the test compound for a specified time.

    • Both adherent and floating cells are collected and washed with a binding buffer.

    • Cells are then incubated with Annexin V (which binds to exposed PS) conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells.

    • The stained cells are analyzed by flow cytometry.

Cell Migration Assay (Wound Healing Assay)
  • Principle: This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.

  • Methodology:

    • Cells are grown to a confluent monolayer in a culture dish.

    • A sterile pipette tip is used to create a scratch or "wound" in the monolayer.

    • The cells are washed to remove debris and then treated with the test compound.

    • The closure of the wound is monitored and imaged at different time points (e.g., 0, 12, 24, 48 hours).

    • The rate of cell migration is quantified by measuring the change in the wound area over time.[2]

Western Blotting
  • Principle: This technique is used to detect specific proteins in a sample and to quantify their expression levels.

  • Methodology:

    • Cells are treated with the compound, and total protein is extracted.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Proteins are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., BAX, BCL2, p53, TrxR1).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction.

    • The signal is detected using an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and Usnic Acid, as well as a generalized experimental workflow for their anticancer evaluation.

Diffractaic_Acid_Pathway cluster_inhibition DA This compound TrxR1 Thioredoxin Reductase 1 (TrxR1) DA->TrxR1 ROS_DA Increased Oxidative Stress DA->ROS_DA Leads to p53 p53 Upregulation DA->p53 BaxBcl2 Increased BAX/BCL2 Ratio DA->BaxBcl2 Migration Cell Migration DA->Migration Inhibition Inhibition TrxR1->ROS_DA Normally reduces Apoptosis_DA Apoptosis ROS_DA->Apoptosis_DA p53->Apoptosis_DA BaxBcl2->Apoptosis_DA

Caption: Signaling pathway of this compound's anticancer activity.

Usnic_Acid_Pathway UA Usnic Acid ROS_UA Increased ROS UA->ROS_UA CellCycle Cell Cycle Arrest (G0/G1 or G2/M) UA->CellCycle Proliferation Cell Proliferation UA->Proliferation Wnt Wnt/β-catenin Pathway UA->Wnt MAPK MAPK Pathway UA->MAPK Migration_UA Cell Migration & Invasion UA->Migration_UA DNA_Damage DNA Damage ROS_UA->DNA_Damage Mito Mitochondrial Depolarization ROS_UA->Mito Caspase Caspase Activation DNA_Damage->Caspase Mito->Caspase Apoptosis_UA Apoptosis Caspase->Apoptosis_UA

Caption: Key anticancer mechanisms of Usnic Acid.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment Treatment with This compound or Usnic Acid Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (MTT/XTT) Treatment->Cytotoxicity Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Migration_Assay Migration Assay (Wound Healing) Treatment->Migration_Assay Mechanism_Study Mechanism Study (Western Blot, qPCR) Treatment->Mechanism_Study Animal_Model Animal Model (e.g., Xenograft) Cytotoxicity->Animal_Model Promising candidates for in vivo testing Tumor_Induction Tumor Induction Animal_Model->Tumor_Induction Compound_Admin Compound Administration Tumor_Induction->Compound_Admin Tumor_Measurement Tumor Growth Measurement Compound_Admin->Tumor_Measurement Histo Histopathological Analysis Tumor_Measurement->Histo

Caption: General experimental workflow for anticancer drug screening.

References

A Comparative Analysis of the Antioxidant Properties of Diffractaic Acid and Evernic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of two closely related lichen secondary metabolites: diffractaic acid and evernic acid. While both compounds are recognized for their potential as natural antioxidants, this document aims to delineate their activities based on available experimental and theoretical data, offering insights for future research and drug development.

Quantitative Antioxidant Activity

Direct comparative experimental studies on the antioxidant activity of this compound and evernic acid are limited in the currently available scientific literature. However, data from individual studies can provide an indication of their relative potency. The following table summarizes the 50% inhibitory concentration (IC50) values for this compound from a study that utilized the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. It is crucial to note that a direct comparison with evernic acid's IC50 from a different study may not be accurate due to variations in experimental conditions.

CompoundAntioxidant AssayIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)Data Source
This compound DPPH Radical Scavenging> 100Quercetin (Positive Control)5.27[1]
Evernic Acid DPPH Radical ScavengingData not available from a directly comparable study---

Note: The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity. The data for this compound is from a study where it was tested alongside usnic acid and quercetin.

Theoretical Insights into Antioxidant Mechanisms

A theoretical study utilizing density functional theory (DFT) has provided insights into the structural and antioxidant behavior of both this compound and evernic acid[2][3]. This study suggests that the primary mechanisms for their antioxidant action as radical scavengers are hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET)[2]. The preference for each mechanism is dependent on the solvent environment, with SPLET being more favored in aqueous solutions[2]. These theoretical findings underscore the intrinsic chemical properties that enable both molecules to act as antioxidants.

Signaling Pathway: The Role of the Nrf2 Pathway

Emerging evidence suggests that both this compound and evernic acid may exert their antioxidant effects, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[4]. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like diffractaic and evernic acids, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription and translation of various antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_dimer Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Proteasome Proteasome Nrf2_Keap1->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1 Keap1 Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Cul3->Nrf2_Keap1 ubiquitination DA_EA This compound / Evernic Acid DA_EA->Nrf2_Keap1 induces dissociation Maf Maf Nrf2_n->Maf Nrf2_Maf Nrf2-Maf Heterodimer ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation ROS ROS Antioxidant_Enzymes->ROS neutralizes Nrf2_Maf->ARE binds to

Nrf2 signaling pathway activation by diffractaic and evernic acid.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are representative protocols for the DPPH and ABTS radical scavenging assays, which are commonly used to evaluate antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol is adapted from a study that evaluated the antioxidant activity of this compound[1].

  • Preparation of DPPH Solution: A stock solution of DPPH (Sigma-Aldrich) is prepared in methanol at a concentration of 0.1 mM. The solution is stored in a dark bottle at 4°C.

  • Preparation of Sample and Standard Solutions: this compound and a positive control (e.g., quercetin or ascorbic acid) are dissolved in methanol to prepare stock solutions. A series of dilutions are then made to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate, 100 µL of each sample dilution is mixed with 100 µL of the DPPH solution.

    • For the blank, 100 µL of methanol is used instead of the sample.

    • The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This is a general protocol for the ABTS assay.

  • Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions: The test compound (e.g., evernic acid) and a standard antioxidant (e.g., Trolox) are dissolved in a suitable solvent to prepare stock solutions, from which serial dilutions are made.

  • Assay Procedure:

    • In a 96-well microplate, a small volume (e.g., 10 µL) of each sample dilution is added to the wells.

    • A larger volume (e.g., 190 µL) of the ABTS•+ working solution is then added to each well.

    • The plate is incubated at room temperature for a set time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance of each well is measured at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • IC50 or TEAC Determination: The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as the sample.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_measurement Measurement & Analysis P1 Prepare Radical Solution (DPPH or ABTS•+) A1 Mix Radical Solution with Sample/Standard in Microplate P1->A1 P2 Prepare Sample and Standard Solutions (Diffractaic/Evernic Acid, Control) P2->A1 A2 Incubate in the Dark at Room Temperature A1->A2 M1 Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) A2->M1 M2 Calculate % Scavenging Activity M1->M2 M3 Determine IC50 Value M2->M3

References

Comparative Analysis of Antimicrobial Efficacy: Diffractaic Acid versus Atranorin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, lichen-derived secondary metabolites have emerged as a promising source of novel antimicrobial agents. Among these, the depsides diffractaic acid and atranorin have demonstrated notable biological activity. This guide provides a comparative analysis of their antimicrobial efficacy, supported by available experimental data, to inform researchers and drug development professionals.

Quantitative Antimicrobial Efficacy

The antimicrobial potential of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the substance that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.

A key study directly comparing the two compounds against Mycobacterium tuberculosis H37Rv revealed a significantly higher efficacy for this compound.

CompoundTest OrganismMIC (µg/mL)
This compound Mycobacterium tuberculosis H37Rv15.6
Atranorin Mycobacterium tuberculosis H37Rv>250 µM (~93.6 µg/mL)

While comprehensive, directly comparable data against a broader spectrum of bacteria is limited, various studies have independently investigated the antimicrobial activity of atranorin against several bacterial species.

CompoundTest OrganismMIC (µg/mL)
Atranorin Staphylococcus aureus62.5 - >500
Bacillus subtilis31.2 - 500
Escherichia coli>500
Pseudomonas aeruginosa>500

Note: The MIC values for atranorin are compiled from various sources and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical experimental procedure in antimicrobial research. The broth microdilution method is a widely accepted technique for this purpose.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under controlled conditions, and the lowest concentration of the compound that inhibits visible microbial growth is recorded as the MIC.

1. Preparation of Test Compounds:

  • Stock solutions of this compound and atranorin are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.

  • Serial two-fold dilutions of the stock solutions are then made in Mueller-Hinton Broth (for bacteria) or a suitable broth for other microorganisms to achieve the desired final concentrations in the microtiter plate wells.

2. Preparation of Inoculum:

  • The test microorganism is cultured on an appropriate agar medium to obtain a fresh, pure culture.

  • A suspension of the microorganism is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted to achieve the final desired inoculum concentration in the wells.

3. Assay Procedure:

  • Aliquots of the diluted test compounds are dispensed into the wells of a 96-well microtiter plate.

  • The standardized microbial inoculum is added to each well.

  • Positive control wells (containing medium and inoculum but no test compound) and negative control wells (containing medium only) are included on each plate.

  • The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for a specified period (typically 18-24 hours).

4. Determination of MIC:

  • Following incubation, the wells are visually inspected for turbidity, which indicates microbial growth.

  • The MIC is determined as the lowest concentration of the test compound at which there is no visible growth.

  • To aid in the visualization of microbial growth, a growth indicator dye, such as resazurin or tetrazolium salt, can be added to the wells after incubation.

Mechanism of Action

This compound and atranorin belong to the class of phenolic compounds known as depsides. While the precise mechanisms of their antimicrobial action are not fully elucidated, it is hypothesized that their efficacy stems from their ability to disrupt microbial cell membrane integrity and function. The lipophilic nature of these compounds may facilitate their interaction with the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. Further research is required to fully understand the specific molecular targets and signaling pathways involved in their antimicrobial activity.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare Stock Solutions (this compound & Atranorin in DMSO) serial_dilution Perform Serial Dilutions in Growth Medium compound_prep->serial_dilution dispense Dispense Diluted Compounds into 96-well Plate serial_dilution->dispense inoculum_prep Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension inoculum_prep->inoculate dispense->inoculate incubate Incubate Plate at Optimal Temperature inoculate->incubate visual_inspection Visually Inspect for Microbial Growth (Turbidity) incubate->visual_inspection mic_determination Determine MIC: Lowest Concentration with No Growth visual_inspection->mic_determination

Workflow for MIC Determination

A Head-to-Head Comparison of Diffractaic Acid and Lobaric Acid in Glioma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the anti-glioma properties of two lichen-derived secondary metabolites: Diffractaic Acid and Lobaric Acid. The following sections detail their effects on glioma cell viability, mechanisms of action, and the underlying signaling pathways, supported by experimental data and protocols.

Executive Summary

Recent in vitro studies have highlighted the potential of lichen secondary metabolites as anti-cancer agents. This guide focuses on a direct comparison of this compound and Lobaric Acid, specifically their efficacy against the U87MG human glioblastoma cell line. Experimental data reveals that while both compounds exhibit cytotoxic effects, Lobaric Acid demonstrates significantly higher potency in inhibiting glioma cell proliferation . The primary mechanism of action for both appears to be the induction of oxidative stress and subsequent genotoxicity. However, emerging evidence from other cancer types suggests they may influence distinct signaling pathways to induce apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a comparative study on U87MG glioma cells.

Table 1: Cytotoxicity and Cell Viability
CompoundIC50 (mg/L) in U87MG Glioma Cells[1][2]Cell Viability at 40 mg/L in U87MG Glioma Cells (%)[1]
This compound 35.67[1][2]Not explicitly stated, but inhibited proliferation
Lobaric Acid 5.77[1][2]30.47[1]

Note: A lower IC50 value indicates greater potency.

Table 2: Indicators of Oxidative Stress and DNA Damage
Compound (at 40 mg/L)Lactate Dehydrogenase (LDH) Release (µU/mL) in U87MG CellsTotal Antioxidant Capacity (TAC) (mmol Trolox equiv./L) in U87MG Cells[1]Total Oxidant Status (TOS) (µmol H₂O₂ equiv./L) in U87MG Cells8-hydroxy-2'-deoxyguanosine (8-OH-dG) Levels (pg/mL) in U87MG Cells
This compound ~75~5.5~22~2.5
Lobaric Acid ~90~3.0~28~4.0

Note: Higher LDH release, TOS, and 8-OH-dG levels, along with lower TAC, are indicative of greater cellular stress and damage. Data are approximated from graphical representations in the source study.

Putative Signaling Pathways

While the direct signaling pathways in glioma cells are still under investigation, research in other cancer cell lines provides insights into the potential mechanisms of this compound and Lobaric Acid.

This compound: Intrinsic Apoptosis and TrxR1 Inhibition

Studies in hepatocellular carcinoma and lung cancer cells suggest that this compound induces apoptosis through the intrinsic, or mitochondrial, pathway.[3] This is potentially mediated by the upregulation of the tumor suppressor protein p53 and an increase in the BAX/BCL2 ratio, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.[3] Furthermore, this compound has been identified as an inhibitor of thioredoxin reductase 1 (TrxR1), an enzyme often overexpressed in cancer cells and crucial for redox homeostasis.[3]

Diffractaic_Acid_Pathway DA This compound TrxR1 TrxR1 Inhibition DA->TrxR1 ROS ↑ ROS DA->ROS p53 ↑ p53 ROS->p53 BaxBcl2 ↑ BAX/BCL2 Ratio p53->BaxBcl2 Mito Mitochondrial Dysfunction BaxBcl2->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Putative signaling pathway for this compound in cancer cells.

Lobaric Acid: Wnt/β-catenin Inhibition and Mitochondrial Apoptosis

In breast cancer cells, Lobaric Acid has been shown to modulate the Wnt/β-catenin signaling pathway.[4] It appears to induce the expression of GSK3-β, a key component of the β-catenin destruction complex.[4] This leads to the phosphorylation and subsequent degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes involved in cell proliferation and survival.[4] Additionally, in other cancer cell lines, Lobaric Acid promotes apoptosis through the mitochondrial pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of cleaved PARP, a marker of apoptosis.

Lobaric_Acid_Pathway LA Lobaric Acid GSK3b ↑ GSK3-β LA->GSK3b Bcl2 ↓ Bcl-2 LA->Bcl2 PARP ↑ Cleaved PARP LA->PARP bCatenin β-catenin Degradation GSK3b->bCatenin Wnt_Targets ↓ Wnt Target Genes (e.g., c-Myc, Cyclin D1) bCatenin->Wnt_Targets Proliferation ↓ Proliferation Wnt_Targets->Proliferation Mito_Apoptosis Mitochondrial Apoptosis Bcl2->Mito_Apoptosis PARP->Mito_Apoptosis Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays (48h Incubation) Culture Culture U87MG Glioma Cells Seed Seed Cells in 96-well Plates Culture->Seed Treat Treat with varying concentrations of Diffractaic or Lobaric Acid Seed->Treat MTT MTT Assay (Cell Viability/IC50) Treat->MTT LDH LDH Release Assay (Cytotoxicity) Treat->LDH TAC_TOS TAC & TOS Assays (Oxidative Stress) Treat->TAC_TOS _8OHdG 8-OH-dG Assay (DNA Damage) Treat->_8OHdG

References

Comparative study of the antiviral selectivity index of Diffractaic Acid and Barbatic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel antiviral agents, natural products derived from lichens have emerged as a promising frontier. This guide presents a comparative study of the antiviral selectivity index of two such lichen-derived compounds: Diffractaic Acid and Barbatic Acid. The following analysis, targeted at researchers, scientists, and drug development professionals, synthesizes available experimental data to provide an objective comparison of their potential as antiviral therapeutics.

Executive Summary

This compound has demonstrated notable antiviral activity against a range of viruses, particularly Respiratory Syncytial Virus (RSV) and several mosquito-borne viruses, with a favorable selectivity index. In contrast, while Barbatic Acid has been investigated for various biological activities, specific data on its antiviral efficacy, including its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), are less prevalent in the current scientific literature. This guide provides a detailed overview of the available quantitative data, experimental methodologies, and a discussion of their potential mechanisms of action, highlighting the need for further research into Barbatic Acid's antiviral properties.

Data Presentation: Antiviral Activity and Cytotoxicity

The antiviral potential of a compound is often expressed by its Selectivity Index (SI), which is the ratio of its cytotoxicity (CC50) to its antiviral efficacy (EC50). A higher SI value indicates greater selectivity for viral targets with minimal host cell toxicity. The available data for this compound and Barbatic Acid are summarized below.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound Respiratory Syncytial Virus (RSV)Not Specified4.8221.946[1]
This compound Dengue virus (serotype 2)Vero2.43 ± 0.1950.03 ± 1.3420.59
This compound Dengue virus (serotypes 1-4), Zika, Chikungunya virusesVariousNot SpecifiedNot Specified8.07 to 20.59[2]
Barbatic Acid Dengue virus (serotype 2)Vero0.91 ± 0.1512.10 ± 0.3813.33
Barbatic Acid Schistosoma mansoni (a parasite, not a virus)Not SpecifiedIC50: 99.43Not SpecifiedNot Applicable[3]

Note: Data for Barbatic Acid's antiviral activity is limited. The provided schistosomicidal data is for a different type of pathogen and is included to offer some context on its biological activity.

Experimental Protocols

A comprehensive understanding of the experimental context is crucial for interpreting the presented data. Below are detailed methodologies for the key assays cited in the literature.

Cytotoxicity Assay: MTT Method

The 50% cytotoxic concentration (CC50) is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., Vero, A549, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound or Barbatic Acid) in the appropriate cell culture medium. Remove the overnight medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay: Plaque Reduction Assay

The 50% effective concentration (EC50) against plaque-forming viruses is often determined by a plaque reduction assay. This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) in the presence of serial dilutions of the test compound. A virus-only control is included.

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

  • Overlay: After adsorption, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for several days until visible plaques are formed.

  • Plaque Visualization: Fix the cells with a solution like 4% paraformaldehyde and stain with a dye such as crystal violet to visualize and count the plaques.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the virus-only control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Potential Mechanisms of Action and Signaling Pathways

The precise antiviral mechanisms of this compound and Barbatic Acid are still under investigation. However, existing research on their broader biological activities provides clues to potential pathways.

This compound and Thioredoxin Reductase 1 (TrxR1) Inhibition

This compound has been identified as an inhibitor of thioredoxin reductase 1 (TrxR1). TrxR1 is a key enzyme in the thioredoxin system, which plays a crucial role in maintaining cellular redox balance and is involved in various cellular processes, including DNA synthesis and apoptosis. Some viruses are known to exploit the host's thioredoxin system for their own replication. By inhibiting TrxR1, this compound may disrupt this system, creating an unfavorable environment for viral replication. The inhibition of TrxR1 can lead to increased oxidative stress within the cell, which could potentially interfere with viral life cycle stages.

G Potential Antiviral Mechanism of this compound via TrxR1 Inhibition cluster_0 Host Cell This compound This compound TrxR1 TrxR1 This compound->TrxR1 Inhibits Thioredoxin (Reduced) Thioredoxin (Reduced) TrxR1->Thioredoxin (Reduced) Reduces Inhibition of Viral Replication Inhibition of Viral Replication TrxR1->Inhibition of Viral Replication Thioredoxin (Oxidized) Thioredoxin (Oxidized) Thioredoxin (Reduced)->Thioredoxin (Oxidized) Donates electrons Viral Replication Viral Replication Thioredoxin (Reduced)->Viral Replication Supports (Hypothesized) Inhibition of Viral Replication->Viral Replication Leads to

Caption: Proposed mechanism of this compound's antiviral action through TrxR1 inhibition.

Barbatic Acid and NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the innate and adaptive immune responses to viral infections. Upon viral entry, host cells can activate NF-κB to induce the expression of antiviral genes, such as interferons and pro-inflammatory cytokines. However, many viruses have evolved mechanisms to manipulate the NF-κB pathway to their own advantage, either by suppressing the antiviral response or by utilizing it to enhance their own replication. While direct evidence is lacking for Barbatic Acid's antiviral mechanism, some studies on its derivatives in other disease contexts suggest a potential to modulate NF-κB signaling. If Barbatic Acid were to inhibit viral-induced NF-κB activation that is beneficial for the virus, it could exert an antiviral effect.

G Hypothetical Antiviral Role of Barbatic Acid via NF-κB Modulation cluster_1 Host Cell Viral Infection Viral Infection NF-kB Activation NF-kB Activation Viral Infection->NF-kB Activation Induces Pro-viral Gene Expression Pro-viral Gene Expression NF-kB Activation->Pro-viral Gene Expression Upregulates Viral Replication Viral Replication Pro-viral Gene Expression->Viral Replication Enhances Barbatic Acid Barbatic Acid Barbatic Acid->NF-kB Activation Inhibits (Hypothesized) Inhibition of Viral Replication Inhibition of Viral Replication Barbatic Acid->Inhibition of Viral Replication Inhibition of Viral Replication->Viral Replication Leads to

Caption: Hypothetical antiviral action of Barbatic Acid through NF-κB pathway modulation.

Experimental Workflow

The general workflow for screening and characterizing the antiviral properties of natural compounds like this compound and Barbatic Acid is outlined below.

G General Workflow for Antiviral Compound Screening Start Start Compound Isolation Isolation of Diffractaic/Barbatic Acid Start->Compound Isolation Cytotoxicity Assay Determine CC50 (e.g., MTT Assay) Compound Isolation->Cytotoxicity Assay Antiviral Assay Determine EC50 (e.g., Plaque Reduction) Compound Isolation->Antiviral Assay Calculate SI Calculate Selectivity Index (CC50/EC50) Cytotoxicity Assay->Calculate SI Antiviral Assay->Calculate SI Mechanism of Action Studies Mechanism of Action (e.g., TrxR1, NF-kB) Calculate SI->Mechanism of Action Studies If SI is favorable Lead Optimization Lead Compound Optimization Mechanism of Action Studies->Lead Optimization End End Lead Optimization->End

Caption: A streamlined workflow for the evaluation of natural antiviral compounds.

Conclusion and Future Directions

This comparative guide highlights that this compound shows significant promise as an antiviral agent, with a demonstrated favorable selectivity index against several viruses. Its potential mechanism of action through the inhibition of TrxR1 warrants further investigation to solidify its role in antiviral therapy.

For Barbatic Acid, there is a clear need for more focused research on its antiviral properties. While it exhibits other biological activities, its efficacy and selectivity against a broad spectrum of viruses remain largely unexplored. Future studies should aim to determine the EC50 and CC50 values of Barbatic Acid against various viral pathogens and investigate its potential modulation of the NF-κB signaling pathway in the context of viral infections.

Both compounds represent valuable leads from a natural source, and continued research is essential to fully elucidate their therapeutic potential in the fight against viral diseases.

References

Efficacy of Diffractaic Acid in comparison to standard chemotherapeutic agents like Carboplatin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the in-vitro efficacy of diffractaic acid, a naturally derived lichen secondary metabolite, and carboplatin, a cornerstone chemotherapeutic agent. The following sections present a side-by-side comparison of their mechanisms of action, cytotoxicity, and effects on key cellular processes implicated in cancer progression, supported by experimental data.

Mechanism of Action: A Tale of Two Pathways

This compound and carboplatin exhibit distinct mechanisms of action at the molecular level. This compound primarily targets the thioredoxin system, a critical component of cellular redox regulation, while carboplatin directly damages DNA, leading to cell cycle arrest and apoptosis.

This compound: This natural compound has been identified as an inhibitor of thioredoxin reductase 1 (TrxR1), an enzyme often overexpressed in cancer cells.[1] Inhibition of TrxR1 disrupts the cellular redox balance, leading to increased reactive oxygen species (ROS), oxidative stress, and subsequent activation of apoptotic pathways.[1] Studies have shown that this compound upregulates the tumor suppressor protein p53 and increases the BAX/BCL2 ratio, further promoting programmed cell death.[1]

Carboplatin: As a platinum-based alkylating agent, carboplatin exerts its cytotoxic effects by forming covalent bonds with DNA, creating intra- and inter-strand crosslinks.[2][3][4] This DNA damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2][4][5] The cellular response to carboplatin-induced DNA damage often involves the activation of the p53 pathway.[3]

G cluster_DA This compound Pathway cluster_Carbo Carboplatin Pathway DA This compound TrxR1 TrxR1 Inhibition DA->TrxR1 ROS ↑ ROS TrxR1->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress p53_DA ↑ p53 OxidativeStress->p53_DA BaxBcl2 ↑ BAX/BCL2 Ratio p53_DA->BaxBcl2 Apoptosis_DA Apoptosis BaxBcl2->Apoptosis_DA Carboplatin Carboplatin DNA_damage DNA Damage (Crosslinking) Carboplatin->DNA_damage CellCycleArrest Cell Cycle Arrest DNA_damage->CellCycleArrest p53_Carbo ↑ p53 CellCycleArrest->p53_Carbo Apoptosis_Carbo Apoptosis p53_Carbo->Apoptosis_Carbo

Figure 1. Simplified signaling pathways of this compound and Carboplatin.

Cytotoxicity: A Head-to-Head and Indirect Comparison

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic potential of a compound. The following tables summarize the available IC50 values for this compound and carboplatin in various cancer cell lines.

Direct Comparison in Lung Cancer

A study directly comparing the cytotoxic effects of this compound and carboplatin in the A549 human lung carcinoma cell line demonstrated the superior potency of this compound.

Cell LineCompoundIC50 (µg/mL)Incubation Time
A549 This compound46.3748h
(Lung Carcinoma)Carboplatin> 46.3748h
Table 1: Direct comparison of IC50 values in A549 lung cancer cells.[1]
Indirect Comparison in Breast and Liver Cancer

While no direct head-to-head studies are available for breast and liver cancer cell lines, the following tables provide IC50 values from separate studies, allowing for an indirect comparison. It is important to note that variations in experimental conditions between studies can influence these values.

Breast Cancer Cell Lines

Cell LineCompoundIC50 (µg/mL)Incubation Time
MCF-7 This compound51.32Not Specified
(Estrogen Receptor+)Carboplatin9.2372h
MDA-MB-453 This compound87.03Not Specified
(Triple-Negative)Carboplatin--
MDA-MB-231 This compound--
(Triple-Negative)Carboplatin18.2 µM (6.7 µg/mL)72h
Table 2: Indirect comparison of IC50 values in breast cancer cell lines.[3][6][7]

Hepatocellular Carcinoma Cell Line

Cell LineCompoundIC50 (µg/mL)Incubation Time
HepG2 This compound78.0748h
(Hepatocellular Carcinoma)Carboplatin538.3 µM (199.8 µg/mL)Not Specified
Table 3: Indirect comparison of IC50 values in the HepG2 liver cancer cell line.[8][9]

Note: No in-vitro efficacy data for this compound in ovarian or head and neck cancer cell lines, common indications for carboplatin, was identified in the reviewed literature.

Effects on Cellular Processes

Beyond cytotoxicity, the impact of these compounds on apoptosis, cell cycle, and cell migration provides a more comprehensive understanding of their anticancer potential.

Cellular ProcessThis compoundCarboplatin
Apoptosis Induces late apoptosis and necrosis.[6]Induces apoptosis.[5][10]
Cell Cycle Data not available in reviewed literature.Can induce cell cycle arrest, though effects may be minimal in some cell lines.[5]
Cell Migration Suppresses cell migration.[6]Data not available in reviewed literature.
Table 4: Comparative effects on key cellular processes.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Cell Viability Assay (XTT)

G cluster_workflow XTT Assay Workflow start Seed cells in 96-well plate incubate1 Incubate (e.g., 24h) start->incubate1 treat Treat with this compound or Carboplatin incubate1->treat incubate2 Incubate (e.g., 24h, 48h, 72h) treat->incubate2 add_xtt Add XTT labeling mixture incubate2->add_xtt incubate3 Incubate (e.g., 4h) add_xtt->incubate3 read Measure absorbance (450-500 nm) incubate3->read analyze Calculate IC50 read->analyze

Figure 2. General workflow for an XTT cell viability assay.

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess cell metabolic activity. Metabolically active cells reduce the XTT tetrazolium salt to a soluble orange formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically between 450 and 500 nm).

Protocol Outline:

  • Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound (this compound or carboplatin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Following incubation, the XTT labeling mixture, containing XTT and an electron-coupling reagent, is added to each well.

  • The plate is incubated for a further period (e.g., 4 hours) to allow for the conversion of XTT to formazan.

  • The absorbance of each well is measured using a microplate reader.

  • The IC50 value is then calculated from the dose-response curve.

Apoptosis Analysis (Flow Cytometry)

G cluster_workflow Apoptosis Assay Workflow start Treat cells with test compound harvest Harvest and wash cells start->harvest stain Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze quadrants Quantify cell populations: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) analyze->quadrants

Figure 3. General workflow for apoptosis analysis by flow cytometry.

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method for quantifying apoptosis.[1][3][4] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.[3][4]

Protocol Outline:

  • Cells are treated with the test compound for a specified duration.

  • Both adherent and floating cells are harvested, washed, and resuspended in a binding buffer.

  • The cells are then incubated with Annexin V-FITC and PI in the dark.

  • The stained cells are analyzed using a flow cytometer.

  • The data is used to differentiate and quantify live, early apoptotic, late apoptotic, and necrotic cell populations.[4]

Cell Migration Assay (Wound Healing/Scratch Assay)

G cluster_workflow Wound Healing Assay Workflow start Grow cells to a confluent monolayer scratch Create a 'scratch' or 'wound' in the monolayer start->scratch wash Wash to remove dislodged cells scratch->wash treat Add medium with/without test compound wash->treat image_t0 Image the scratch at time 0 treat->image_t0 incubate Incubate and image at subsequent time points image_t0->incubate analyze Measure the change in wound area over time incubate->analyze

Figure 4. General workflow for a wound healing (scratch) assay.

The wound healing assay is a straightforward method to study cell migration in vitro.[2][5] A "scratch" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the gap is monitored over time.

Protocol Outline:

  • Cells are grown in a culture plate until they form a confluent monolayer.

  • A sterile pipette tip or a specialized tool is used to create a linear gap or "scratch" in the monolayer.

  • The cells are washed to remove any detached cells and debris.

  • Fresh medium, with or without the test compound, is added.

  • The scratch is imaged at time zero and at regular intervals thereafter (e.g., every 6, 12, or 24 hours).

  • The rate of wound closure is quantified by measuring the change in the area of the scratch over time.[2]

References

Validating the Specificity of Diffractaic Acid's Interaction with TrxR1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diffractaic Acid as a TrxR1 Inhibitor

This compound (DA), a secondary metabolite derived from lichens, has emerged as a promising inhibitor of Thioredoxin Reductase 1 (TrxR1).[1][2][3] TrxR1 is a key enzyme in the thioredoxin system, crucial for maintaining cellular redox homeostasis, and its overexpression is implicated in the progression of various cancers. Inhibition of TrxR1 by this compound has been shown to induce anticancer effects, including apoptosis and the suppression of cell migration in lung, hepatocellular, and breast cancer cell lines.

Performance Data: this compound vs. Auranofin

Direct quantitative comparisons of the inhibitory concentration (IC50) of this compound on TrxR1 versus other enzymes like TrxR2 or Glutathione Reductase (GR) are not extensively documented. However, we can compare its reported cellular effects with those of Auranofin, a gold-containing compound known to inhibit TrxR enzymes.

InhibitorTarget EnzymeCell LineIC50 (Cell Viability)Reference
This compound TrxR1A549 (Lung Cancer)46.37 µg/mL (48h)[1]
This compound TrxR1HepG2 (Hepatocellular Carcinoma)78.07 µg/mL (48h)[3]
Auranofin TrxR1 & TrxR2-nM range (Enzymatic inhibition)[4]
Auranofin Glutathione Reductase-Inhibitory activity reported[5][6]

Note: The IC50 values for this compound are for cell viability, which is an indirect measure of enzyme inhibition. Auranofin's inhibitory concentrations are typically reported from direct enzymatic assays and are in the nanomolar range, indicating high potency. Auranofin has been shown to inhibit both TrxR1 and TrxR2, as well as glutathione reductase.[4][5][6][7] The lack of similar data for this compound highlights a current gap in the understanding of its specificity.

Experimental Protocols

Thioredoxin Reductase (TrxR) Activity Assay (DTNB Reduction Method)

This assay is a common method to determine TrxR activity by measuring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Principle: TrxR catalyzes the reduction of DTNB by NADPH, producing 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored compound that can be quantified spectrophotometrically at 412 nm.

Materials:

  • Cell or tissue lysate

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 10 mM EDTA)

  • NADPH solution

  • DTNB solution

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare cell or tissue lysates in cold assay buffer.

  • Determine the protein concentration of the lysates.

  • To each well of a 96-well plate, add the sample (cell lysate), assay buffer, and NADPH.

  • To measure TrxR-specific activity, a parallel set of reactions should be prepared containing a known TrxR inhibitor (e.g., aurothiomalate) to determine the background rate of DTNB reduction by other enzymes.

  • Initiate the reaction by adding the DTNB solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

  • Calculate the rate of TNB formation (change in absorbance per minute).

  • TrxR activity is determined by subtracting the rate of the inhibited sample from the total rate and is typically expressed as units per milligram of protein.

Glutathione Reductase (GR) Activity Assay (DTNB Reduction Method)

A similar principle is used to measure GR activity, with the key difference being the substrate.

Principle: GR catalyzes the reduction of oxidized glutathione (GSSG) to reduced glutathione (GSH) using NADPH. The produced GSH then reacts with DTNB to form TNB, which is measured at 412 nm.

Materials:

  • Cell or tissue lysate

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • NADPH solution

  • GSSG solution

  • DTNB solution

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare cell or tissue lysates in cold assay buffer.

  • Determine the protein concentration.

  • To each well, add the sample, assay buffer, NADPH, and GSSG.

  • Initiate the reaction by adding DTNB.

  • Measure the absorbance at 412 nm over time.

  • Calculate the rate of TNB formation to determine GR activity.

Visualizing the Role of TrxR1 Inhibition in Apoptosis

The inhibition of TrxR1 by this compound disrupts the cellular redox balance, leading to increased reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

TrxR1_Inhibition_Pathway cluster_Trx_Cycle Thioredoxin Cycle DA This compound TrxR1 TrxR1 DA->TrxR1 Inhibits Trx_red Thioredoxin (Reduced) TrxR1->Trx_red Reduces TrxR1->Trx_red Inhibited Reduction NADP NADP+ TrxR1->NADP Trx_ox Thioredoxin (Oxidized) Trx_ox->TrxR1 Substrate ROS Increased ROS Trx_red->Trx_ox Reduces cellular proteins ASK1 ASK1 Trx_red->ASK1 Inhibits NADPH NADPH NADPH->TrxR1 Electron Donor ROS->ASK1 Activates Apoptosis Apoptosis ASK1->Apoptosis Initiates Cascade

Caption: Inhibition of TrxR1 by this compound disrupts the thioredoxin cycle, leading to increased ROS and apoptosis.

Experimental Workflow for Specificity Validation

To definitively validate the specificity of this compound, a clear experimental workflow is required.

Specificity_Validation_Workflow start Start: Purified Enzymes (TrxR1, TrxR2, GR) incubation Incubate with varying concentrations of This compound start->incubation assay Perform Enzymatic Assays (DTNB Reduction) incubation->assay data_analysis Calculate IC50 values for each enzyme assay->data_analysis comparison Compare IC50 values to determine selectivity data_analysis->comparison conclusion Conclusion on Specificity comparison->conclusion

Caption: A proposed workflow for determining the specificity of this compound by comparing its IC50 values across related enzymes.

Conclusion

This compound is a documented inhibitor of TrxR1 with demonstrated anticancer activity. However, a comprehensive validation of its specificity requires direct comparative studies against other key cellular oxidoreductases such as TrxR2 and glutathione reductase. The experimental protocols and workflows outlined in this guide provide a clear path for researchers to undertake such validation. The comparison with Auranofin underscores the importance of assessing the broader inhibitory profile of any new TrxR1-targeting compound. Further research into the selectivity of this compound will be crucial in determining its potential as a targeted therapeutic agent in drug development.

References

A Comparative Guide to Quantitative Assays for Diffractaic Acid: A Review of a Validated UV Spectrophotometric Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview and evaluation of a validated quantitative assay for Diffractaic Acid, a compound of interest for its various biological activities. While a formal inter-laboratory validation study for a this compound assay has not been identified in publicly available literature, this document presents a comprehensive analysis of a validated single-laboratory UV spectrophotometric method. The performance of this method is compared with the expected performance characteristics of a high-performance liquid chromatography (HPLC) method, a common alternative for the quantification of natural products.

Overview of a Validated UV Spectrophotometric Assay

A study by Silva et al. (2012) details the development and validation of a UV spectrophotometric method for the determination of this compound. The validation was conducted in accordance with international guidelines for standardization, ensuring the reliability and reproducibility of the method within a single laboratory setting.[1][2]

Data Presentation: Performance Characteristics

The performance of the validated UV spectrophotometric method is summarized in the table below.

Validation ParameterPerformance Characteristic
Linearity
Range1 - 5 µg/mL
Regression EquationCDA = (Area - 0.0053) / 0.1541
Correlation Coefficient (r²)0.99998
Accuracy
Mean Recovery100.1%
Precision
Intermediate PrecisionNo statistically significant difference between means (p < 0.05)
Sensitivity
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantitation (LOQ)0.08 µg/mL
Specificity The method was shown to be robust, with no interference from formulation excipients.

Experimental Protocol: UV Spectrophotometric Method

The following protocol is based on the methodology described by Silva et al. (2012) for the quantification of this compound in inclusion complexes with hydroxypropyl-β-cyclodextrin.

1. Sample Preparation:

  • An accurately weighed amount of the sample containing this compound is dissolved in a 1:1 mixture of methanol and acetonitrile.
  • The solution is sonicated for 5 minutes to ensure complete dissolution.
  • The final volume is adjusted to 5 mL with acetonitrile.
  • The resulting dispersion is centrifuged at 8,776 x g for 15 minutes.

2. Quantification:

  • The supernatant, containing the solubilized this compound, is collected.
  • The absorbance of the supernatant is measured at 213 nm using a UV spectrophotometer.
  • The concentration of this compound is calculated using the established regression equation from the calibration curve.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

While a specific, fully validated HPLC method for the routine quantification of this compound is not detailed in the available search results, HPLC is a powerful and widely used alternative for the analysis of complex mixtures, such as natural product extracts. A properly developed and validated HPLC method would be expected to offer several advantages over UV spectrophotometry.

Comparative Performance of Analytical Techniques

The following table compares the validated UV spectrophotometric method with the generally expected performance characteristics of a validated HPLC method for the quantification of a specific analyte in a complex matrix.

FeatureValidated UV Spectrophotometry (Silva et al., 2012)Expected Performance of a Validated HPLC Method
Specificity Good for the tested formulation; potential for interference from compounds with similar UV absorbance.High; separates the analyte from other components in the matrix, providing greater confidence in the identity and purity of the measured peak.
Sensitivity LOD: 0.03 µg/mL; LOQ: 0.08 µg/mLTypically offers lower LOD and LOQ, allowing for the quantification of trace amounts of the analyte.
Linearity Range 1 - 5 µg/mLCan often provide a wider linear range, accommodating a greater variation in sample concentrations.
Versatility Limited to analytes with a suitable chromophore.Applicable to a wide range of compounds; can be coupled with various detectors (e.g., mass spectrometry) for enhanced specificity and sensitivity.
Complexity & Cost Relatively simple and low-cost instrumentation.More complex instrumentation and higher operational costs.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for both the described UV spectrophotometric method and a typical HPLC analysis.

UV_Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_analysis Analysis weigh Weigh Sample dissolve Dissolve in Methanol/Acetonitrile weigh->dissolve sonicate Sonicate (5 min) dissolve->sonicate volume Adjust Volume to 5 mL sonicate->volume centrifuge Centrifuge (8,776 x g, 15 min) volume->centrifuge supernatant Collect Supernatant centrifuge->supernatant measure Measure Absorbance at 213 nm supernatant->measure calculate Calculate Concentration measure->calculate

Workflow for the validated UV spectrophotometric assay.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis extract Extract Sample filter Filter Extract (e.g., 0.45 µm) extract->filter vial Transfer to Autosampler Vial filter->vial inject Inject into HPLC System vial->inject separate Chromatographic Separation inject->separate detect Detect Analyte (e.g., DAD) separate->detect quantify Quantify based on Peak Area detect->quantify

A typical workflow for HPLC analysis of a natural product.

Conclusion

The validated UV spectrophotometric method presented provides a reliable and accessible approach for the quantification of this compound, particularly in defined formulations. Its performance characteristics demonstrate good accuracy, precision, and linearity within the specified range. However, for the analysis of this compound in more complex biological matrices where specificity is a critical concern, the development and validation of an HPLC method would be highly recommended. HPLC offers superior separation capabilities, which can mitigate the risk of interference from other matrix components and generally provides enhanced sensitivity. The choice of method will ultimately depend on the specific application, the nature of the sample matrix, and the required level of sensitivity and specificity.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Diffractaic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Diffractaic Acid (C₂₀H₂₂O₇) is a naturally occurring depside found in lichens.[1] As a research-grade chemical with biological activity, it must be handled with care to avoid potential health risks through inhalation, skin contact, or ingestion. The primary hazards associated with such compounds in a research setting include the potential for allergic reactions, irritation, and unknown long-term toxic effects.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure when handling this compound. The following table summarizes the minimum PPE requirements. All PPE should be donned before handling the compound and removed before leaving the designated work area.

PPE CategorySpecificationPurpose
Hand Protection Nitrile gloves (double-gloving is recommended).[2]Prevents skin contact. Check the manufacturer's compatibility chart for the solvent being used.
Body Protection Disposable, solid-front lab coat with tight cuffs.[2]Protects skin and personal clothing from contamination.
Eye Protection Chemical splash goggles or safety glasses with side shields.[2][3][4][5]Prevents eye contact with powders or solutions. A face shield may be required for splash-prone procedures.[3][4]
Respiratory Protection N95 respirator or higher.[2][5]Prevents inhalation of aerosolized powder. Required when handling the powder outside of a certified chemical fume hood or biological safety cabinet.

Operational Plan: Handling and Storage

Engineering Controls:

  • All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[6]

  • An eyewash station and safety shower should be readily accessible in the immediate work area.[6]

Handling Procedures:

  • Preparation: Designate a specific area for handling this compound. Assemble all necessary equipment and reagents before starting.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing: If working with the solid form, use anti-static weighing dishes to prevent dispersal of the powder. Handle the compound gently to avoid creating dust.

  • Reconstitution: If preparing a solution, add the solvent to the vial containing the powdered this compound slowly to avoid splashing. Cap the vial securely and mix by gentle inversion or vortexing.

  • Post-Handling: Decontaminate all work surfaces with an appropriate disinfectant or cleaning agent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.[2] Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).[2] Wash hands thoroughly with soap and water after removing all PPE.[2]

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

  • Consult any supplier-specific storage temperature recommendations.

Emergency Procedures

Spill Response:

  • Alert others: Immediately alert personnel in the vicinity and restrict access to the affected area.[2]

  • Assess the spill: Determine the nature and extent of the spill. For large spills, evacuate the area and contact your institution's EHS.[2]

  • Don PPE: If not already wearing it, don the appropriate PPE, including double nitrile gloves, a lab coat, and eye/face protection. For large spills of powder, respiratory protection is crucial.[2]

  • Containment and Cleanup: For solid spills, gently cover with a damp paper towel to avoid raising dust, then carefully scoop the material into a suitable container for hazardous waste. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontamination: Clean the spill area, working from the outside in, with a suitable disinfectant or cleaning agent.[2]

  • Waste Disposal: Place all contaminated materials into a sealed, labeled hazardous waste bag.[2]

Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][6]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek medical attention.

  • Inhalation: Move to fresh air immediately.[2] If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.

  • Collection: Collect waste in a sturdy, leak-proof, and clearly labeled container.[7][8] Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound."

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.[9][10]

For dilute aqueous solutions, neutralization may be an option if permitted by local regulations and if this compound is the only hazardous component. This should only be performed by trained personnel in a fume hood.[9] Slowly add a weak base (e.g., sodium bicarbonate) and monitor the pH until it is between 5.5 and 9.5 before drain disposal with copious amounts of water.[9]

Below is a workflow diagram for the safe handling and disposal of this compound.

Diffractaic_Acid_Workflow Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling Cleanup cluster_disposal Waste Disposal prep_area Designate Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Solid don_ppe->weigh Proceed to handling reconstitute Reconstitute Solution weigh->reconstitute decontaminate Decontaminate Surfaces reconstitute->decontaminate After experiment doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands collect_waste Collect in Labeled Container wash_hands->collect_waste Segregate waste store_waste Store in Designated Area collect_waste->store_waste dispose_waste Dispose via EHS store_waste->dispose_waste

Caption: A logical workflow for the safe handling and disposal of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.